Product packaging for Lck inhibitor 2(Cat. No.:CAS No. 944795-06-6)

Lck inhibitor 2

Cat. No.: B1674660
CAS No.: 944795-06-6
M. Wt: 335.4 g/mol
InChI Key: SFCBIFOAGRZJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lck Inhibitor 2 is a multi-targeting tyrosine kinases inhibitor including LCK, BTK, LYN, SYK, and TXK.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17N5O2 B1674660 Lck inhibitor 2 CAS No. 944795-06-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[4-(5-hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-11-5-6-14(24)10-15(11)22-16-7-8-20-18(23-16)21-13-4-2-3-12(9-13)17(19)25/h2-10,24H,1H3,(H2,19,25)(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCBIFOAGRZJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157832
Record name 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944795-06-6
Record name 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944795-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[4-[(5-Hydroxy-2-methylphenyl)amino]-2-pyrimidinyl]amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Lck Inhibitor 2 in T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Lck Inhibitor 2, a potent tyrosine kinase inhibitor, in the context of T-cell activation. Lymphocyte-specific protein tyrosine kinase (Lck) is a critical initiator of the T-cell receptor (TCR) signaling cascade, making it a prime target for immunomodulatory therapeutics. This document details the molecular interactions of this compound, its effects on downstream signaling pathways, and provides detailed experimental protocols for its characterization.

Introduction: The Role of Lck in T-Cell Activation

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on an antigen-presenting cell (APC). Lck, a member of the Src family of non-receptor tyrosine kinases, plays a pivotal role in the earliest steps of this signaling cascade.[1]

Upon TCR engagement, Lck is brought into proximity with the immunoreceptor tyrosine-based activation motifs (ITAMs) located on the cytoplasmic tails of the CD3 and ζ-chains of the TCR complex.[2] Lck then phosphorylates these ITAMs, creating docking sites for another crucial tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase of 70 kDa).[3] Lck further phosphorylates and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[4][5] This leads to the formation of a large signaling complex, or "signalosome," which propagates the signal through various downstream pathways, ultimately resulting in T-cell proliferation, differentiation, and cytokine production.[4]

This compound: Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of Lck.[6] This means that it binds to the ATP-binding pocket of the Lck kinase domain, preventing the binding of ATP and thereby blocking the phosphotransferase activity of the enzyme. By inhibiting Lck, this compound effectively short-circuits the T-cell activation cascade at its inception.

The direct consequences of Lck inhibition by this compound include:

  • Reduced Phosphorylation of TCR ITAMs: Without active Lck, the ITAMs of the CD3 and ζ-chains are not phosphorylated, preventing the recruitment of ZAP-70.

  • Impaired ZAP-70 and LAT Phosphorylation: The lack of Lck activity leads to a failure in the activation of ZAP-70 and, consequently, a lack of phosphorylation of downstream substrates like LAT.[4]

  • Inhibition of Downstream Signaling: The halt in the proximal signaling cascade prevents the activation of key downstream pathways, including the PLCγ-Ca2+ mobilization pathway and the Ras-MAPK pathway.

  • Suppression of T-Cell Effector Functions: Ultimately, the inhibition of Lck leads to a potent suppression of T-cell activation, manifesting as reduced proliferation, decreased expression of activation markers (e.g., CD25 and CD69), and diminished production of cytokines such as Interleukin-2 (IL-2).[7]

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 TCR->ZAP70 Recruitment Lck->TCR p-ITAMs Lck->ZAP70 LAT LAT PLCg1 PLCγ1 LAT->PLCg1 Activation Ras Ras LAT->Ras Activation ZAP70->LAT Phosphorylation Ca_ion Ca²⁺ Mobilization PLCg1->Ca_ion MAPK MAPK Pathway Ras->MAPK NFAT NFAT Ca_ion->NFAT AP1 AP-1 MAPK->AP1 Gene Gene Transcription (IL-2, etc.) NFAT->Gene AP1->Gene Lck_Inhibitor_2 This compound Lck_Inhibitor_2->Lck

Figure 1: Lck Signaling Pathway and Point of Inhibition.

Quantitative Data

The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating its potency for Lck and other related kinases.

KinaseIC50 (nM)Reference
Lck 13 [2][5][6][8][9]
Btk9 / 26[2][5][6][8][9]
Lyn3[2][5][6][8][9]
Syk26[6]
Txk2[2][5][6][8][9]
Table 1: In vitro kinase inhibitory activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on T-cell activation.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Inhibitor Treatment & Stimulation cluster_analysis Downstream Analysis Isolate_T_Cells Isolate Primary T-Cells or Culture Jurkat Cells Pretreat Pre-treat with this compound (Dose-response) Isolate_T_Cells->Pretreat Stimulate Stimulate with anti-CD3/CD28 or PMA/Ionomycin Pretreat->Stimulate Western_Blot Western Blot (p-ZAP-70, p-LAT) Stimulate->Western_Blot Flow_Cytometry Flow Cytometry (CD69, CD25) Stimulate->Flow_Cytometry Calcium_Assay Calcium Mobilization Assay Stimulate->Calcium_Assay ELISA ELISA (IL-2 Production) Stimulate->ELISA

Figure 2: General Experimental Workflow for this compound Characterization.
Western Blot Analysis of ZAP-70 and LAT Phosphorylation

This protocol details the detection of phosphorylated ZAP-70 and LAT in Jurkat T-cells following stimulation and treatment with this compound.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound (CAS: 944795-06-6)

  • Anti-CD3 antibody (clone OKT3)

  • Anti-CD28 antibody

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70, anti-phospho-LAT (Tyr191), anti-LAT, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in RPMI-1640 medium to a density of 1-2 x 10^6 cells/mL.

    • Pre-incubate cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour at 37°C.

  • T-Cell Stimulation:

    • Stimulate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 5-10 minutes at 37°C.

  • Cell Lysis:

    • Pellet the cells by centrifugation at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.[10]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[11]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize protein bands using an ECL substrate and an imaging system.[10]

Flow Cytometry Analysis of T-Cell Activation Markers

This protocol describes the measurement of CD69 and CD25 expression on the surface of primary human T-cells.

Materials:

  • Primary human T-cells

  • RPMI-1640 medium supplemented with 10% FBS and IL-2

  • This compound

  • Anti-CD3/CD28 beads or plate-bound antibodies

  • Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-CD69, anti-CD25

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • T-Cell Isolation and Culture:

    • Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.

    • Culture T-cells in complete RPMI medium.

  • Treatment and Stimulation:

    • Pre-treat T-cells with a dose range of this compound for 1 hour.

    • Transfer cells to wells coated with anti-CD3/CD28 antibodies or add anti-CD3/CD28 beads and incubate for 24 hours at 37°C.

  • Staining:

    • Harvest the cells and wash with FACS buffer.

    • Stain the cells with the antibody cocktail (anti-CD4, anti-CD8, anti-CD69, anti-CD25) for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry:

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T-cell populations.[12][13][14][15]

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium flux in Jurkat T-cells.

Materials:

  • Jurkat T-cells

  • Calcium-sensitive dye (e.g., Indo-1 AM or Fluo-4 AM)

  • This compound

  • Anti-CD3 antibody (clone OKT3)

  • Ionomycin (positive control)

  • EGTA (negative control)

Procedure:

  • Cell Loading:

    • Resuspend Jurkat T-cells at 1 x 10^6 cells/mL in loading buffer.

    • Add Indo-1 AM (e.g., 3 µM) and incubate for 30-45 minutes at 37°C in the dark.[16]

  • Treatment:

    • Wash the cells to remove excess dye.

    • Resuspend the cells in assay buffer and pre-treat with this compound at various concentrations for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Acquire a baseline fluorescence reading on a flow cytometer capable of measuring calcium flux.

    • Add anti-CD3 antibody to stimulate the cells and continue acquiring data for several minutes to record the calcium influx.[17]

    • Use ionomycin as a positive control for maximal calcium influx and EGTA to chelate extracellular calcium as a negative control.

  • Analysis:

    • Analyze the change in fluorescence intensity or ratio over time to quantify the extent of calcium mobilization.[17]

IL-2 Production Assay (ELISA)

This protocol describes the quantification of IL-2 secreted by stimulated Jurkat T-cells.

Materials:

  • Jurkat T-cells

  • This compound

  • Anti-CD3/CD28 antibodies or PMA and Ionomycin

  • Human IL-2 ELISA kit

Procedure:

  • Cell Culture, Treatment, and Stimulation:

    • Plate Jurkat T-cells in a 96-well plate.

    • Pre-treat with this compound for 1 hour.

    • Stimulate the cells with anti-CD3/CD28 antibodies or PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

  • ELISA:

    • Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of IL-2 in each sample based on the standard curve and determine the dose-dependent effect of this compound on IL-2 production.[18][19][20]

Conclusion

This compound is a potent inhibitor of Lck that effectively blocks T-cell activation by targeting the initial step of the TCR signaling cascade. Its ATP-competitive mechanism of action leads to the suppression of downstream signaling events, including ZAP-70 and LAT phosphorylation, calcium mobilization, and the expression of activation markers and cytokines. The experimental protocols provided in this guide offer a robust framework for the detailed characterization of this compound and other similar compounds, aiding in the research and development of novel immunomodulatory therapies.

References

An In-depth Technical Guide to the Discovery and Synthesis of Lck Inhibitor 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Lck Inhibitor 2 (CAS 944795-06-6), a potent multi-kinase inhibitor with significant activity against Lymphocyte-specific protein tyrosine kinase (Lck). This document details the inhibitor's mechanism of action within the Lck signaling pathway, presents its quantitative inhibitory data, and outlines detailed protocols for its synthesis and key biological assays.

Introduction to Lck as a Therapeutic Target

Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor Src family kinase that plays a pivotal role in T-cell signaling.[1] Upon engagement of the T-cell receptor (TCR), Lck initiates a signaling cascade that is essential for T-cell activation, development, and proliferation.[1] Dysregulation of Lck activity has been implicated in a variety of autoimmune diseases, inflammatory disorders, and certain types of cancer. Consequently, the development of small molecule inhibitors of Lck is a promising therapeutic strategy for these conditions.

Discovery of this compound

This compound, with the chemical name 3-[[4-(5-hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzamide , was identified as a potent kinase inhibitor in a large-scale kinome screening study by Bamborough and colleagues at GlaxoSmithKline, published in the Journal of Medicinal Chemistry in 2008. This seminal paper, "Assessment of Chemical Coverage of Kinome Space and Its Implications for Kinase Drug Discovery," evaluated over 500 compounds against a panel of more than 200 protein kinases. This compound emerged from this screen as a multi-targeting inhibitor with high affinity for Lck and other tyrosine kinases.[2][3][4]

Quantitative Inhibitor Activity

The inhibitory activity of this compound against a panel of tyrosine kinases is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

KinaseIC50 (nM)
Lck 13
Btk9
Lyn3
Syk26
Txk2

Data sourced from BioCrick and MedchemExpress product information, referencing Bamborough, et al. (2008).[3][4]

Lck Signaling Pathway

Lck is a critical initiator of the T-cell receptor (TCR) signaling cascade. The following diagram illustrates the central role of Lck in this pathway.

Lck_Signaling_Pathway cluster_membrane Cell Membrane TCR_CD3 TCR/CD3 Complex ZAP70 ZAP-70 TCR_CD3->ZAP70 recruits & activates CD4_CD8 CD4/CD8 Co-receptor Lck Lck CD4_CD8->Lck Lck->TCR_CD3 phosphorylates ITAMs Lck->ZAP70 phosphorylates LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates IP3_DAG IP3 & DAG PLCg1->IP3_DAG generates Calcium Ca²⁺ Flux IP3_DAG->Calcium PKC PKC activation IP3_DAG->PKC Gene_Expression Gene Expression (e.g., IL-2) Calcium->Gene_Expression PKC->Gene_Expression Lck_Inhibitor_2 This compound Lck_Inhibitor_2->Lck inhibits

Caption: Lck Signaling Pathway in T-Cell Activation.

Synthesis of this compound

While the original discovery publication did not provide a detailed synthesis protocol for this compound, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of 2,4-diaminopyrimidine derivatives. The proposed synthesis involves a sequential nucleophilic aromatic substitution (SNAr) approach.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_products Products R1 2,4-Dichloropyrimidine S1 Step 1: First S_N_Ar R1->S1 R2 3-Aminobenzamide R2->S1 R3 5-Hydroxy-2-methylaniline S2 Step 2: Second S_N_Ar R3->S2 I1 Intermediate: 3-((4-chloropyrimidin-2-yl)amino)benzamide S1->I1 P1 Final Product: This compound S2->P1 I1->S2

Caption: Synthetic Workflow for this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 3-((4-chloropyrimidin-2-yl)amino)benzamide

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile, add 3-aminobenzamide (1.0 eq).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.1 eq), to the reaction mixture.

  • Heat the reaction mixture at a temperature ranging from 80 °C to reflux for 4-12 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with the reaction solvent and then with a non-polar solvent like hexane, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Step 2: Synthesis of 3-[[4-(5-hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzamide (this compound)

  • In a reaction vessel, combine 3-((4-chloropyrimidin-2-yl)amino)benzamide (1.0 eq) and 5-hydroxy-2-methylaniline (1.1 eq) in a suitable solvent such as 2-butanol or N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K2CO3) (2.0 eq) or DIPEA (1.2 eq), to the mixture.

  • For a more efficient reaction, a palladium catalyst and a phosphine ligand, characteristic of a Buchwald-Hartwig amination, can be employed. For example, add Pd2(dba)3 (0.05 eq) and a suitable ligand like Xantphos (0.1 eq).

  • Heat the reaction mixture to a temperature between 100 °C and 150 °C for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, this compound.

Experimental Protocols for Biological Evaluation

Lck Kinase Assay

This protocol describes a common method for measuring the in vitro inhibitory activity of a compound against Lck kinase.

Kinase_Assay_Workflow cluster_reagents Reagents cluster_procedure Procedure cluster_readout Readout R1 Lck Enzyme S1 1. Add inhibitor and Lck enzyme to plate R1->S1 R2 Kinase Buffer R2->S1 R3 Substrate (e.g., Poly-Glu,Tyr) S3 3. Initiate reaction with ATP/Substrate mix R3->S3 R4 ATP R4->S3 R5 This compound R5->S1 S2 2. Incubate S1->S2 S2->S3 S4 4. Incubate S3->S4 S5 5. Terminate reaction & detect signal S4->S5 P1 Measure luminescence or fluorescence S5->P1 P2 Calculate % inhibition and IC50 P1->P2

Caption: Lck Kinase Assay Workflow.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the inhibitor stock solution in kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

  • In a 96-well or 384-well plate, add the diluted inhibitor solutions. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent Lck inhibitor (e.g., staurosporine) or without enzyme as a positive control (0% activity).

  • Add recombinant Lck enzyme to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of a suitable peptide substrate (e.g., Poly (4:1 Glu, Tyr)) and ATP.

  • Incubate the reaction at 30 °C for a specified period (e.g., 30-60 minutes).

  • Terminate the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Luminescent ATP detection assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced, which is directly proportional to kinase activity.

    • Fluorescence/FRET-based assays: These assays use fluorescently labeled substrates that exhibit a change in fluorescence upon phosphorylation.

    • Antibody-based detection (e.g., ELISA, HTRF®): These methods use a specific antibody that recognizes the phosphorylated substrate.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

T-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of T-cells following activation.

T_Cell_Assay_Workflow cluster_materials Materials cluster_procedure Procedure cluster_readout Readout M1 Isolated T-cells or PBMCs S1 1. Isolate and culture T-cells M1->S1 M2 Cell Culture Medium M2->S1 M3 T-cell activators (e.g., anti-CD3/CD28) S3 3. Stimulate T-cells with activators M3->S3 M4 This compound S2 2. Add this compound M4->S2 M5 Proliferation dye (e.g., CFSE) or [³H]-thymidine S5 5. Measure proliferation M5->S5 S1->S2 S2->S3 S4 4. Incubate for 48-72 hours S3->S4 S4->S5 P1 Flow cytometry (CFSE) or scintillation counting ([³H]-thymidine) S5->P1 P2 Determine inhibition of proliferation P1->P2

Caption: T-Cell Proliferation Assay Workflow.

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). T-cells can be further purified from PBMCs if desired.

  • Resuspend the cells in complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).

  • Plate the cells in a 96-well plate at a predetermined density.

  • Add serial dilutions of this compound (prepared in cell culture medium from a DMSO stock) to the wells. Include DMSO-only controls.

  • Stimulate the T-cells to proliferate by adding a combination of anti-CD3 and anti-CD28 antibodies to the wells. Include unstimulated control wells.

  • Incubate the plate at 37 °C in a humidified 5% CO2 incubator for 48 to 72 hours.

  • Measure cell proliferation using one of the following methods:

    • [3H]-Thymidine incorporation: Add [3H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

    • CFSE or other cell proliferation dye staining: Prior to plating, label the cells with a fluorescent dye like carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of the daughter cells is halved. After incubation, analyze the cells by flow cytometry to determine the extent of proliferation based on the dilution of the dye.

  • Calculate the percentage of inhibition of proliferation for each inhibitor concentration compared to the stimulated control.

  • Determine the IC50 value for the inhibition of T-cell proliferation.

Conclusion

This compound is a valuable research tool for studying the role of Lck and related kinases in various signaling pathways. Its discovery through a large-scale screening effort highlights the power of this approach in identifying novel chemical probes. The synthetic route and biological evaluation protocols provided in this guide offer a framework for researchers to synthesize and further characterize this and similar kinase inhibitors. The potent and multi-targeted nature of this compound suggests its potential as a starting point for the development of therapeutic agents for diseases driven by dysregulated T-cell activity.

References

Lck Inhibitor 2 in Lymphocyte Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Lck inhibitor 2, a potent multi-target tyrosine kinase inhibitor. It details the inhibitor's biochemical profile, its mechanism of action within the T-cell receptor (TCR) signaling pathway, and comprehensive protocols for its application in experimental settings.

Biochemical Profile of this compound

This compound is a bis-anilinopyrimidine compound that demonstrates potent inhibition against several key tyrosine kinases involved in lymphocyte signaling.[1] Its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), highlights its utility in studying signaling pathways regulated by the Src and Tec families of kinases.

Table 1: Quantitative Inhibitory Activity of this compound

Target KinaseIC50 Value (nM)Kinase Family
Lck 13Src
Lyn 3Src
Txk 2Tec
Btk 9 / 26Tec
Syk 26Syk
Data compiled from multiple sources.[1][2][3]

Mechanism of Action in T-Cell Receptor (TCR) Signaling

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical initiating kinase in the T-cell receptor (TCR) signaling cascade.[4][5] Upon engagement of the TCR with an antigen-MHC complex, Lck is activated and phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex.[6][7] This phosphorylation event creates docking sites for another kinase, ZAP-70 (Zeta-chain-associated protein kinase 70).[8][9][10] Recruited ZAP-70 is then phosphorylated and activated by Lck, enabling it to phosphorylate downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT) and SLP-76.[7][11][12] This leads to the assembly of a larger signalosome, propagating the signal to downstream pathways that control T-cell activation, proliferation, and cytokine release.[7]

This compound exerts its effect by directly binding to Lck and blocking its catalytic activity.[4] This inhibition prevents the initial phosphorylation of ITAMs, effectively halting the entire downstream signaling cascade before it begins.

The following diagrams illustrate the canonical TCR signaling pathway and the specific point of intervention for this compound.

TCR_Signaling_Pathway cluster_cytosol Cytosol TCR TCR/CD3 Lck Lck TCR->Lck activates ZAP70 ZAP-70 TCR->ZAP70 recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck associates LAT LAT PLCg1 PLC-γ1 LAT->PLCg1 recruits Lck->TCR P-ITAMs Lck->ZAP70 P (activates) ZAP70->LAT P SLP76 SLP-76 ZAP70->SLP76 P SLP76->PLCg1 Downstream Downstream Signaling (Ca²+ Flux, MAPK, NF-κB) PLCg1->Downstream

Caption: Canonical T-Cell Receptor (TCR) Signaling Pathway.

Inhibited_TCR_Pathway Point of Inhibition cluster_cytosol Cytosol TCR TCR/CD3 Lck Lck TCR->Lck activates ZAP70 ZAP-70 TCR->ZAP70 recruitment (impaired) CD4_CD8 CD4/CD8 CD4_CD8->Lck associates LAT LAT Downstream Downstream Signaling (Blocked) LAT->Downstream Lck->Block ZAP70->LAT Inhibitor This compound Inhibitor->Lck Block->TCR P-ITAMs Block->ZAP70 P (activates)

Caption: Inhibition of TCR signaling by this compound.

Experimental Protocols for Studying Lck Inhibition

To investigate the effects of this compound, a series of biochemical and cell-based assays can be employed.

This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of Lck.

A. Materials:

  • Recombinant human Lck enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Tyrosine kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (at Km concentration for Lck)

  • This compound (in DMSO, serial dilutions)

  • ADP-Glo™ Kinase Assay kit or similar detection reagent

  • White, opaque 384-well assay plates

B. Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

  • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the recombinant Lck enzyme and substrate peptide in kinase buffer to each well.

  • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol assesses the inhibitor's effect on the TCR signaling cascade within a cellular context by measuring the phosphorylation state of key downstream proteins.

A. Materials:

  • Jurkat T-cells or primary human/mouse T-cells

  • Complete RPMI-1640 medium

  • This compound

  • T-cell activator (e.g., anti-CD3/CD28 antibodies)

  • Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[13][14]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% BSA in TBST is recommended over milk to avoid background from casein).[13]

  • Primary antibodies: anti-phospho-Lck (Tyr394), anti-phospho-ZAP-70 (Tyr319), anti-phospho-LAT (Tyr171), and corresponding total protein antibodies.

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

B. Procedure:

  • Cell Treatment:

    • Culture Jurkat cells to a density of 1-2 x 10^6 cells/mL.

    • Pre-treat cells with various concentrations of this compound (or DMSO vehicle) for 1-2 hours.

    • Stimulate the cells with anti-CD3/CD28 antibodies for 5-10 minutes at 37°C.

  • Lysis and Protein Quantification:

    • Immediately place cells on ice and wash with cold PBS.[15]

    • Lyse the cells with ice-cold lysis buffer.[15]

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the desired primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash again and visualize the bands using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane with total protein antibodies to confirm equal loading.

Western_Blot_Workflow start Start: Culture T-Cells pretreat Pre-treat with This compound or DMSO start->pretreat stimulate Stimulate with anti-CD3/CD28 pretreat->stimulate lyse Cell Lysis with Phosphatase Inhibitors stimulate->lyse quantify Protein Quantification (BCA Assay) lyse->quantify load_run SDS-PAGE quantify->load_run transfer Transfer to PVDF load_run->transfer block Blocking (5% BSA) transfer->block probe_primary Primary Antibody Incubation (e.g., anti-p-ZAP-70) block->probe_primary probe_secondary Secondary Antibody Incubation probe_primary->probe_secondary detect ECL Detection & Imaging probe_secondary->detect analyze Data Analysis detect->analyze end End: Assess Phosphorylation Levels analyze->end

Caption: Experimental workflow for phospho-protein analysis by Western Blot.

This protocol measures the functional consequence of Lck inhibition on the ability of T-cells to proliferate following stimulation.

A. Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T-cells

  • Complete RPMI-1640 medium

  • This compound

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies

  • [3H]-Thymidine or a dye-based proliferation kit (e.g., CFSE)

  • 96-well round-bottom plates

B. Procedure ([3H]-Thymidine Incorporation Method):

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Plate 5 x 10^4 cells per well in a 96-well plate in complete RPMI medium.[16]

  • Add serial dilutions of this compound to the wells.

  • Add the T-cell mitogen (e.g., PHA at 1-5 µg/mL) to stimulate proliferation. Include unstimulated and vehicle-treated controls.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Pulse the cells by adding 1 µCi of [3H]-Thymidine to each well for the final 12-18 hours of incubation.[16]

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition of proliferation for each concentration and determine the EC50 value.

Conclusion

This compound is a valuable tool for dissecting the intricacies of lymphocyte signaling. Its potent, multi-targeted inhibitory profile allows for the effective blockade of the initial steps of TCR signal transduction. The experimental protocols provided herein offer a robust framework for researchers to characterize the biochemical and cellular effects of Lck inhibition, facilitating further understanding of T-cell biology and the development of novel immunomodulatory therapeutics. The off-target effects on other kinases, such as Btk and Syk, should be considered when interpreting data from complex cellular systems.[2][3][17]

References

An In-Depth Technical Guide to the Target Profile and Kinase Selectivity of Lck Inhibitor 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and cellular profile of Lck Inhibitor 2, a multi-target tyrosine kinase inhibitor. The document details its target affinity, broad kinase selectivity, and methodologies for its evaluation, offering valuable insights for researchers in immunology, oncology, and drug discovery.

Biochemical Profile and Kinase Selectivity

This compound is a bis-anilinopyrimidine compound that potently inhibits Lymphocyte-specific protein tyrosine kinase (Lck) along with several other tyrosine kinases.[1] Its multi-targeted nature is evident from its low nanomolar IC50 values against various members of the Src and Tec family kinases.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against a panel of purified kinases. This data highlights its potent but non-selective profile.

Kinase TargetKinase FamilyIC50 (nM)Reference
Lck Src Family13[1][2][3]
Lyn Src Family3[1][2][3]
Txk Tec Family2[1][2][3]
Btk Tec Family9, 26[1][2][3]
Syk Syk Family26[1]

Kinase Selectivity Analysis:

A broader screening panel revealed that this compound (referred to as Compound 9 in the study) is a highly promiscuous kinase inhibitor.[1]

  • It inhibited 48 different kinases with a percent of control value of less than 1, indicating very strong inhibition.[1]

  • Of these 48 kinases, 33 were tyrosine kinases.[1]

  • An additional 27 kinases were inhibited with a percent of control value between 1 and 10.[1]

  • Dissociation constant (Kd) values were determined for 16 of these kinases and were all found to be below 100 nM.[1]

This broad activity profile suggests that while this compound is a potent Lck inhibitor, its cellular effects are likely the result of engaging multiple signaling pathways simultaneously.

Cellular Activity

In cellular contexts, Lck inhibitors are evaluated for their ability to modulate T-cell function, as Lck is a critical kinase in the T-cell receptor (TCR) signaling cascade.[4] Studies on similar Lck inhibitors demonstrate inhibition of TCR-induced interleukin-2 (IL-2) secretion and subsequent T-cell proliferation.[5] Lck inhibitors have also been shown to induce apoptosis and cell cycle arrest in hematologic cancer cell lines by modulating signaling pathways such as Akt and STAT3.[1]

Signaling Pathway and Experimental Workflows

Lck in T-Cell Receptor (TCR) Signaling

Lck plays a pivotal role in initiating the signaling cascade upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC). The inhibitor acts by blocking the ATP-binding site of Lck, preventing the phosphorylation of downstream targets.

TCR_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-Antigen TCR TCR MHC->TCR Binding CD4 CD4 TCR->CD4 ZAP70 ZAP-70 TCR->ZAP70 Recruitment Lck Lck CD4->Lck Recruitment & Activation Lck->TCR Phosphorylates ITAMs Lck->ZAP70 Phosphorylates & Activates LAT LAT ZAP70->LAT PLCg1 PLCy1 LAT->PLCg1 Activation T-Cell Activation (e.g., IL-2 Production) PLCg1->Activation Inhibitor This compound Inhibitor->Lck Inhibition

Caption: Simplified T-Cell Receptor (TCR) signaling cascade showing Lck activation and the point of inhibition.

Experimental Workflow: Kinase Profiling

A typical workflow to determine the selectivity of a kinase inhibitor involves a multi-stage process, starting with a primary screen and progressing to broad panel screening to identify off-target effects.

Kinase_Profiling_Workflow A Compound Library B Primary Screen (High-Throughput) vs. Lck Kinase A->B C Identify 'Hits' (Compounds with >50% inhibition) B->C D Secondary Screen (IC50 Determination) vs. Lck Kinase C->D E Potent Hits (nM IC50) D->E F Broad Kinase Panel Screen (e.g., 100+ Kinases) at a single high concentration E->F G Selectivity Profiling (Determine IC50 for off-targets) F->G H Data Analysis (Generate Selectivity Score) G->H

Caption: Standard experimental workflow for determining the target profile and selectivity of a kinase inhibitor.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol outlines a common method for measuring the activity of a purified kinase and the potency of an inhibitor. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Purified, active Lck enzyme

  • Kinase-specific substrate peptide (e.g., Lck-Tide)

  • ATP (at Km concentration for Lck)

  • This compound (serially diluted in DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well white assay plates

Methodology:

  • Compound Plating: Serially dilute this compound in DMSO, then further dilute in the kinase reaction buffer. Add 5 µL of the diluted inhibitor to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Enzyme Addition: Add 10 µL of Lck enzyme solution (prepared in reaction buffer) to each well, except for the "no enzyme" controls.

  • Reaction Initiation: Add 10 µL of a solution containing the substrate peptide and ATP (prepared in reaction buffer) to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular T-Cell Proliferation Assay

This protocol measures the effect of an inhibitor on the proliferation of T-cells following activation of the T-cell receptor.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Plate-bound anti-CD3 antibody and soluble anti-CD28 antibody (for T-cell activation)

  • This compound (serially diluted)

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or BrdU incorporation kit)

  • 96-well clear-bottom cell culture plates

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before use.

  • Cell Plating: Seed the T-cells (e.g., at 1 x 10^5 cells/well) in 100 µL of culture medium into the coated wells.

  • Inhibitor Treatment: Add 50 µL of medium containing serial dilutions of this compound to the appropriate wells. Include a DMSO vehicle control.

  • Cell Stimulation: Add 50 µL of medium containing soluble anti-CD28 antibody (e.g., 2 µg/mL) to stimulate the T-cells.

  • Incubation: Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement: Quantify cell proliferation according to the manufacturer’s instructions for the chosen reagent (e.g., for CellTiter-Glo®, add the reagent, incubate, and read luminescence).

  • Data Analysis: Normalize the data to the stimulated DMSO control (0% inhibition) and unstimulated control. Calculate the IC50 value from the dose-response curve.

References

Lck inhibitor 2 IC50 values for Src family kinases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Inhibition of Src Family Kinases by Lck Inhibitor 2

This technical guide provides a comprehensive overview of this compound, with a specific focus on its inhibitory activity against Src family kinases. It is intended for researchers, scientists, and drug development professionals working in kinase inhibitor discovery and immunology.

Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa protein and a member of the Src family of non-receptor tyrosine kinases.[1] It is primarily expressed in T-cells and Natural Killer (NK) cells. Lck plays a pivotal role in the initiation of T-cell receptor (TCR) signaling, which is crucial for T-cell development and activation.[2][3] Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the TCR-associated CD3 and ζ-chains, initiating a downstream signaling cascade that leads to T-cell activation, proliferation, and cytokine release.[1][3]

The Src family of kinases (SFKs) is the largest family of non-receptor tyrosine kinases, comprising nine members in humans: Src, Yes, Fyn, Fgr, Lck, Hck, Blk, Lyn, and Frk.[4] These kinases are critical regulators of a wide array of cellular processes, including proliferation, differentiation, survival, adhesion, and migration.[5] SFKs are characterized by a conserved structure containing SH2, SH3, and tyrosine kinase domains.[5] Their activation is tightly regulated, and dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[5][6] Given their central role in cellular signaling, SFKs are important targets for therapeutic intervention.

Inhibitory Profile of this compound

"this compound" is described as a multi-target tyrosine kinase inhibitor.[7] Its inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

The table below summarizes the reported IC50 values for "this compound" against several kinases, including members of the Src family. It is important to note that different sources may refer to compounds with similar names but distinct profiles. For clarity, data from two distinct compound profiles, both referred to as "Lck Inhibitor," are presented.

Table 1: IC50 Values of Lck Inhibitors for Various Kinases

Kinase TargetKinase FamilyThis compound IC50 (nM)[7]Lck Inhibitor IC50 (nM)[4][8]
Lck Src Family 137
Lyn Src Family 321
Src Src Family Not Reported42
BtkTec Family9, 26 (conflicting data)Not Reported
TxkTec Family2Not Reported
SykSyk FamilyNot Reported200

Data presented is derived from cell-free biochemical assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Determining the IC50 value of an inhibitor requires a robust and reproducible experimental method. While the specific protocol used for "this compound" is not publicly detailed, a standard biochemical kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, is commonly employed. The following provides a detailed, representative methodology.

Objective: To determine the in vitro potency (IC50) of this compound against a panel of Src family kinases.

Materials:

  • Recombinant human kinase enzymes (e.g., Lck, Src, Lyn, Fyn)

  • Specific peptide substrate for each kinase

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound, serially diluted in DMSO

  • Detection reagents (e.g., Lanthanide-labeled anti-phosphopeptide antibody and a fluorescently tagged acceptor molecule for TR-FRET)

  • Assay plates (e.g., low-volume 384-well plates)

  • Plate reader capable of time-resolved fluorescence detection

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 11-point, 3-fold dilutions) for IC50 determination. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Kinase Reaction:

    • Add the kinase reaction buffer to the wells of the assay plate.

    • Add the serially diluted this compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Add the specific peptide substrate to all wells.

    • Initiate the kinase reaction by adding a mixture of the recombinant kinase enzyme and ATP. The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) for each specific kinase to ensure competitive binding can be accurately measured.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined period (e.g., 60-120 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding a stop buffer containing EDTA, which chelates the Mg2+ required for kinase activity.

    • Add the detection reagents (e.g., TR-FRET antibody pair) to the wells.

    • Incubate the plate for the recommended time (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., TR-FRET ratio) using a compatible plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the high (DMSO only) and low (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

Below is a diagram illustrating the general workflow for determining IC50 values.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Serial Dilutions of this compound add_reagents Dispense Reagents and Inhibitor into Assay Plate prep_inhibitor->add_reagents prep_reagents Prepare Kinase, Substrate, and ATP Reagents prep_reagents->add_reagents initiate_reaction Initiate Reaction with Kinase/ATP Mixture add_reagents->initiate_reaction incubation Incubate at RT initiate_reaction->incubation stop_reaction Stop Reaction (e.g., with EDTA) incubation->stop_reaction add_detection Add Detection Reagents (e.g., TR-FRET pair) stop_reaction->add_detection read_plate Read Plate Signal add_detection->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data

Caption: General workflow for an in vitro kinase assay to determine IC50 values.

Signaling Pathways Involving Src Family Kinases

Src family kinases are integral components of numerous signaling pathways.[9] In T-lymphocytes, Lck is the primary SFK involved in initiating the TCR signaling cascade. Inhibition of Lck can effectively block T-cell activation, making it a therapeutic target for autoimmune diseases and T-cell malignancies.[3]

The diagram below illustrates a simplified representation of the Lck-mediated T-cell receptor signaling pathway.

G cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cluster_outcome Cellular Response TCR TCR CD3 CD3-ITAMs TCR->CD3 CD4 CD4 Lck Lck CD4->Lck Lck->CD3 phosphorylates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates CD3->ZAP70 recruits PLCg1 PLCγ1 ZAP70->PLCg1 activates PI3K PI3K ZAP70->PI3K activates RAS_MAPK Ras-MAPK Pathway ZAP70->RAS_MAPK activates TF_Activation Transcription Factor Activation (NFAT, AP-1) PLCg1->TF_Activation PI3K->TF_Activation RAS_MAPK->TF_Activation Gene_Expression Gene Expression (e.g., IL-2) TF_Activation->Gene_Expression Inhibitor This compound Inhibitor->Lck inhibits

Caption: Simplified T-Cell Receptor (TCR) signaling pathway mediated by Lck.

This pathway highlights key events:

  • TCR engagement with an antigen-MHC complex brings the co-receptor (e.g., CD4) associated Lck into proximity.

  • Lck becomes activated and phosphorylates ITAM motifs on the CD3 chains.[1]

  • Phosphorylated ITAMs recruit another kinase, ZAP-70, which is subsequently activated by Lck.[1]

  • Activated ZAP-70 phosphorylates downstream adaptors, leading to the activation of multiple signaling branches, including the PLCγ1, PI3K, and Ras-MAPK pathways.[2]

  • These pathways culminate in the activation of transcription factors like NFAT and AP-1, driving gene expression (e.g., Interleukin-2) and resulting in T-cell activation and proliferation.[2]

This compound, by binding to the ATP pocket of Lck, prevents the initial phosphorylation events, thereby blocking the entire downstream cascade.

References

Whitepaper: The Effect of Lck Inhibitors on the T-Cell Receptor (TCR) Signaling Cascade

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The T-cell receptor (TCR) signaling cascade is a cornerstone of the adaptive immune response, and its dysregulation is implicated in numerous autoimmune diseases and certain hematologic malignancies. Lymphocyte-specific protein tyrosine kinase (Lck) is the apical kinase in this pathway, responsible for initiating the entire downstream signaling cascade upon antigen recognition.[1][2] Consequently, Lck has emerged as a prime therapeutic target for modulating T-cell activity.[1][3][4] This technical guide provides an in-depth analysis of the mechanism by which Lck inhibitors interrupt TCR signaling, using the well-characterized inhibitor A-770041 as a primary example. It includes a summary of quantitative data, detailed experimental protocols for assessing inhibitor efficacy, and visualizations of the relevant biological pathways and experimental workflows.

The Central Role of Lck in Initiating TCR Signaling

Lck, a 56 kDa non-receptor tyrosine kinase and member of the Src family, is integral to the activation of T-cells.[2][4] It is predominantly expressed in T-cells and Natural Killer (NK) cells.[4] Within T-cells, Lck physically associates with the cytoplasmic tails of the CD4 and CD8 co-receptors.[2]

Upon engagement of the TCR with a peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC), Lck is brought into proximity with the TCR complex. This triggers the first and most critical step of the signaling cascade: the phosphorylation of tyrosine residues within the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) of the associated CD3 and ζ-chains.[1][2][5]

This initial phosphorylation event creates docking sites for another crucial kinase, the 70 kDa Zeta-chain-associated protein kinase (ZAP-70).[3][6] Once recruited to the phosphorylated ITAMs, ZAP-70 is itself phosphorylated and activated by Lck.[3][6] Activated ZAP-70 then propagates the signal by phosphorylating key downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT).[3][7] Phosphorylated LAT serves as a scaffold to recruit numerous other signaling molecules, leading to the activation of pathways such as the PLC-γ1/calcium flux and the Ras/MAPK pathways, ultimately culminating in T-cell activation, proliferation, and effector function.[3][6]

TCR_Signaling_Initiation Figure 1: Initial TCR Signaling Cascade cluster_cytosol Cytosol TCR TCR/CD3 Complex ZAP70 ZAP-70 TCR->ZAP70 recruits CD4_8 CD4/CD8 Lck Lck CD4_8->Lck Lck->TCR phosphorylates ITAMs Lck->ZAP70 phosphorylates & activates LAT LAT Downstream Downstream Signaling (PLCγ1, Ras/MAPK) LAT->Downstream activates ZAP70->LAT phosphorylates TCR_Inhibition_Pathway Figure 2: Lck Inhibitor Mechanism of Action cluster_cytosol Cytosol TCR TCR/CD3 Complex ZAP70 ZAP-70 (inactive) TCR->ZAP70 recruitment Lck Lck Lck->TCR p-ITAMs Lck->ZAP70 activation block X LAT LAT (unphosphorylated) Downstream No Downstream Signaling LAT->Downstream ZAP70->LAT phosphorylation Inhibitor Lck Inhibitor (e.g., A-770041) Inhibitor->Lck binds & inhibits Experimental_Workflow Figure 3: General Workflow for Lck Inhibitor Assessment cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis Isolate Isolate T-Cells (e.g., from PBMC or splenocytes) Pretreat Pre-incubate with Lck Inhibitor (Dose Response) Isolate->Pretreat Stimulate Stimulate TCR (e.g., anti-CD3/CD28 Abs) Pretreat->Stimulate Biochem Biochemical Assays (Phospho-flow, Western Blot, Calcium Flux) Stimulate->Biochem Functional Functional Assays (Proliferation, Cytokine Secretion) Stimulate->Functional

References

Lck Inhibitor 2: A Technical Guide for Investigating T-Cell Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the signaling cascade that governs T-cell development and activation.[1] As a member of the Src family of non-receptor tyrosine kinases, Lck plays a pivotal role in the transduction of signals from the T-cell receptor (TCR) and the pre-TCR, making it an attractive target for modulating immune responses and for therapeutic intervention in various diseases, including autoimmune disorders and T-cell malignancies. This technical guide provides an in-depth overview of the use of Lck Inhibitor 2 for investigating the intricate processes of T-cell development. It includes detailed experimental protocols, quantitative data presentation, and visualizations of key signaling pathways and experimental workflows.

Lck is essential for the earliest stages of T-cell development in the thymus, particularly the transition from the CD4-CD8- double-negative (DN) stage to the CD4+CD8+ double-positive (DP) stage, a process dependent on successful pre-TCR signaling.[2][3] Subsequently, Lck is also crucial for the positive and negative selection of DP thymocytes, which shapes the mature T-cell repertoire.[2] Given its central role, the specific inhibition of Lck provides a powerful tool to dissect these developmental checkpoints.

This compound: Mechanism of Action and Specificity

This compound is a potent, multi-targeted tyrosine kinase inhibitor. Its inhibitory activity is not limited to Lck, and it demonstrates efficacy against other kinases as well. The half-maximal inhibitory concentrations (IC50) for this compound against a panel of kinases are summarized in the table below. This broad-spectrum activity should be a consideration in experimental design and data interpretation.

KinaseIC50 (nM)
Lck13
Btk9
Lyn3
Txk2

Lck Signaling Pathway in T-Cell Development

The initiation of T-cell development is critically dependent on the Lck-mediated signaling cascade downstream of the pre-TCR and TCR. Upon ligand binding, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the receptor complex. This phosphorylation event creates docking sites for another key kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as LAT and SLP-76, leading to the assembly of a larger signaling complex that ultimately activates transcription factors controlling T-cell differentiation, proliferation, and survival.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm pre-TCR/TCR pre-TCR/TCR Lck Lck pre-TCR/TCR->Lck Activation ZAP-70 ZAP-70 pre-TCR/TCR->ZAP-70 Recruitment CD4/CD8 CD4/CD8 CD4/CD8->Lck Lck->pre-TCR/TCR p-ITAMs Lck->ZAP-70 Phosphorylation (Activation) LAT LAT ZAP-70->LAT Phosphorylation SLP-76 SLP-76 LAT->SLP-76 Recruitment PLCg1 PLCg1 LAT->PLCg1 Recruitment SLP-76->PLCg1 Activation Transcription_Factors Transcription Factors (e.g., NFAT, AP-1) PLCg1->Transcription_Factors Downstream Signaling

Caption: Lck Signaling Pathway in T-Cell Development.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on T-cell development.

In Vitro Lck Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified Lck.

Materials:

  • Recombinant active Lck enzyme

  • Lck substrate (e.g., synthetic peptide derived from CD3ζ ITAM)

  • This compound

  • ATP, [γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • Phosphocellulose paper or 96-well plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare a dilution series of this compound in kinase reaction buffer.

  • In a microcentrifuge tube or 96-well plate, combine the recombinant Lck enzyme and the substrate peptide in kinase reaction buffer.

  • Add the different concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for non-radioactive assays).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays).

  • For radioactive assays, spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

In Vitro T-Cell Development using OP9-DL1 Co-culture System

This protocol allows for the differentiation of hematopoietic stem cells (HSCs) into T-lineage cells in vitro, providing a model to study the effects of this compound on different developmental stages.

Materials:

  • OP9-DL1 stromal cell line

  • Hematopoietic stem cells (e.g., murine fetal liver cells, bone marrow-derived Lin-Sca-1+c-Kit+ (LSK) cells)

  • Co-culture medium: α-MEM supplemented with 20% fetal bovine serum (FBS), 5 ng/mL Flt3-L, and 5 ng/mL IL-7.

  • This compound

  • Flow cytometry antibodies against T-cell surface markers (e.g., CD4, CD8, CD25, CD44, TCRβ)

Procedure:

  • Plate OP9-DL1 cells in a 6-well plate and grow to confluence.

  • Isolate HSCs from your source of choice.

  • Add the HSCs to the confluent layer of OP9-DL1 cells in the co-culture medium.

  • On day 2 of co-culture, add this compound at various concentrations to the culture medium. Include a vehicle control (DMSO).

  • Continue the co-culture for 10-14 days, refreshing the medium and the inhibitor every 2-3 days.

  • At different time points (e.g., day 7, 10, 14), harvest the non-adherent cells from the co-culture.

  • Stain the harvested cells with a panel of fluorescently labeled antibodies against T-cell development markers (CD4, CD8, CD25, CD44).

  • Analyze the stained cells by flow cytometry to determine the percentage of cells at different developmental stages: DN1 (CD44+CD25-), DN2 (CD44+CD25+), DN3 (CD44-CD25+), DN4 (CD44-CD25-), DP (CD4+CD8+), and SP (CD4+ or CD8+).

  • Quantify the effect of this compound on the progression through these developmental stages.

Western Blot Analysis of Lck Signaling

This method is used to assess the phosphorylation status of Lck and its downstream targets in thymocytes treated with this compound.

Materials:

  • Thymocytes isolated from mice.

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-Lck (Tyr394), anti-Lck (total), anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70 (total), anti-phospho-LAT (Tyr191), anti-LAT (total).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Isolate thymocytes from mice and culture them in RPMI-1640 medium supplemented with 10% FBS.

  • Treat the thymocytes with different concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Optionally, stimulate the T-cell receptor with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 2, 5, 10 minutes) to observe effects on activated signaling.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on T-cell development.

Experimental_Workflow Start Start HSC_Isolation Isolate Hematopoietic Stem Cells (HSCs) Start->HSC_Isolation OP9DL1_CoCulture Co-culture HSCs with OP9-DL1 Stromal Cells HSC_Isolation->OP9DL1_CoCulture Inhibitor_Treatment Treat with this compound (or Vehicle Control) OP9DL1_CoCulture->Inhibitor_Treatment Time_Course Time-course Analysis (e.g., Day 7, 10, 14) Inhibitor_Treatment->Time_Course Cell_Harvest Harvest Differentiating T-lineage Cells Time_Course->Cell_Harvest Flow_Cytometry Flow Cytometry Analysis (CD4, CD8, CD25, CD44) Cell_Harvest->Flow_Cytometry Western_Blot Western Blot Analysis (p-Lck, p-ZAP-70) Cell_Harvest->Western_Blot Data_Analysis Data Analysis and Interpretation Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for this compound Studies.

Quantitative Data Presentation

The following tables provide examples of how to structure quantitative data obtained from the described experiments. Researchers should perform these experiments with this compound to generate specific data.

Table 1: Effect of this compound on Thymocyte Development in OP9-DL1 Co-culture

This compound (nM)% DN (CD4-CD8-)% DP (CD4+CD8+)% CD4 SP (CD4+CD8-)% CD8 SP (CD4-CD8+)Total Cell Number (x10⁵)
0 (Vehicle)15701055.0
1
10
100
1000

Data to be generated by the researcher.

Table 2: Effect of this compound on Lck and ZAP-70 Phosphorylation in Thymocytes

This compound (nM)Relative p-Lck (Y394) / Total LckRelative p-ZAP-70 (Y319) / Total ZAP-70
0 (Vehicle)1.001.00
1
10
100
1000

Data to be generated by the researcher based on Western blot quantification.

Conclusion

This compound serves as a valuable pharmacological tool for the detailed investigation of T-cell development. By specifically targeting a key kinase in the pre-TCR and TCR signaling pathways, researchers can effectively probe the molecular requirements of critical developmental checkpoints. The experimental protocols and data presentation formats provided in this guide offer a comprehensive framework for designing and executing studies to elucidate the precise role of Lck in thymopoiesis and to evaluate the therapeutic potential of Lck inhibition. Careful consideration of the inhibitor's specificity and the implementation of rigorous experimental controls are paramount for obtaining clear and interpretable results.

References

Lck Inhibitor 2 as a Chemical Probe for Lck Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa non-receptor Src family kinase that plays a pivotal role in T-cell development and activation.[1] It is a critical component of the T-cell receptor (TCR) signaling cascade, responsible for initiating the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR-associated chains upon antigen recognition.[1][2] This event triggers a complex downstream signaling network, leading to T-cell proliferation, differentiation, and cytokine production.[3] Given its central role, Lck is a significant target for modulating immune responses in various diseases, including autoimmune disorders and T-cell malignancies.[4][5]

Chemical probes are essential tools for dissecting the function of specific proteins like Lck within complex cellular systems. An ideal chemical probe is potent, selective, and cell-permeable, allowing for the acute inhibition of its target to study the resulting biological consequences. This guide provides an in-depth technical overview of Lck inhibitor 2 , a compound investigated for its utility as a chemical probe for Lck function. We will examine its biochemical properties, provide detailed experimental protocols for its use, and critically evaluate its strengths and limitations as a specific tool for studying Lck biology.

Biochemical Profile of this compound

This compound is a multi-target, ATP-competitive tyrosine kinase inhibitor.[6][7] It belongs to a class of bis-anilinopyrimidine compounds that bind to the ATP pocket of kinases, preventing the transfer of phosphate to substrate proteins.[8] While it potently inhibits Lck, its utility as a highly specific chemical probe is compromised by its significant activity against several other tyrosine kinases.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below. This broad activity profile highlights the importance of using appropriate controls and interpreting data with caution.

KinaseIC50 (nM)Reference(s)
Lck 13 [6][8][9]
Lyn3[6][8][9]
Txk2[6][8]
Btk9 / 26[6][8][9]
Syk26[8]
Src42[10]

Lck Signaling and Experimental Interrogation

Understanding the Lck-mediated signaling pathway is crucial for designing experiments to validate the effects of this compound. Upon TCR and co-receptor (CD4/CD8) engagement, Lck becomes activated and phosphorylates ITAMs, initiating the cascade.

TCR Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical TCR signaling pathway and indicates the inhibitory action of this compound.

LCK_Pathway cluster_membrane Plasma Membrane cluster_cytosol TCR TCR/CD3 LCK Lck TCR->LCK recruits active Lck ZAP70 ZAP-70 TCR->ZAP70 recruits CD4_8 CD4/CD8 CD4_8->LCK associates with LAT LAT PLCg1 PLCγ1 LAT->PLCg1 recruits PI3K PI3K LAT->PI3K recruits Grb2_SOS Grb2-SOS LAT->Grb2_SOS recruits LCK->TCR phosphorylates ITAMs LCK->ZAP70 phosphorylates ZAP70->LAT phosphorylates Downstream T-Cell Activation (Proliferation, Cytokine Release) PLCg1->Downstream PI3K->Downstream Grb2_SOS->Downstream Inhibitor This compound Inhibitor->LCK Inhibits

Caption: Lck-mediated TCR signaling cascade and the inhibitory target of this compound.

Experimental Workflow for Evaluating this compound

A typical workflow to assess the efficacy and specificity of this compound in a cellular context involves T-cell stimulation and subsequent analysis of downstream signaling, proliferation, and cytokine production.

Workflow cluster_assays Downstream Analysis start Isolate Primary T-Cells or use T-Cell Line (e.g., Jurkat) treatment Pre-incubate cells with This compound (dose-response) and vehicle control (DMSO) start->treatment stimulation Stimulate with anti-CD3/CD28 antibodies treatment->stimulation lysis Cell Lysis stimulation->lysis flow Flow Cytometry stimulation->flow supernatant Collect Supernatant stimulation->supernatant western Western Blot (p-ZAP70, p-ERK) lysis->western cfse Proliferation Assay (CFSE dilution) flow->cfse elisa ELISA (IL-2 quantification) supernatant->elisa

Caption: A standard experimental workflow for characterizing the effects of this compound on T-cells.

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on Lck enzymatic activity.

  • Reagents:

    • Recombinant human Lck enzyme

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • ATP (at Km concentration for Lck)

    • Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

    • This compound (serial dilutions in DMSO)

    • DMSO (vehicle control)

    • Kinase detection reagent (e.g., ADP-Glo™, Promega)

  • Methodology:

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.

    • In a 96-well plate, add Lck enzyme to all wells except the negative control.

    • Add the diluted inhibitor or DMSO vehicle to the appropriate wells. Incubate for 10-20 minutes at room temperature to allow inhibitor binding.

    • Initiate the kinase reaction by adding a mix of the substrate and ATP.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using a detection reagent, following the manufacturer's instructions.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Western Blot for Downstream Signaling

This protocol assesses the effect of this compound on the phosphorylation of downstream targets in T-cells.

  • Reagents:

    • Jurkat T-cells or primary human T-cells

    • RPMI-1640 medium + 10% FBS

    • This compound

    • Anti-CD3 and anti-CD28 antibodies (for stimulation)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-ZAP70 (Tyr319), anti-ZAP70, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Methodology:

    • Culture T-cells to the desired density.

    • Pre-incubate cells with various concentrations of this compound or DMSO for 1-2 hours.

    • Stimulate the cells with soluble or plate-bound anti-CD3/CD28 antibodies for 5-10 minutes.

    • Immediately place cells on ice and wash with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescent substrate and an imaging system. Quantify band intensity relative to total protein and loading controls.

T-Cell Proliferation Assay (CFSE)

This assay measures the impact of this compound on the ability of T-cells to proliferate following stimulation.

  • Reagents:

    • Primary T-cells

    • CFSE (Carboxyfluorescein succinimidyl ester) dye

    • RPMI-1640 medium + 10% FBS

    • This compound

    • Anti-CD3/CD28 beads or plate-bound antibodies

  • Methodology:

    • Label resting T-cells with CFSE according to the manufacturer's protocol.

    • Plate the CFSE-labeled cells in a 96-well plate.

    • Add serial dilutions of this compound or DMSO vehicle.

    • Add anti-CD3/CD28 beads to stimulate proliferation. Include unstimulated and vehicle-only stimulated controls.

    • Incubate for 3-5 days.

    • Harvest cells and analyze by flow cytometry.

    • Gate on the live lymphocyte population and measure the fluorescence in the FITC/GFP channel. Each cell division results in a halving of CFSE fluorescence, appearing as distinct peaks.

    • Quantify the percentage of divided cells and the proliferation index for each condition.

Conclusion and Critical Evaluation

This compound is a potent inhibitor of the Lck kinase and can serve as a useful tool to study T-cell activation. Its cell permeability allows for its use in a variety of cellular assays to probe the consequences of inhibiting the TCR signaling cascade.

However, its designation as a "chemical probe for Lck function" must be qualified. The primary limitation of this compound is its lack of selectivity.[6][8] It potently inhibits other key signaling kinases, including Btk, Lyn, and Txk, at concentrations similar to or even lower than those required to inhibit Lck.[6][8][9] This multi-targeting profile means that observed cellular effects cannot be unambiguously attributed solely to the inhibition of Lck. For example, Btk and Lyn are critical kinases in B-cell receptor signaling, and their inhibition could lead to confounding effects in mixed lymphocyte populations.

References

The Potential of Lck Inhibition in T-Cell Leukemia Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of Lck inhibitors as therapeutic agents in T-cell acute lymphoblastic leukemia (T-ALL), focusing on their mechanism of action, preclinical efficacy, and future directions.

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy with a particular poor prognosis for patients who relapse.[1] A critical area of research is the identification of novel therapeutic targets to overcome resistance and improve patient outcomes. The lymphocyte-specific protein tyrosine kinase (Lck) has emerged as a key therapeutic target in a significant subset of T-ALL cases.[2][3] Lck, a member of the Src family of tyrosine kinases, is essential for T-cell development and activation through the T-cell receptor (TCR) signaling pathway.[4][5][6] In certain T-ALL subtypes, aberrant activation of the pre-TCR/Lck signaling cascade drives leukemic cell proliferation and survival, presenting a therapeutic vulnerability.[3]

This technical guide provides a comprehensive overview of the application of Lck inhibitors in T-ALL research. While the specific designation "Lck inhibitor 2" is not prominently found in current literature, this document will focus on well-characterized Lck inhibitors such as the multi-kinase inhibitor dasatinib and the next-generation Lck-targeting PROTACs (Proteolysis Targeting Chimeras), which serve as prime examples of targeting this pathway. We will delve into their mechanism of action, present preclinical data in structured formats, detail relevant experimental protocols, and visualize key pathways and workflows.

Lck Signaling Pathway in T-Cell Leukemia

Lck plays a pivotal role in initiating the signaling cascade downstream of the T-cell receptor (TCR).[5] Upon antigen presentation, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex.[7][8] This phosphorylation event recruits and activates another kinase, ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT (Linker for Activation of T-cells).[5][7] This signaling cascade ultimately leads to the activation of multiple downstream pathways, including the NF-κB, MAPK, and PI3K/Akt pathways, which are crucial for T-cell proliferation, survival, and differentiation.[4] In a subset of T-ALL, constitutive activation of this pathway contributes to uncontrolled cell growth.[4]

LCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 ZAP70 ZAP-70 TCR->ZAP70 recruits & activates CD4_CD8 CD4/CD8 LCK Lck CD4_CD8->LCK associates with LAT LAT PLCg1 PLCγ1 LAT->PLCg1 PI3K PI3K LAT->PI3K GRB2_SOS Grb2-SOS LAT->GRB2_SOS LCK->TCR phosphorylates ITAMs ZAP70->LAT phosphorylates NFkB NF-κB PLCg1->NFkB AKT Akt PI3K->AKT RAS Ras GRB2_SOS->RAS mTOR mTOR AKT->mTOR RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression NFkB->Gene_Expression mTOR->Gene_Expression

Figure 1: Simplified Lck Signaling Pathway in T-cells.

Lck Inhibitors in T-Cell Leukemia Research

Dasatinib: A Multi-Kinase Inhibitor

Dasatinib is an FDA-approved tyrosine kinase inhibitor that, in addition to its primary target BCR-ABL, also potently inhibits Src family kinases, including Lck.[9] Studies have shown that dasatinib can induce cell cycle arrest and apoptosis in Lck-dependent T-ALL cell lines and patient samples. However, the clinical response to dasatinib monotherapy is often transient.[1][10]

Lck-Targeting PROTACs: A New Frontier

To achieve a more sustained and potent inhibition of Lck signaling, researchers have developed proteolysis-targeting chimeras (PROTACs).[1][10] These molecules induce the degradation of the target protein rather than just inhibiting its enzymatic activity. Lck-targeting PROTACs, such as SJ11646 and UBX-363, consist of a ligand that binds to Lck, a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Lck.[1][2]

Quantitative Data on Lck Inhibitor Efficacy

The following tables summarize key quantitative data from preclinical studies of Lck inhibitors in T-ALL.

Table 1: In Vitro Cytotoxicity of Lck Inhibitors in T-ALL Cell Lines

CompoundCell LineIC50 / LC50NotesReference
DasatinibHSB-2~0.307 nM (IC50)Dasatinib-sensitive cell line with high Lck activity.[2]
DasatinibKOPT-K1129.3 pM (LC50)[11]
SJ11646 (PROTAC)KOPT-K10.083 pM (LC50)1561-fold more potent than dasatinib.[11]
UBX-363 (PROTAC)HSB-2~0.121 nM (IC50)Superior anti-proliferative efficacy compared to dasatinib.[2]
UBX-363 (PROTAC)CCRF-CEMNot specifiedDasatinib-insensitive cell line.[2]

Table 2: Lck Degradation Efficiency of PROTACs

CompoundCell LineDC50 (50% Degradation)NotesReference
SJ11646KOPT-K10.00838 pMEstimated value.[11]
SJ001011646T-ALL cells~0.001 nMInduced 50% Lck degradation.[1]
UBX-363HSB-20.478 nM[2]
UBX-363CCRF-CEM1.502 nM[2]

Table 3: In Vivo Efficacy of Lck Inhibitors in T-ALL Xenograft Models

CompoundAnimal ModelDosingOutcomeReference
DasatinibT-ALL PDX10 mg/kg, daily i.p.Transient suppression of pLck (~8 hours).[11]
SJ11646 (PROTAC)T-ALL PDX15 mg/kg, daily i.p.Sustained suppression of pLck (24 hours); extended leukemia-free survival compared to dasatinib.[11]
UBX-363 (PROTAC)HSB-2 Xenograft0.2, 1, 5 mg/kg, daily oralDose-dependent anti-tumor effects.[2]
UBX-363 (PROTAC)CCRF-CEM Xenograft2.5, 5, 10 mg/kg, daily oralDose-dependent anti-tumor effects.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments in Lck inhibitor research.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Plate T-ALL cells (e.g., HSB-2, KOPT-K1) in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: Add serial dilutions of the Lck inhibitor (e.g., dasatinib, PROTACs) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix well to induce cell lysis. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve to determine the IC50/LC50 values.

Western Blotting for Lck Degradation
  • Cell Treatment: Treat T-ALL cells with the Lck PROTAC at various concentrations for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against Lck and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the extent of Lck degradation relative to the loading control.

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously or intravenously inject immunodeficient mice (e.g., NSG mice) with a defined number of T-ALL cells (e.g., 1 x 10^7 HSB-2 cells).[2]

  • Tumor Growth Monitoring: Monitor tumor growth by calipers (for subcutaneous models) or bioluminescence imaging (for systemic models).

  • Drug Administration: Once tumors are established, randomize the mice into treatment groups and administer the Lck inhibitor or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.

  • Efficacy Assessment: Monitor tumor volume, body weight, and overall survival.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor and/or blood samples to assess the levels of Lck and phosphorylated Lck (pLck) by Western blotting or flow cytometry to confirm target engagement.

Visualizing Workflows and Relationships

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Lines T-ALL Cell Lines (e.g., HSB-2, KOPT-K1) Viability_Assay Cell Viability Assay (IC50/LC50 Determination) Cell_Lines->Viability_Assay Degradation_Assay Lck Degradation Assay (Western Blot, DC50) Cell_Lines->Degradation_Assay Signaling_Analysis Downstream Signaling Analysis (pLck, pZAP-70) Cell_Lines->Signaling_Analysis Primary_Samples Patient-Derived Primary T-ALL Samples Primary_Samples->Viability_Assay Xenograft_Model T-ALL Xenograft Model (PDX or Cell Line-Derived) Viability_Assay->Xenograft_Model Select Lead Compounds Degradation_Assay->Xenograft_Model Select Lead Compounds PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Xenograft_Model->PK_PD_Studies Efficacy_Studies Anti-Leukemia Efficacy (Tumor Growth, Survival) Xenograft_Model->Efficacy_Studies

Figure 2: Preclinical Evaluation Workflow for Lck Inhibitors.

Inhibitor_Comparison cluster_dasatinib Mechanism of Action cluster_protac Mechanism of Action Lck_Inhibitor Lck Inhibitor Dasatinib Dasatinib (Kinase Inhibitor) Lck_Inhibitor->Dasatinib PROTAC Lck PROTAC (Protein Degrader) Lck_Inhibitor->PROTAC Dasatinib_Action Reversible binding to Lck active site Dasatinib->Dasatinib_Action PROTAC_Action Induces proximity of Lck to E3 ligase PROTAC->PROTAC_Action Dasatinib_Outcome Transient inhibition of Lck kinase activity Dasatinib_Action->Dasatinib_Outcome PROTAC_Outcome Ubiquitination and proteasomal degradation of Lck PROTAC_Action->PROTAC_Outcome

References

The Architecture of Selectivity: A Deep Dive into Lck Inhibitor Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling protein in T-lymphocytes and a member of the Src family of kinases. Its primary role is to phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the T-cell receptor (TCR) complex, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine release.[1][2] Given its central role in the immune response, Lck has emerged as a compelling therapeutic target for autoimmune diseases, transplant rejection, and certain cancers.[3][4] However, the high degree of homology within the ATP-binding site of the Src kinase family presents a significant challenge in developing inhibitors that are both potent and selective for Lck. This guide explores the structural nuances that govern the selectivity of Lck inhibitors, providing a comprehensive overview of the key interactions, experimental methodologies used in their characterization, and the signaling pathways they modulate.

The Structural Landscape of the Lck Kinase Domain

The Lck protein is a 56 kDa protein composed of several functional domains: an N-terminal segment responsible for membrane localization, an SH3 domain, an SH2 domain, and a C-terminal kinase domain.[5] The kinase domain, the primary target for small molecule inhibitors, is further regulated by phosphorylation at two key tyrosine residues. Autophosphorylation at Tyr394 in the activation loop leads to an active conformation, while phosphorylation at Tyr505 by C-terminal Src kinase (Csk) induces an inactive state where the protein folds back on itself.[5]

Selectivity for Lck over other Src family members like Src and Fyn is often achieved by exploiting subtle differences in the amino acid composition and topology of the ATP-binding pocket. A key feature is a deep hydrophobic pocket adjacent to the ATP-binding site.[6] Inhibitors that can access and make favorable contacts within this pocket can achieve a higher degree of selectivity.[6][7]

Quantitative Analysis of Lck Inhibitor Selectivity

The selectivity of an Lck inhibitor is quantified by comparing its inhibitory activity (typically measured as the half-maximal inhibitory concentration, IC50) against Lck to its activity against other kinases, particularly those from the Src family. A higher ratio of IC50 values for off-target kinases to the IC50 for Lck indicates greater selectivity. The following tables summarize the in vitro potency and selectivity profiles of representative Lck inhibitors.

InhibitorLck IC50 (nM)Src IC50 (nM)Fyn IC50 (nM)Selectivity (Src/Lck)Selectivity (Fyn/Lck)Reference
A-770041 147910044100~62~300[4][8][9]
WH-4-023 26-3-[10][11][12]
PP2 45-1.25-[3]
Staurosporine ---Non-selectiveNon-selective[7]

Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.

Experimental Protocols

The characterization of Lck inhibitors relies on a suite of biochemical and structural biology techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Lck enzyme

  • Substrate (e.g., a synthetic peptide)

  • ATP

  • Test inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).

    • Add 2 µL of Lck enzyme diluted in kinase buffer.

    • Add 2 µL of a substrate/ATP mix.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protein Expression, Purification, and X-ray Crystallography of Lck Kinase Domain

Determining the crystal structure of Lck in complex with an inhibitor provides invaluable insights into the molecular basis of its potency and selectivity.

1. Expression and Purification:

  • Cloning: Clone the human Lck kinase domain (residues ~225-509) into an expression vector (e.g., pET vector) with an affinity tag (e.g., His-tag).

  • Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium and induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight.

  • Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 1 mM TCEP, protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

  • Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column extensively and elute the His-tagged Lck with an imidazole gradient.

  • Tag Cleavage: If desired, cleave the affinity tag using a specific protease (e.g., TEV protease).

  • Size-Exclusion Chromatography: Further purify the Lck protein using a gel filtration column to remove aggregates and impurities.

2. Crystallization and Structure Determination:

  • Complex Formation: Incubate the purified Lck kinase domain with a molar excess of the inhibitor.

  • Crystallization Screening: Use vapor diffusion (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, pH, additives).

  • Crystal Optimization: Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • X-ray Diffraction: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a known kinase structure as a search model. Refine the structure and build the inhibitor into the electron density map.

Visualizing Key Pathways and Processes

Lck-Mediated T-Cell Receptor Signaling Pathway

Lck_Signaling_Pathway Lck-Mediated T-Cell Receptor Signaling TCR TCR/CD3 Complex Lck Lck TCR->Lck activates ZAP70 ZAP-70 TCR->ZAP70 recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck recruits Lck->TCR phosphorylates ITAMs Lck->ZAP70 phosphorylates & activates LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK PIP2 PIP2 PLCg1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC_theta PKCθ DAG->PKC_theta NFAT NFAT Activation Ca_Flux->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB NF-κB Activation PKC_theta->NFkB NFkB->Gene_Expression Ras_MAPK->Gene_Expression

Caption: Lck initiates TCR signaling by phosphorylating ITAMs.

Workflow for Lck Inhibitor Screening and Characterization

Inhibitor_Screening_Workflow Lck Inhibitor Discovery Workflow cluster_0 Biochemical Screening cluster_1 Hit Validation & Profiling cluster_2 Structural & Cellular Characterization HTS High-Throughput Screen (Compound Library) Primary_Assay Primary Kinase Assay (e.g., ADP-Glo) HTS->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification IC50 IC50 Determination (Dose-Response) Hit_Identification->IC50 Selectivity Selectivity Profiling (Kinase Panel) IC50->Selectivity Hit_to_Lead Hit-to-Lead Optimization Selectivity->Hit_to_Lead Crystallography X-ray Crystallography (Lck-Inhibitor Complex) Hit_to_Lead->Crystallography Cellular_Assays Cell-Based Assays (T-cell Proliferation, IL-2 Production) Crystallography->Cellular_Assays In_Vivo In Vivo Models (e.g., Transplant Rejection) Cellular_Assays->In_Vivo

Caption: A streamlined workflow for identifying and characterizing novel Lck inhibitors.

Logical Relationship of Lck Inhibitor Selectivity

Selectivity_Logic Determinants of Lck Inhibitor Selectivity cluster_Lck Lck Kinase Domain cluster_Src Src Kinase Domain Inhibitor Inhibitor Scaffold Lck_Pocket ATP-Binding Pocket (Key Residues) Inhibitor->Lck_Pocket Binds Lck_Hydrophobic Deep Hydrophobic Pocket Inhibitor->Lck_Hydrophobic Accesses Src_Pocket ATP-Binding Pocket (Conserved) Inhibitor->Src_Pocket Binds Src_Hydrophobic Shallow Hydrophobic Pocket Inhibitor->Src_Hydrophobic Poor Fit Selectivity High Selectivity Lck_Hydrophobic->Selectivity Non_Selectivity Low Selectivity Src_Pocket->Non_Selectivity

Caption: Exploiting structural differences for selective Lck inhibition.

Conclusion

The development of selective Lck inhibitors is a prime example of structure-based drug design. By understanding the subtle yet critical differences in the kinase domains of the Src family, medicinal chemists can design molecules that specifically target Lck, thereby minimizing off-target effects and enhancing therapeutic potential. The combination of robust biochemical and cellular assays with high-resolution structural studies will continue to be the cornerstone of advancing novel Lck inhibitors from the laboratory to the clinic.

References

The Impact of Lck Inhibitor 2 on Downstream Substrates of Lck: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade, making it a key target for therapeutic intervention in various autoimmune diseases and cancers. Lck inhibitor 2 is a multi-target tyrosine kinase inhibitor that demonstrates significant potency against Lck. This technical guide provides a comprehensive overview of the impact of this compound on the downstream substrates of Lck, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

This compound: Potency and Specificity

This compound is a potent inhibitor of several tyrosine kinases. The half-maximal inhibitory concentration (IC50) values for this compound have been determined against a panel of kinases, highlighting its multi-target nature.

KinaseIC50 (nM)
Lck 13 [1]
Btk9 / 26[1]
Lyn3[1]
Txk2[1]

The Lck Signaling Pathway and its Downstream Substrates

Upon T-cell receptor (TCR) engagement, Lck is one of the first kinases to be activated.[2] It plays a pivotal role in initiating a signaling cascade by phosphorylating key downstream substrates. The primary downstream events following Lck activation include:

  • Phosphorylation of ITAMs: Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ-chains of the TCR complex.[3][4]

  • Recruitment and Activation of ZAP-70: The phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of the 70 kDa zeta-associated protein (ZAP-70).[4][5] Lck then phosphorylates ZAP-70, leading to its conformational activation.[4][5]

  • Phosphorylation of LAT and SLP-76: Activated ZAP-70, in turn, phosphorylates two critical adaptor proteins: the Linker for Activation of T-cells (LAT) and the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[3] This phosphorylation is a crucial step for the assembly of a larger signaling complex that propagates the signal downstream.

The inhibition of Lck by this compound is expected to disrupt this entire cascade, leading to a reduction in the phosphorylation of ZAP-70, LAT, and SLP-76.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP-70 TCR->ZAP70 Recruitment CD4_CD8 CD4/CD8 CD4_CD8->Lck Lck->TCR p-ITAMs Lck->ZAP70 LAT LAT Downstream Downstream Signaling LAT->Downstream ZAP70->LAT p-LAT SLP76 SLP-76 ZAP70->SLP76 p-SLP-76 SLP76->Downstream Lck_inhibitor This compound Lck_inhibitor->Lck Inhibition

Lck Signaling Pathway and the Point of Inhibition.

Quantitative Impact on Downstream Substrate Phosphorylation

Downstream SubstrateExpected Effect of this compoundIllustrative Data from other Lck Inhibitors
p-ZAP-70 Dose-dependent decreaseLck-deficient mice show a failure to induce ZAP-70 phosphorylation upon TCR ligation.[7]
p-LAT Dose-dependent decreaseInhibition of Lck leads to reduced phosphorylation of LAT.[8]
p-SLP-76 Dose-dependent decreaseZAP-70, activated by Lck, is required for the phosphorylation of SLP-76.[3]

Experimental Protocols

To assess the impact of this compound on its downstream substrates, two primary experimental approaches are recommended: Western Blotting for analyzing protein phosphorylation in cell lysates and in vitro Kinase Assays for a more direct assessment of enzyme activity.

Western Blotting for Phosphorylated Proteins

This protocol is designed to detect changes in the phosphorylation status of ZAP-70, LAT, and SLP-76 in T-cells following treatment with this compound.

1. Cell Culture and Treatment:

  • Culture a suitable T-cell line (e.g., Jurkat) or primary T-cells under standard conditions.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 1-2 hours).

  • Include a positive control (e.g., stimulation with anti-CD3/CD28 antibodies) to induce TCR signaling and a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Sample Preparation and SDS-PAGE:

  • Normalize all samples to the same protein concentration with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Run the gel until adequate separation of proteins is achieved.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

6. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ZAP-70, anti-phospho-LAT, anti-phospho-SLP-76) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

7. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) forms of the target proteins or a housekeeping protein like GAPDH or β-actin.

Western_Blot_Workflow A T-cell Culture & Treatment (this compound) B Cell Lysis (with phosphatase inhibitors) A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis G->H Kinase_Assay_Workflow A Prepare Reaction Mix (Buffer, ZAP-70, this compound) B Add Lck Enzyme A->B C Incubate at 30°C B->C D Add ATP to start reaction C->D E Stop Reaction D->E F Detection of Phosphorylation (Radiometric or Western Blot) E->F G Data Analysis (IC50) F->G

References

In-Silico Modeling of Lck Inhibitor 2 Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico modeling of Lck (Lymphocyte-specific protein tyrosine kinase) inhibitor 2 binding. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the computational approaches used to characterize the interaction between Lck and its inhibitor, supplemented by experimental validation protocols.

Introduction to Lck and its Inhibition

Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor Src family kinase that plays a pivotal role in T-cell signaling and development.[1][2] Its involvement in various cellular processes, including cell cycle control, proliferation, and differentiation, has made it a significant target for therapeutic intervention in a range of diseases, including autoimmune disorders and cancers.[2][3] Lck inhibitors are being investigated as a promising therapeutic approach for conditions such as autoimmune diseases and other inflammatory disorders.

"Lck inhibitor 2" is a multi-target tyrosine kinase inhibitor with demonstrated activity against Lck and other kinases. Understanding the molecular interactions that govern its binding to the Lck active site is crucial for optimizing its efficacy and selectivity. In-silico modeling techniques, such as molecular docking and molecular dynamics simulations, provide a powerful platform to elucidate these interactions at an atomic level.

Lck Signaling Pathway

Lck is a key player in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Lck is activated and phosphorylates downstream targets, initiating a signaling cascade that ultimately leads to T-cell activation, proliferation, and cytokine production.

Lck_Signaling_Pathway Lck Signaling Pathway in T-Cell Activation TCR_CD4 TCR/CD4 Co-receptor Lck Lck TCR_CD4->Lck Recruitment & Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation IP3_DAG IP3 & DAG PLCg1->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activation NFAT_NFkB_AP1 NFAT, NF-κB, AP-1 Ca_PKC->NFAT_NFkB_AP1 Activation Gene_Expression Gene Expression (e.g., IL-2) NFAT_NFkB_AP1->Gene_Expression Transcription Lck_Inhibitor_2 This compound Lck_Inhibitor_2->Lck Inhibition

A simplified diagram of the Lck-mediated T-cell receptor signaling pathway.

In-Silico Modeling of this compound Binding

In-silico modeling provides a theoretical framework to predict and analyze the binding mode of this compound within the ATP-binding pocket of the Lck kinase domain. This process typically involves molecular docking to predict the preferred binding orientation, followed by molecular dynamics simulations to assess the stability of the complex.

Molecular Docking Workflow

Molecular docking simulations predict the binding conformation of a ligand to a protein target. A typical workflow for docking this compound into the Lck active site is as follows:

Molecular_Docking_Workflow Molecular Docking Workflow for this compound cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB_Selection Select Lck PDB Structure (e.g., 4C3F) Protein_Prep Prepare Protein: - Remove water & ligands - Add hydrogens - Assign charges PDB_Selection->Protein_Prep Grid_Generation Define Binding Site (Grid Generation) Protein_Prep->Grid_Generation Ligand_Prep Prepare this compound: - Generate 3D conformer - Assign charges Docking_Run Perform Docking (e.g., AutoDock, Glide) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Analyze Docking Poses - Scoring functions - Clustering Docking_Run->Pose_Analysis Interaction_Analysis Analyze Protein-Ligand Interactions - Hydrogen bonds - Hydrophobic interactions Pose_Analysis->Interaction_Analysis

A generalized workflow for the molecular docking of this compound.
Predicted Binding Mode and Key Interactions

While a specific molecular docking study for "this compound" is not publicly available, based on studies of other inhibitors binding to Lck, a plausible binding mode can be predicted.[2][4][5] this compound, as a kinase inhibitor, is expected to bind in the ATP-binding pocket, forming key interactions with conserved residues.

Key Predicted Interactions:

  • Hinge Region: Hydrogen bonding with the backbone of Met319 in the hinge region is a critical interaction for many kinase inhibitors and is anticipated for this compound.[2]

  • Gatekeeper Residue: The threonine residue at the gatekeeper position (Thr316) can form hydrogen bonds with inhibitors, contributing to affinity and selectivity.[2]

  • Hydrophobic Pockets: The inhibitor is likely to occupy hydrophobic pockets within the active site, forming van der Waals interactions with residues such as Val259 and Asp382.[2]

Quantitative Data from In-Silico Modeling

The following table summarizes the types of quantitative data that can be obtained from in-silico modeling studies of this compound. The values presented are hypothetical and representative of what a typical study might yield.

ParameterDescriptionHypothetical Value
Docking Score A value from a scoring function estimating the binding affinity.-9.5 kcal/mol
Binding Free Energy (ΔG) Calculated from molecular dynamics simulations (e.g., using MM/GBSA).-45.2 kcal/mol
Predicted Kd Dissociation constant predicted from the binding free energy.25 nM
Key H-Bond Distances Distances between hydrogen bond donors and acceptors (e.g., with Met319, Thr316).2.0 - 3.5 Å
RMSD of Ligand Root Mean Square Deviation of the ligand during molecular dynamics simulation.< 2.0 Å

Experimental Validation Protocols

In-silico predictions must be validated through experimental assays. The following are detailed protocols for common methods used to assess the binding and inhibitory activity of compounds like this compound.

Lck Kinase Activity Assay (ADP-Glo™)

This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant Lck enzyme

  • Protein Tyrosine Kinase Substrate (e.g., Poly-Glu,Tyr 4:1)

  • ATP

  • This compound (and other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Kinase Reaction:

    • Add 2.5 µL of the test compound or DMSO (for control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the Lck enzyme and the substrate in kinase assay buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the kinetics of binding between an inhibitor and a kinase.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant Lck enzyme

  • This compound

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Lck Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the Lck protein solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the different concentrations of the inhibitor over the immobilized Lck surface, followed by a dissociation phase with running buffer.

    • Regenerate the surface between injections if necessary (e.g., with a short pulse of a low pH solution).

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Recombinant Lck enzyme

  • This compound

  • Dialysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze both the Lck protein and the this compound solution against the same buffer to minimize heats of dilution.

    • Degas the solutions before the experiment.

  • ITC Experiment:

    • Fill the sample cell of the calorimeter with the Lck protein solution.

    • Load the injection syringe with the this compound solution.

    • Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Summary of Quantitative Data

The following table summarizes the types of quantitative data that can be obtained for this compound from both in-silico modeling and experimental validation.

Data TypeMethodDescription
IC50 Kinase Activity AssayConcentration of inhibitor required for 50% inhibition of enzyme activity.
KD SPR, ITCEquilibrium dissociation constant, a measure of binding affinity.
ka (on-rate) SPRAssociation rate constant.
kd (off-rate) SPRDissociation rate constant.
ΔH (Enthalpy) ITCThe heat change upon binding.
ΔS (Entropy) ITCThe change in randomness or disorder upon binding.
n (Stoichiometry) ITCThe molar ratio of inhibitor to protein in the complex.
Docking Score Molecular DockingPredicted binding affinity.
Binding Free Energy Molecular DynamicsCalculated binding free energy of the protein-inhibitor complex.

Conclusion

The in-silico modeling of this compound binding, coupled with rigorous experimental validation, provides a powerful and comprehensive approach to understanding the molecular basis of its inhibitory activity. The methodologies and workflows detailed in this guide offer a robust framework for researchers and drug developers to characterize and optimize Lck inhibitors for therapeutic applications. The integration of computational and experimental techniques is essential for accelerating the discovery of novel and selective kinase inhibitors.

References

Preliminary Cytotoxicity Assessment of Lck Inhibitor 2: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary cytotoxicity data available for Lck Inhibitor 2, a multi-target tyrosine kinase inhibitor. The document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and immunology. This guide summarizes the known inhibitory concentrations against its primary kinase targets, outlines detailed protocols for assessing its cytotoxic effects, and presents the core signaling pathway associated with its mechanism of action.

Executive Summary

This compound has been identified as a potent inhibitor of several key tyrosine kinases involved in cellular signaling pathways that are critical in various pathologies, including cancer and autoimmune disorders. While specific data on its growth-inhibitory (GI50) or lethal concentrations (LC50) against various cell lines are not publicly available in comprehensive studies, its potent enzymatic inhibition suggests a high potential for cytotoxic activity. This guide provides the foundational information necessary to initiate and evaluate the cytotoxic profile of this compound in a laboratory setting.

Data Presentation: Kinase Inhibitory Profile

Target KinaseIC50 (nM)
Lck13
Btk9, 26
Lyn3
Txk2

Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50%. These values indicate high potency and suggest that cellular effects, including cytotoxicity, may be observed at low nanomolar concentrations.

Experimental Protocols

To facilitate further investigation into the cytotoxic properties of this compound, this section provides detailed methodologies for two standard cytotoxicity assays: the MTT assay for assessing cell viability and the Annexin V/PI assay for detecting apoptosis.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Annexin V/PI Apoptosis Assay

The Annexin V/Propidium Iodide (PI) assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time period (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

To provide a clear understanding of the experimental processes and the biological context of this compound's action, the following diagrams have been generated.

experimental_workflow cluster_viability MTT Viability Assay cluster_apoptosis Annexin V/PI Apoptosis Assay start_mtt Seed Cells treat_mtt Treat with this compound start_mtt->treat_mtt add_mtt Add MTT Reagent treat_mtt->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_mtt Measure Absorbance solubilize->read_mtt start_apop Treat Cells harvest Harvest & Wash Cells start_apop->harvest stain Stain with Annexin V/PI harvest->stain analyze Flow Cytometry Analysis stain->analyze

Figure 1: Experimental workflows for cytotoxicity assessment.

Lck_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC Transcription_Factors Transcription Factors (NFAT, AP-1, NF-κB) Ca_flux->Transcription_Factors PKC->Transcription_Factors Cell_Activation T-Cell Activation, Proliferation, Cytokine Release Transcription_Factors->Cell_Activation Inhibitor This compound Inhibitor->Lck

Figure 2: Simplified Lck signaling pathway in T-cell activation.

Methodological & Application

Application Notes and Protocols for Lck Inhibitor 2 in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and a critical signaling molecule in T-cells.[1][2] Its primary function is to phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the T-cell receptor (TCR) complex, initiating a signaling cascade that leads to T-cell activation, proliferation, and differentiation.[1] Dysregulation of Lck activity has been implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention.[3]

Lck inhibitor 2 is a multi-target tyrosine kinase inhibitor with potent activity against Lck and other kinases.[3] These application notes provide a detailed protocol for utilizing this compound in in vitro kinase assays to determine its inhibitory potency and selectivity.

Lck Signaling Pathway

Lck plays a pivotal role in initiating the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell, Lck is recruited to the TCR complex where it phosphorylates the ITAMs of the CD3 and ζ-chains. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as LAT and SLP-76, leading to the activation of multiple signaling pathways, including the PLCγ-Ca2+, RAS-MAPK, and PI3K-Akt pathways, which collectively orchestrate T-cell activation.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck Lck TCR->Lck Antigen Presentation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg Ras Ras LAT->Ras PI3K PI3K LAT->PI3K IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2 Ca²⁺ IP3->Ca2 release Gene_Expression Gene Expression (e.g., IL-2) Ca2->Gene_Expression MAPK MAPK Pathway Ras->MAPK MAPK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression Lck_Inhibitor_2 This compound Lck_Inhibitor_2->Lck inhibits

Figure 1: Lck Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The inhibitory activity of this compound against various kinases is summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

KinaseIC50 (nM)
Lck 13 [3]
Btk9 / 26[3]
Lyn3[3]
Txk2[3]

Experimental Protocols

This section provides a detailed methodology for an in vitro kinase assay to determine the IC50 of this compound using a luminescence-based ADP detection method.

Materials and Reagents
  • Enzyme: Recombinant human Lck (active)

  • Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate such as Lck-tide (Ac-KVEKIGEGTYGVVYK-NH2)

  • Inhibitor: this compound

  • Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT[4]

  • ATP: Adenosine 5'-triphosphate

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Plates: White, opaque 384-well assay plates

  • Solvent: Dimethyl sulfoxide (DMSO)

Experimental Workflow

The general workflow for determining the IC50 of this compound involves preparing the reagents, performing the kinase reaction in the presence of serially diluted inhibitor, stopping the reaction, and detecting the amount of ADP produced.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of this compound add_inhibitor Add inhibitor dilutions to assay plate prep_inhibitor->add_inhibitor prep_reagents Prepare Kinase Reaction Mix (Lck, Substrate, Buffer) add_kinase_mix Add Kinase Reaction Mix prep_reagents->add_kinase_mix add_inhibitor->add_kinase_mix add_atp Initiate reaction with ATP add_kinase_mix->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop reaction and deplete remaining ATP incubate->stop_reaction adp_to_atp Convert ADP to ATP stop_reaction->adp_to_atp measure_luminescence Measure luminescence adp_to_atp->measure_luminescence plot_data Plot luminescence vs. inhibitor concentration measure_luminescence->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50

References

Application Notes and Protocols for Lck Inhibitor 2 in Jurkat Cell T-Cell Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Lck Inhibitor 2 in Jurkat cell-based T-cell activation assays. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes, serving as a valuable resource for investigating T-cell biology and screening potential immunomodulatory compounds.

Introduction

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complexes (MHC). This event triggers a cascade of intracellular signaling events, with the Lymphocyte-specific protein tyrosine kinase (Lck) playing a pivotal role as an initial and essential signal transducer. Lck, a member of the Src family of tyrosine kinases, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another critical kinase, ZAP-70 (Zeta-chain-associated protein kinase of 70 kDa), leading to its recruitment and subsequent activation. Activated ZAP-70 then phosphorylates downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT), which orchestrates the formation of a larger signaling complex, ultimately culminating in cellular responses such as cytokine production (e.g., Interleukin-2, IL-2), proliferation, and differentiation.[1][2]

Given its central role, Lck is a prime target for modulating T-cell activity. This compound is a potent, small molecule inhibitor of Lck with a reported IC50 of 13 nM.[3][4][5] It also exhibits inhibitory activity against other tyrosine kinases such as BTK, LYN, SYK, and TXK.[3][4][5][6] These application notes will detail the use of this compound to probe the intricacies of T-cell activation in the Jurkat cell line, a widely used human T-lymphocyte model.

Data Presentation

The inhibitory effect of this compound on various kinases is summarized below. This data is critical for designing experiments and interpreting results, especially concerning off-target effects.

KinaseIC50 (nM)
Lck 13
Lyn3
Btk9
Txk2
Syk26

Table 1: In vitro kinase inhibitory activity of this compound. Data compiled from multiple sources.[3][4][5][6][7]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Lck_Signaling_Pathway T-Cell Receptor (TCR) Signaling Pathway and Point of Inhibition TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation & Activation Lck_Inhibitor_2 This compound Lck_Inhibitor_2->Lck Inhibition LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation IP3_DAG IP3 & DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Activation Ca_PKC->NFAT_AP1_NFkB IL2_Gene IL-2 Gene Transcription NFAT_AP1_NFkB->IL2_Gene IL2_Protein IL-2 Production IL2_Gene->IL2_Protein

Caption: Lck Signaling Pathway and Inhibition Point.

T_Cell_Activation_Assay_Workflow Experimental Workflow for Jurkat T-Cell Activation Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Jurkat_Culture 1. Culture Jurkat Cells Seed_Cells 2. Seed Cells in Plate Jurkat_Culture->Seed_Cells Add_Inhibitor 3. Pre-incubate with this compound Seed_Cells->Add_Inhibitor Stimulate_Cells 4. Stimulate T-Cell Activation Add_Inhibitor->Stimulate_Cells Collect_Supernatant 5a. Collect Supernatant for IL-2 Assay Stimulate_Cells->Collect_Supernatant Lyse_Cells 5b. Lyse Cells for Western Blot Stimulate_Cells->Lyse_Cells ELISA 6a. IL-2 ELISA Collect_Supernatant->ELISA Western_Blot 6b. Western Blot for p-ZAP70 & p-LAT Lyse_Cells->Western_Blot

Caption: Jurkat T-Cell Activation Assay Workflow.

Experimental Protocols

Jurkat Cell Culture and Maintenance
  • Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days to maintain a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

Jurkat T-Cell Activation Assay

This protocol describes the steps to assess the effect of this compound on T-cell activation by measuring IL-2 production.

  • Cell Plating: Seed Jurkat cells in a 96-well flat-bottom plate at a density of 1 x 10⁵ cells per well in 100 µL of culture medium.

  • Inhibitor Preparation: Prepare a stock solution of this compound (CAS: 944795-06-6) in DMSO. Further dilute the inhibitor in culture medium to desired concentrations (e.g., a serial dilution from 1 µM down to 0.1 nM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

  • Inhibitor Pre-incubation: Add 50 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells. Incubate the plate for 1-2 hours at 37°C.

  • Cell Stimulation: Prepare a stimulation cocktail. Common methods include:

    • Anti-CD3/Anti-CD28: Use plate-bound anti-CD3 antibody (e.g., OKT3, 1-10 µg/mL) and soluble anti-CD28 antibody (1-5 µg/mL).

    • PMA/Ionomycin: Use Phorbol 12-myristate 13-acetate (PMA, 10-50 ng/mL) and Ionomycin (0.5-1 µg/mL). Note that this method bypasses the proximal TCR signaling events, including Lck, and is often used as a positive control for downstream signaling.

    • Phytohemagglutinin (PHA): Use PHA (1-10 µg/mL).

  • Incubation: Add 50 µL of the stimulation cocktail to the wells and incubate for 24-48 hours at 37°C. The optimal incubation time may vary depending on the specific activation marker being assessed.

  • IL-2 Measurement:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant.

    • Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

Western Blot Analysis of ZAP-70 and LAT Phosphorylation

This protocol allows for the examination of the phosphorylation status of key downstream targets of Lck.

  • Cell Treatment:

    • Seed 1-2 x 10⁶ Jurkat cells per well in a 6-well plate.

    • Pre-incubate with this compound at various concentrations (e.g., 10 nM, 50 nM, 200 nM) or vehicle control for 1-2 hours.

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short duration (e.g., 2, 5, 10, and 30 minutes).

  • Cell Lysis:

    • After stimulation, immediately place the plate on ice and wash the cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ZAP-70 (Tyr319) and phospho-LAT (Tyr191) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal loading, strip the membrane and re-probe with antibodies against total ZAP-70, total LAT, and a loading control like β-actin or GAPDH.

Conclusion

These application notes provide a framework for utilizing this compound as a tool to dissect the Lck-mediated signaling cascade in Jurkat T-cells. The provided protocols for T-cell activation assays and Western blot analysis, in conjunction with the quantitative data and pathway diagrams, will aid researchers in investigating the functional consequences of Lck inhibition and in the development of novel immunomodulatory therapeutics. Careful optimization of inhibitor concentrations and stimulation conditions is recommended for each specific experimental setup.

References

Lck Inhibitor 2: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of Lck Inhibitor 2 in cell culture applications. The information is intended to guide researchers in accurately preparing the inhibitor for cell-based assays and understanding its mechanism of action.

Product Information

This compound is a potent, cell-permeable, ATP-competitive inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway. It also demonstrates inhibitory activity against other Src family kinases. Its ability to block T-cell activation makes it a valuable tool for studying immune responses and for potential therapeutic development in autoimmune diseases and certain cancers.

Solubility and Storage

Proper dissolution and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility. The compound is sparingly soluble in aqueous solutions and requires an organic solvent for the preparation of stock solutions.

Table 1: Solubility Data for this compound

SolventSolubilityConcentration (mM)Notes
DMSO20 mg/mL[1]59.64 mM[1]Ultrasonic treatment may be needed to fully dissolve the compound.[1][2]
DMSO100 mg/mL[3][4]298.19 mM[3][4]Requires sonication to achieve this higher concentration.[3][4]

Table 2: Storage Conditions

FormStorage TemperatureShelf Life
Powder-20°C2 years[5]
In DMSO-80°C6 months[5]
In DMSO4°C2 weeks[5]

Mechanism of Action: Lck Signaling Pathway

Lck plays a pivotal role in initiating the signaling cascade upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC). This compound blocks this pathway by inhibiting the kinase activity of Lck, thereby preventing the phosphorylation of downstream targets and subsequent T-cell activation.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibition cluster_downstream Downstream Signaling TCR TCR CD4_CD8 CD4/CD8 ZAP70 ZAP-70 TCR->ZAP70 Recruits Lck Lck CD4_CD8->Lck Recruits & Activates Lck->TCR Phosphorylates ITAMs Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates Downstream T-Cell Activation (Proliferation, Cytokine Release) LAT->Downstream Activates Inhibitor This compound Inhibitor->Lck Inhibits Antigen Antigen Antigen->TCR Binds

Caption: Lck signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Preparation of Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Briefly centrifuge the vial to ensure all powder is at the bottom.

  • Based on the molecular weight of this compound (335.36 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of inhibitor:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = ((0.001 g / 335.36 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 298.19 µL

  • Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[2]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.[5]

Preparation of Working Solution for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is critical to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity, typically keeping it below 0.5% (v/v).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final concentration of the inhibitor needed for your experiment. A typical starting point for cell-based assays is in the low micromolar to nanomolar range. For example, a concentration of 0-10 μM has been used for Colo201 cells.

  • Perform a serial dilution of the 10 mM stock solution in pre-warmed complete cell culture medium. It is recommended to perform an intermediate dilution step to ensure accurate final concentrations and to minimize the volume of DMSO added to the cells.

    • Example for preparing a 10 µM final concentration:

      • Prepare an intermediate dilution (e.g., 100 µM) by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. Mix well by gentle pipetting.

      • Add the appropriate volume of the 100 µM intermediate solution to your cell culture vessel to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of cell culture medium in a well of a 12-well plate.

  • Always prepare a vehicle control by adding the same final concentration of DMSO to untreated cells. This accounts for any effects of the solvent on cell viability and function.

  • Gently mix the culture medium after adding the inhibitor to ensure even distribution.

  • Incubate the cells for the desired treatment period.

Experimental_Workflow cluster_prep Solution Preparation cluster_culture Cell Culture Treatment Powder This compound Powder Stock 10 mM Stock Solution Powder->Stock DMSO DMSO DMSO->Stock Intermediate Intermediate Dilution (in Culture Medium) Stock->Intermediate Dilute Cells Cells in Culture Intermediate->Cells Treat Assay Cell-Based Assay Cells->Assay Analyze

Caption: General workflow for preparing and using this compound in cell culture.

Safety Precautions

This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Application Note: Flow Cytometry Analysis of T-Cell Proliferation Inhibition by an Lck Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade.[1][2] Upon TCR engagement with an antigen-MHC complex, Lck initiates a phosphorylation cascade involving the TCR-associated CD3 complex and ZAP-70, leading to downstream signaling that results in T-cell activation, cytokine production, and proliferation.[3][4][5] Due to its pivotal role, Lck is a key target for therapeutic intervention in autoimmune diseases, T-cell malignancies, and transplant rejection, where dampening the T-cell response is desirable.[1][3]

This application note provides a detailed protocol for assessing the efficacy of a generic Lck inhibitor in blocking T-cell proliferation using a flow cytometry-based assay. The protocol utilizes Carboxyfluorescein Succinimidyl Ester (CFSE), a fluorescent dye that is evenly distributed between daughter cells upon cell division, allowing for the quantitative analysis of successive cell generations.[6][7] This method is a robust tool for screening and characterizing compounds that target T-cell activation pathways.

Principle of the Assay

The assay is based on the principle of dye dilution. T-cells are first labeled with CFSE, a cell-permeable dye that covalently binds to intracellular proteins.[8] When cells divide, the CFSE fluorescence is halved in each daughter cell. By using flow cytometry to measure the fluorescence intensity of a cell population over time, distinct peaks can be observed, with each successive peak representing a generation of cell division.[9] An effective Lck inhibitor will prevent T-cell activation and subsequent division, resulting in a lower number of cells in the daughter generations and a higher proportion of cells retaining the bright, initial CFSE fluorescence compared to an untreated, stimulated control.

T-Cell Receptor (TCR) Signaling Pathway

The following diagram illustrates the central role of Lck in the TCR signaling pathway and the point of inhibition.

TCR_Signaling TCR Signaling and Lck Inhibition cluster_membrane Plasma Membrane TCR TCR/CD3 Lck Lck TCR->Lck Recruits & Activates ZAP70_inactive ZAP-70 TCR->ZAP70_inactive Docks Coreceptor CD4/CD8 Coreceptor->Lck Lck->TCR Phosphorylates ITAMs Lck->ZAP70_inactive Phosphorylates & Activates LAT LAT ZAP70_inactive->LAT Phosphorylates Downstream Downstream Signaling (PLCγ1, Ras/MAPK) LAT->Downstream Antigen Antigen (pMHC) Antigen->TCR Engagement Lck_Inhibitor Lck Inhibitor Lck_Inhibitor->Lck Inhibits Proliferation T-Cell Proliferation Downstream->Proliferation

Caption: T-cell receptor signaling cascade initiated by Lck and inhibited by a specific inhibitor.

Experimental Workflow

The diagram below outlines the major steps of the experimental protocol.

Experimental_Workflow Experimental Workflow for T-Cell Proliferation Assay pbmc_iso 1. Isolate PBMCs from whole blood cfse_stain 2. Stain T-Cells with CFSE Dye pbmc_iso->cfse_stain plate_cells 3. Plate Cells and Add Lck Inhibitor/Vehicle cfse_stain->plate_cells stimulate 4. Stimulate T-Cells (e.g., anti-CD3/CD28 beads) plate_cells->stimulate incubate 5. Incubate for 4-6 Days stimulate->incubate harvest 6. Harvest and Stain Cells (CD3, CD4, CD8, Viability Dye) incubate->harvest acquire 7. Acquire on Flow Cytometer harvest->acquire analyze 8. Analyze Data (Gating & Proliferation Modeling) acquire->analyze

Caption: Flowchart of the key steps for the CFSE-based T-cell proliferation assay.

Detailed Experimental Protocol

Materials and Reagents
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Phosphate Buffered Saline (PBS)

  • CellTrace™ CFSE Cell Proliferation Kit (or equivalent)

  • T-cell stimulation reagents (e.g., Dynabeads™ Human T-Activator CD3/CD28 or PHA)

  • Lck Inhibitor (e.g., Dasatinib) and appropriate vehicle (e.g., DMSO)

  • Recombinant Human IL-2 (optional, for long-term cultures)

  • FACS Tubes (5 mL polystyrene tubes)

  • Fluorescently conjugated antibodies: Anti-Human CD3, Anti-Human CD4, Anti-Human CD8

  • Viability Dye (e.g., 7-AAD or a fixable viability stain)

  • FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

Protocol Steps

Step 1: PBMC Isolation and CFSE Staining

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.[8]

  • Wash the isolated PBMCs twice with sterile PBS.

  • Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in pre-warmed PBS.

  • Prepare a working solution of CFSE (typically 2.5–5 µM) in PBS. The optimal concentration should be determined empirically.[7][9]

  • Add the cell suspension to an equal volume of the CFSE working solution and mix quickly.

  • Incubate for 10 minutes at 37°C, protected from light.

  • To stop the staining reaction, add 5 volumes of ice-cold complete RPMI-1640 medium.

  • Incubate on ice for 5 minutes.

  • Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash twice with complete RPMI-1640 medium to remove any unbound dye.

  • Resuspend the CFSE-labeled cells in complete RPMI-1640 at a final concentration of 1 x 10⁶ cells/mL.

Step 2: Cell Culture and Treatment

  • Plate 1 mL of the CFSE-labeled cell suspension into each well of a 24-well plate.

  • Prepare serial dilutions of the Lck inhibitor in complete medium. Add the inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.

  • Set up the following control and experimental conditions:

    • Unstimulated Control (Cells + Vehicle, no stimulation)

    • Stimulated Control (Cells + Vehicle + Stimulant)

    • Experimental (Cells + Lck Inhibitor + Stimulant)

  • Add the T-cell stimulation reagent (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to the designated wells.[10]

  • Incubate the plate for 4-6 days at 37°C in a 5% CO₂ incubator. The optimal incubation time can vary.[11]

Step 3: Cell Harvesting and Staining for Flow Cytometry

  • After incubation, gently resuspend the cells and transfer them to FACS tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells with 2 mL of cold FACS Buffer.

  • Resuspend the cell pellet in 100 µL of FACS Buffer containing the pre-titrated fluorescent antibodies (e.g., anti-CD3, CD4, CD8) and a viability dye.

  • Incubate for 30 minutes at 4°C, protected from light.

  • Wash the cells twice with 2 mL of FACS Buffer.

  • Resuspend the final cell pellet in 300-500 µL of FACS Buffer for flow cytometry acquisition.

Data Acquisition and Analysis

  • Acquisition: Acquire samples on a flow cytometer equipped with a 488 nm laser for CFSE excitation. Collect data for at least 50,000 total events, ensuring a sufficient number of lymphocyte events.

  • Gating Strategy:

    • Gate on lymphocytes using the Forward Scatter (FSC) vs. Side Scatter (SSC) plot.

    • Exclude doublets using an FSC-A vs. FSC-H plot.

    • Gate on live cells using the viability dye channel.

    • From the live cell population, identify T-cells by gating on CD3+ events.

    • Further delineate T-cell subsets by gating on CD4+ and CD8+ populations from the CD3+ gate.

  • Proliferation Analysis:

    • For each T-cell subset (CD4+ and CD8+), create a histogram of CFSE fluorescence.

    • The unstimulated control will show a single, bright peak representing the parent generation (Generation 0).

    • The stimulated control will show multiple peaks, with each successive peak to the left representing a subsequent cell division.

    • Use the software's proliferation modeling algorithm to calculate key metrics.[11]

Expected Results and Data Presentation

Treatment with an effective Lck inhibitor is expected to cause a dose-dependent reduction in T-cell proliferation.[12][13] This will be visualized as a decrease in the number of division peaks and a retention of cells in the parent generation peak in the CFSE histogram.

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of Lck Inhibitor on CD4+ T-Cell Proliferation

ConditionConcentration (nM)% Divided CellsProliferation IndexDivision Index
Unstimulated02.5 ± 0.81.05 ± 0.021.1 ± 0.1
Stimulated (Vehicle)085.6 ± 4.23.12 ± 0.252.5 ± 0.3
Stimulated + Lck Inhibitor160.1 ± 5.52.45 ± 0.311.9 ± 0.2
Stimulated + Lck Inhibitor1015.3 ± 3.11.30 ± 0.151.3 ± 0.1
Stimulated + Lck Inhibitor1004.1 ± 1.51.10 ± 0.091.2 ± 0.1

% Divided Cells: The percentage of cells in the parent population that have undergone at least one division. Proliferation Index: The average number of divisions for all cells in the original population. Division Index: The average number of divisions for the cells that actually divided.

Table 2: Effect of Lck Inhibitor on CD8+ T-Cell Proliferation

ConditionConcentration (nM)% Divided CellsProliferation IndexDivision Index
Unstimulated03.1 ± 1.11.08 ± 0.041.2 ± 0.1
Stimulated (Vehicle)092.4 ± 3.74.25 ± 0.383.8 ± 0.4
Stimulated + Lck Inhibitor175.2 ± 6.13.15 ± 0.402.7 ± 0.3
Stimulated + Lck Inhibitor1025.8 ± 4.91.55 ± 0.221.6 ± 0.2
Stimulated + Lck Inhibitor1006.2 ± 2.01.15 ± 0.111.3 ± 0.1

Note: Data presented are representative examples and will vary based on donor, inhibitor potency, and experimental conditions.

Troubleshooting

  • High background proliferation in unstimulated control: May indicate prior in vivo activation of T-cells or contamination. Ensure sterile technique and use healthy donor samples.

  • Poor proliferation in stimulated control: Suboptimal stimulation reagent concentration, low cell viability, or improper culture conditions. Titrate stimulants and check cell health.

  • Broad CFSE peaks: Can result from uneven staining or high cytotoxicity. Ensure single-cell suspension during staining and include a viability dye to exclude dead cells.

  • Inhibitor insolubility: Ensure the inhibitor is fully dissolved in the vehicle before diluting in media. Test vehicle for toxicity at the highest concentration used.

References

Application Notes and Protocols for Lck Inhibitor Treatment of Primary Human T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and differentiation.[1] As a member of the Src family of tyrosine kinases, Lck is one of the most proximal signaling molecules activated downstream of the TCR upon antigen presentation.[2] Its activation initiates a signaling cascade that includes the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the TCR-CD3 complex, the recruitment and activation of ZAP-70, and the subsequent activation of downstream pathways leading to cytokine production and T-cell effector functions.[2][3][4] Given its central role, Lck is a key therapeutic target for modulating immune responses in various contexts, including autoimmune diseases, transplant rejection, and T-cell malignancies.[5][6]

This document provides a detailed protocol for the treatment of primary human T-cells with an Lck inhibitor. It includes procedures for the isolation and culture of primary T-cells, treatment with a generic Lck inhibitor (referred to herein as "Lck Inhibitor 2" as a placeholder), and subsequent analysis of key functional outcomes.

Data Presentation

The following tables summarize the quantitative effects of various known Lck inhibitors on primary T-cells and related cell lines. This data is provided for comparative purposes to aid in experimental design and interpretation.

Table 1: IC50 Values of Lck Inhibitors

InhibitorLck IC50Cell Proliferation IC50 (Cell Type)Reference
A-770041147 nMNot specified in primary T-cells[5][7]
Dasatinib~0.5 nM9-16 nM (Primary human T-cells)[8]
Saracatinib<4 nM - 10 nM0.2-10 µM (Various cancer cell lines)[9][10][11]
Nintedanib22 nMNot specified in primary T-cells[12][13]
Compound V4 nM1.1 µM (T-cell proliferation)[14]
Compound XII0.6 nMNot specified[14]

Table 2: Effects of Lck Inhibitors on T-Cell Function

InhibitorEffect on Cytokine ProductionEffect on Downstream SignalingReference
A-770041Inhibits IL-2 production (EC50 ~80 nM)Inhibits Lck phosphorylation[5][7]
DasatinibInhibits IL-2, IFN-γ, and TNF-α secretionDecreases phosphorylation of ZAP-70[6][15]
Lck absence>95% reduction in ZAP-70 and PLC-γ1 phosphorylation; 70-90% reduction in ERK phosphorylation[2]

Signaling Pathway

The diagram below illustrates the central role of Lck in the T-cell receptor signaling cascade and the points of inhibition by an Lck inhibitor.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Lck_active Lck (Active) TCR->Lck_active Activation ZAP70 ZAP-70 TCR->ZAP70 Recruitment CD4_CD8 CD4/CD8 CD4_CD8->Lck_active Lck_active->TCR p-ITAMs Lck_active->ZAP70 Phosphorylation Lck_inhibitor This compound Lck_inhibitor->Lck_active Inhibition LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK Ca_NFAT Ca2+ / NFAT Pathway PLCg1->Ca_NFAT PKC_NFkB PKC / NF-κB Pathway PLCg1->PKC_NFkB Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) Ras_MAPK->Gene_Expression Ca_NFAT->Gene_Expression PKC_NFkB->Gene_Expression

Lck Signaling Pathway in T-Cell Activation.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the effect of an Lck inhibitor on primary human T-cells.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis Isolation 1. Isolate PBMCs from whole human blood TCell_Purification 2. Purify primary T-cells (e.g., via magnetic beads) Isolation->TCell_Purification Culture 3. Culture T-cells in appropriate medium TCell_Purification->Culture Activation 4. Activate T-cells (e.g., anti-CD3/CD28 beads) Culture->Activation Inhibitor_Treatment 5. Treat with this compound (various concentrations) Activation->Inhibitor_Treatment Proliferation A. Proliferation Assay (e.g., CFSE) Inhibitor_Treatment->Proliferation Cytokine B. Cytokine Analysis (e.g., ELISA, Flow Cytometry) Inhibitor_Treatment->Cytokine Phosphorylation C. Phosphorylation Analysis (e.g., Western Blot for p-Lck, p-ZAP70) Inhibitor_Treatment->Phosphorylation Activation_Markers D. Activation Marker Analysis (e.g., Flow Cytometry for CD25, CD69) Inhibitor_Treatment->Activation_Markers

Experimental workflow for Lck inhibitor studies.

Experimental Protocols

1. Isolation and Culture of Primary Human T-Cells

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-glutamine

  • Human IL-2

Protocol:

  • Dilute whole human blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully collect the peripheral blood mononuclear cell (PBMC) layer.

  • Wash the PBMCs twice with PBS.

  • Resuspend PBMCs and add the RosetteSep™ Human T Cell Enrichment Cocktail.

  • Incubate for 20 minutes at room temperature.

  • Dilute the cell suspension with PBS and layer over Ficoll-Paque PLUS.

  • Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.

  • Collect the enriched T-cell layer.

  • Wash the T-cells twice with PBS.

  • Resuspend the purified T-cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 20 U/mL human IL-2) and count the cells.

2. T-Cell Activation and Treatment with this compound

Materials:

  • Purified primary human T-cells

  • Anti-CD3/CD28 magnetic beads

  • This compound (stock solution in DMSO)

  • Complete RPMI 1640 medium

Protocol:

  • Plate the purified T-cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Add anti-CD3/CD28 magnetic beads at a bead-to-cell ratio of 1:1 to activate the T-cells.

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Add the this compound dilutions to the activated T-cell cultures. Include a vehicle control (DMSO only).

  • Incubate the cells at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24-72 hours).

3. Analysis of T-Cell Proliferation (CFSE Assay)

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • Prior to activation, label the purified T-cells with CFSE according to the manufacturer's protocol.

  • Activate and treat the CFSE-labeled T-cells with this compound as described above for 72 hours.

  • Harvest the cells and wash them with FACS buffer.

  • Acquire the cells on a flow cytometer and analyze the CFSE dilution as a measure of cell proliferation.

4. Analysis of Cytokine Production (ELISA)

Materials:

  • Supernatants from treated T-cell cultures

  • Human IL-2 and IFN-γ ELISA kits

Protocol:

  • After 24-48 hours of treatment, centrifuge the T-cell cultures and collect the supernatants.

  • Perform ELISA for IL-2 and IFN-γ on the collected supernatants according to the manufacturer's instructions.

  • Read the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve.

5. Analysis of Protein Phosphorylation (Western Blot)

Materials:

  • Treated T-cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Protocol:

  • After a short treatment period (e.g., 15-30 minutes), harvest the T-cells and lyse them in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

6. Analysis of Activation Markers (Flow Cytometry)

Materials:

  • Treated T-cells

  • Fluorochrome-conjugated antibodies: anti-CD25, anti-CD69

  • FACS buffer

  • Flow cytometer

Protocol:

  • After 24 hours of treatment, harvest the T-cells and wash them with FACS buffer.

  • Stain the cells with fluorochrome-conjugated antibodies against CD25 and CD69 for 30 minutes on ice.

  • Wash the cells and resuspend them in FACS buffer.

  • Acquire the cells on a flow cytometer and analyze the expression of CD25 and CD69 on the T-cell population.

References

Application Notes and Protocols: A Comparative Analysis of Lck Inhibition by Lentiviral shRNA Knockdown and Lck Inhibitor 2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in T-cells, playing a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade.[1][2] Dysregulation of Lck activity is implicated in various diseases, including autoimmune disorders and T-cell malignancies, making it an attractive therapeutic target.[2] Two primary methods for interrogating and inhibiting Lck function in a research and drug development setting are lentiviral-mediated short hairpin RNA (shRNA) knockdown and the use of small molecule inhibitors, such as Lck Inhibitor 2.

This document provides a detailed comparison of these two approaches, outlining their mechanisms of action, experimental protocols, and a summary of expected quantitative outcomes. This information is intended to guide researchers in selecting the most appropriate method for their specific experimental needs.

Mechanisms of Action

Lentiviral shRNA Knockdown: This method utilizes a lentiviral vector to deliver and stably integrate an shRNA sequence targeting the Lck mRNA into the host cell genome.[3] The shRNA is transcribed and processed by the cell's RNA interference (RNAi) machinery, leading to the degradation of the target Lck mRNA. This results in a potent and long-lasting reduction of Lck protein expression.[3]

This compound Treatment: this compound is a small molecule that acts as a multi-target tyrosine kinase inhibitor. It exerts its effect by binding to the ATP-binding site of Lck, thereby competitively inhibiting its kinase activity. This leads to a rapid but often reversible cessation of Lck's ability to phosphorylate its downstream substrates. It is important to note that this compound also inhibits other kinases, such as Btk and Lyn, with similar or even higher potency.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative outcomes when targeting Lck using lentiviral shRNA knockdown versus a small molecule inhibitor. The data for shRNA is based on studies using siRNA, which provides a comparable measure of knockdown efficiency. Data for a specific "this compound" is limited in publicly available research; therefore, data from other potent Lck inhibitors are presented as a representative example of what can be expected.

Parameter Lentiviral shRNA Knockdown of Lck Lck Inhibitor Treatment (Representative) References
Target Lck mRNALck protein (ATP-binding site)[3]
Mechanism Post-transcriptional gene silencingCompetitive inhibition of kinase activity[4]
Specificity High for Lck mRNA sequenceCan have off-target effects on other kinases (e.g., Btk, Lyn)[5]
Onset of Effect Slower (days to weeks for stable knockdown)Rapid (minutes to hours)[3]
Duration of Effect Long-term and stableTransient and reversible (dependent on compound washout)[3]

Table 1: Comparison of Lentiviral shRNA Knockdown and Lck Inhibitor Treatment.

Parameter Lentiviral shRNA Knockdown of Lck (siRNA data) Lck Inhibitor (A-770041) References
Lck Protein Reduction ~70-90% reduction in total Lck protein levels as measured by Western blot.No reduction in total Lck protein levels.[6]
Lck mRNA Reduction Significant decrease in Lck mRNA levels as measured by qPCR.No effect on Lck mRNA levels.
Inhibition of Lck Activity Indirectly through protein depletion.Direct inhibition of kinase activity (IC50 in the nanomolar range).[4][7]
Downstream Signaling (p-ZAP70) Significant reduction in ZAP-70 phosphorylation upon TCR stimulation.Significant reduction in ZAP-70 phosphorylation upon TCR stimulation.[8]
Downstream Signaling (p-ERK) Altered kinetics and sustained phosphorylation of ERK1/2 observed in some studies.Inhibition of ERK phosphorylation downstream of TCR activation.[6]
Cell Viability Generally well-tolerated, but can depend on cell type and knockdown efficiency.Can induce apoptosis at higher concentrations.
Off-Target Effects Potential for off-target gene silencing due to sequence similarity.Inhibition of other kinases.[5]

Table 2: Quantitative Comparison of Effects on Lck and Downstream Signaling.

Experimental Protocols

Lentiviral shRNA Knockdown of Lck in Jurkat T-Cells

This protocol outlines the steps for transducing Jurkat T-cells with a lentiviral vector expressing an shRNA targeting Lck.

Materials:

  • Jurkat T-cells (e.g., ATCC TIB-152)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)[9][10]

  • Lentiviral particles containing shRNA targeting Lck (and a non-targeting control)

  • Polybrene

  • Puromycin (for selection)

  • 96-well and 6-well tissue culture plates

  • Centrifuge

Protocol:

  • Cell Culture: Culture Jurkat cells in complete RPMI-1640 medium, maintaining cell density between 1x10^5 and 1x10^6 cells/mL.

  • Transduction:

    • Seed 1.6 x 10^4 Jurkat cells per well in a 96-well plate in 100 µL of complete medium.[11]

    • Add Polybrene to a final concentration of 5-8 µg/mL to enhance transduction efficiency.[12]

    • Add the appropriate amount of lentiviral particles (determine the optimal Multiplicity of Infection (MOI) for your cells, typically ranging from 1 to 10).[11]

    • Incubate for 18-24 hours at 37°C and 5% CO2.[11]

  • Selection:

    • After incubation, centrifuge the cells and replace the medium with fresh complete medium containing the appropriate concentration of puromycin (typically 1-10 µg/mL, determine the optimal concentration for your Jurkat cells through a kill curve).[11]

    • Replace the selective medium every 3-4 days.[11]

  • Expansion and Validation:

    • Once puromycin-resistant cells are selected, expand the culture.

    • Validate the knockdown of Lck expression by Western blot and qPCR.

This compound Treatment of Jurkat T-Cells

This protocol describes the treatment of Jurkat T-cells with this compound and subsequent analysis of downstream signaling.

Materials:

  • Jurkat T-cells

  • Complete RPMI-1640 medium

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Stimulating antibodies (e.g., anti-CD3/anti-CD28)

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-Lck, anti-phospho-ZAP70, anti-phospho-ERK, anti-GAPDH)

Protocol:

  • Cell Culture and Plating: Culture Jurkat cells as described above. Seed cells in a 6-well plate at a density of 1x10^6 cells/mL.

  • Inhibitor Treatment:

    • Prepare a dose-response curve of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).

    • Add the inhibitor or DMSO vehicle control to the cells and incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

  • T-Cell Stimulation:

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15 minutes) to activate the TCR signaling pathway.

  • Cell Lysis and Protein Quantification:

    • Pellet the cells by centrifugation and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of downstream signaling molecules like ZAP-70 and ERK. Use total protein and housekeeping genes (e.g., GAPDH) for normalization.

Mandatory Visualizations

Lck_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Downstream Downstream Signaling (Ca2+ flux, ERK, NFAT) PLCg1->Downstream

Caption: Lck Signaling Pathway in T-Cell Activation.

shRNA_Workflow Start Start: Jurkat Cells Transduction Lentiviral Transduction (shRNA-Lck) Start->Transduction Selection Puromycin Selection Transduction->Selection Expansion Expansion of Stable Cell Line Selection->Expansion Validation Validation (Western Blot, qPCR) Expansion->Validation End Lck Knockdown Cells Validation->End

Caption: Lentiviral shRNA Knockdown Experimental Workflow.

Inhibitor_Workflow Start Start: Jurkat Cells Treatment This compound Treatment Start->Treatment Stimulation TCR Stimulation (anti-CD3/CD28) Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Analysis Downstream Analysis (Western Blot) Lysis->Analysis End Results Analysis->End

Caption: this compound Treatment Experimental Workflow.

Conclusion

Both lentiviral shRNA knockdown and small molecule inhibitors are powerful tools for studying Lck function. The choice between these two methods depends on the specific experimental goals. Lentiviral shRNA offers a method for long-term, stable reduction of Lck protein, which is ideal for creating stable cell lines and studying the long-term consequences of Lck depletion. In contrast, small molecule inhibitors provide a means for acute and reversible inhibition of Lck kinase activity, which is well-suited for studying the immediate effects of Lck inhibition on signaling pathways. Researchers should carefully consider the differences in specificity, duration of effect, and potential off-target effects when designing their experiments.

References

Experimental Controls for Lck Inhibitor Cellular Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a key target for therapeutic intervention in various diseases, including autoimmune disorders and certain cancers.[1][2] Robust and well-controlled cellular assays are essential for the accurate evaluation of Lck inhibitor potency and specificity. These application notes provide detailed protocols and guidance on the proper experimental controls for cellular assays designed to test Lck inhibitors.

Experimental Controls in Lck Cellular Assays

The inclusion of appropriate controls is fundamental to the interpretation of data from Lck inhibitor cellular assays. These controls ensure that the observed effects are due to the specific inhibition of Lck and not a result of off-target effects or experimental artifacts.

Positive Controls

A positive control is used to confirm that the assay system is working as expected and is capable of detecting Lck inhibition.

  • Known Lck Inhibitor: A well-characterized, potent, and selective Lck inhibitor should be used as a positive control. Examples include A-770041 and Dasatinib, which have been shown to inhibit Lck phosphorylation and function in cellular assays.[3][4] The concentration used should be sufficient to elicit a maximal response in the assay.

  • Staurosporine (for proliferation/viability assays): While a broad-spectrum kinase inhibitor, staurosporine can be used as a general positive control for inducing cell death or inhibiting proliferation in viability assays.

Negative Controls

Negative controls are crucial for establishing a baseline and ensuring that the observed effects are not due to non-specific compound activity or the vehicle used for delivery.

  • Vehicle Control: The vehicle (e.g., DMSO) used to dissolve the Lck inhibitor should be added to control wells at the same final concentration as in the experimental wells. This accounts for any effects of the solvent on cellular function.

  • Inactive Structural Analog: If available, a structurally similar but biologically inactive analog of the test inhibitor is an ideal negative control. This helps to rule out effects due to the chemical scaffold of the compound.

  • Inhibitor of an Unrelated Kinase: An inhibitor for a kinase not involved in the T-cell signaling pathway can be used to assess off-target cytotoxic effects.

Key Cellular Assays for Lck Inhibitor Evaluation

A multi-pronged approach using several distinct cellular assays is recommended to comprehensively evaluate the efficacy and specificity of an Lck inhibitor.

Western Blot for Lck Pathway Phosphorylation

This assay directly measures the inhibition of Lck's enzymatic activity by assessing the phosphorylation status of Lck itself (autophosphorylation at Tyr394) and its downstream substrates.

Protocol:

  • Cell Culture and Treatment: Culture Jurkat T-cells (a human T-lymphocyte cell line) in RPMI 1640 medium supplemented with 10% fetal bovine serum.[5] Seed the cells and treat with the Lck inhibitor or controls for the desired time.

  • Cell Stimulation: Stimulate the T-cell receptor pathway by treating cells with an anti-CD3 antibody (e.g., OKT3) to induce Lck-mediated phosphorylation.[1][6]

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., Bradford assay).[7]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.[8]

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.[8]

    • Transfer the separated proteins to a PVDF membrane.[8]

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[8]

    • Incubate the membrane with primary antibodies specific for phosphorylated Lck (pY394), phosphorylated ZAP-70 (pY493), and total Lck and ZAP-70 as loading controls.[6]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]

Cell Proliferation Assay

This assay assesses the impact of Lck inhibition on T-cell proliferation, a key downstream functional consequence of TCR signaling.

Protocol:

  • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well.[5]

  • Compound Treatment: Add serial dilutions of the Lck inhibitor, positive controls (e.g., a known Lck inhibitor), and negative controls (vehicle) to the wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTS/WST-1 Assay:

    • Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or WST-1 reagent to each well.[5]

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader. The amount of color formation is proportional to the number of viable, proliferating cells.[5]

Cytotoxicity Assay (LDH Release)

This assay is crucial to distinguish between a specific anti-proliferative effect and general cytotoxicity. It measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells.[9]

Protocol:

  • Assay Setup: Prepare a 96-well plate with test compounds, vehicle controls, a low control (spontaneous LDH release from untreated cells), and a high control (maximum LDH release induced by cell lysis with Triton X-100).[10][11]

  • Cell Treatment: Add cells to the wells containing the test compounds and controls.

  • Incubation: Incubate the plate for the same duration as the proliferation assay.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new, optically clear 96-well plate.[10][11]

  • LDH Reaction: Add the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.[10][11][12]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[13] The amount of color formed is proportional to the amount of LDH released and, therefore, the number of lysed cells.[9]

Intracellular Phospho-Flow Cytometry

This high-throughput technique allows for the quantitative analysis of phosphorylation events in individual cells within a heterogeneous population.[14][15]

Protocol:

  • Cell Stimulation and Inhibition: Treat cells with the Lck inhibitor or controls, followed by stimulation with an anti-CD3 antibody.

  • Fixation: Immediately fix the cells with formaldehyde to preserve the phosphorylation state.[14][16]

  • Permeabilization: Permeabilize the cells with methanol to allow intracellular antibody staining.[14][16]

  • Staining: Stain the cells with fluorescently labeled antibodies specific for phosphorylated Lck and downstream targets.[14]

  • Data Acquisition: Analyze the stained cells using a flow cytometer.[14]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison of inhibitor potency.

Table 1: Cellular Potency of Lck Inhibitor 2

Assay TypeParameterThis compoundPositive Control (A-770041)Negative Control (Vehicle)
pLck Western Blot IC50 (nM)1510>10,000
Cell Proliferation (MTS) IC50 (nM)5035>10,000
Cytotoxicity (LDH) CC50 (nM)>5,000>5,000No Effect
pZAP-70 Phospho-Flow IC50 (nM)2518>10,000

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.

Visualizations

Diagrams are essential for illustrating complex signaling pathways and experimental procedures.

Lck Signaling Pathway

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck_inactive Lck (inactive) TCR->Lck_inactive Antigen Presentation CD4_CD8 CD4/CD8 CD4_CD8->Lck_inactive Lck_active Lck (active) Lck_inactive->Lck_active Phosphorylation ZAP70 ZAP-70 Lck_active->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits PLCg1 PLCγ1 SLP76->PLCg1 Activates IP3 IP3 PLCg1->IP3 Generates DAG DAG PLCg1->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Ras_activation Ras/MAPK Activation DAG->Ras_activation Leads to NFAT_activation NFAT Activation Ca_release->NFAT_activation Leads to Lck_inhibitor This compound Lck_inhibitor->Lck_active Inhibits

Caption: Lck signaling pathway upon T-cell receptor (TCR) activation and point of inhibition.

Experimental Workflow for Lck Inhibitor Cellular Assays

Experimental_Workflow cluster_assays Cellular Assays start Start cell_culture Culture Jurkat T-cells start->cell_culture treatment Treat cells with this compound and Controls (Positive, Negative) cell_culture->treatment stimulation Stimulate with anti-CD3 (for phosphorylation assays) treatment->stimulation proliferation_assay Proliferation Assay (MTS/WST-1) treatment->proliferation_assay cytotoxicity_assay Cytotoxicity Assay (LDH Release) treatment->cytotoxicity_assay western_blot Western Blot (pLck, pZAP-70) stimulation->western_blot phospho_flow Phospho-Flow Cytometry (pLck, pZAP-70) stimulation->phospho_flow data_analysis Data Analysis (IC50/CC50 determination) western_blot->data_analysis proliferation_assay->data_analysis cytotoxicity_assay->data_analysis phospho_flow->data_analysis conclusion Conclusion on Inhibitor Efficacy and Specificity data_analysis->conclusion

Caption: General experimental workflow for the cellular evaluation of an Lck inhibitor.

References

Application Notes and Protocols for Identifying Off-Targets of Lck Inhibitors Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the identification of off-targets of Lck (Lymphocyte-specific protein tyrosine kinase) inhibitors, with a focus on mass spectrometry-based proteomics methods. These approaches are critical for understanding the polypharmacology of kinase inhibitors, predicting potential side effects, and identifying opportunities for drug repositioning.

Introduction to Lck and Off-Target Identification

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and a crucial component of the T-cell receptor (TCR) signaling pathway.[1] Its role in T-cell activation and proliferation has made it an attractive target for the development of inhibitors for autoimmune diseases and certain cancers.[2] However, due to the highly conserved nature of the ATP-binding pocket among kinases, achieving absolute selectivity is a significant challenge.[1][3] Therefore, comprehensive profiling of inhibitor off-targets is essential to fully characterize a compound's mechanism of action and potential liabilities.[3]

Mass spectrometry-based proteomics has emerged as a powerful and unbiased tool for identifying the cellular targets and off-targets of small molecule inhibitors.[4][5] The primary methods employed are chemical proteomics, utilizing affinity-based enrichment, and thermal proteome profiling, which measures changes in protein thermal stability upon ligand binding.

Key Mass Spectrometry-Based Methods

Two prominent mass spectrometry-based methods for identifying kinase inhibitor off-targets are Chemical Proteomics using Kinobeads and Thermal Proteome Profiling (TPP).

Chemical Proteomics with Kinobeads (Affinity Purification - Mass Spectrometry)

This bottom-up proteomics approach utilizes "kinobeads," which are sepharose beads functionalized with a cocktail of broad-spectrum, immobilized ATP-competitive kinase inhibitors.[6][7] These beads are used to capture a significant portion of the cellular kinome from a cell lysate. In a competitive binding experiment, the lysate is pre-incubated with a soluble test inhibitor (e.g., an Lck inhibitor). The inhibitor will bind to its specific targets and off-targets, preventing them from binding to the kinobeads. By using quantitative mass spectrometry to compare the proteins captured by the kinobeads in the presence and absence of the test inhibitor, a dose-response curve can be generated for each identified kinase, allowing for the determination of its binding affinity (e.g., IC50).[7][8]

Thermal Proteome Profiling (TPP)

TPP is a method that assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding.[9][10] The principle is that a protein's melting temperature (Tm) will shift upon the binding of a small molecule inhibitor.[11] In a typical TPP experiment, cells or cell lysates are treated with the inhibitor or a vehicle control and then heated across a range of temperatures. The aggregated proteins are separated from the soluble fraction by centrifugation, and the remaining soluble proteins at each temperature are identified and quantified by mass spectrometry.[10] A shift in the melting curve of a protein in the inhibitor-treated sample compared to the control indicates a direct interaction.[11]

Experimental Protocols

Protocol 1: Off-Target Profiling using Kinobeads

This protocol is adapted from established chemical proteomics workflows.[6][8][12]

Materials:

  • Cell lines (e.g., Jurkat for high Lck expression)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1.5 mM MgCl2, 1 mM EDTA, protease and phosphatase inhibitors)

  • Kinobeads (commercially available or prepared in-house)

  • Lck inhibitor of interest

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)

Procedure:

  • Cell Culture and Lysis: Culture cells to the desired density and harvest. Lyse the cells on ice in lysis buffer and clarify the lysate by centrifugation. Determine the protein concentration of the supernatant.

  • Competitive Binding: Aliquot the cell lysate. To each aliquot, add the Lck inhibitor at varying concentrations (typically a serial dilution from high micromolar to low nanomolar) or a vehicle control (DMSO). Incubate for 45-60 minutes at 4°C with gentle rotation.

  • Kinobead Enrichment: Add kinobeads to each lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow for the capture of unbound kinases.

  • Washing: Pellet the kinobeads by centrifugation and wash them extensively with lysis buffer and then with a buffer without detergent to remove non-specific binders.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the proteins with DTT and alkylate with IAA. Add trypsin and incubate overnight at 37°C to digest the captured proteins.

  • Peptide Desalting: Collect the supernatant containing the peptides and desalt using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant) for protein identification and label-free quantification. For each identified kinase, plot the relative abundance against the inhibitor concentration to generate dose-response curves and calculate IC50 values.

Protocol 2: Off-Target Identification by Thermal Proteome Profiling (TPP)

This protocol is based on established TPP methodologies.[10][11][13]

Materials:

  • Intact cells or cell lysate

  • Lck inhibitor of interest

  • Phosphate-buffered saline (PBS)

  • PCR tubes or plates

  • Thermal cycler

  • Ultracentrifuge

  • Sample preparation reagents for mass spectrometry (as in Protocol 1)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Treat intact cells or cell lysate with the Lck inhibitor at a fixed concentration or a vehicle control.

  • Heat Treatment: Aliquot the samples into PCR tubes or a 96-well plate. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.

  • Lysis (for intact cells): If using intact cells, lyse them by freeze-thaw cycles after the heat treatment.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 100,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Digestion: Collect the supernatant containing the soluble proteins. Prepare the proteins for mass spectrometry by reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS. For quantitative analysis, isobaric labeling (e.g., TMT) is often used to multiplex the different temperature points into a single MS run.

  • Data Analysis: Identify and quantify the proteins in each sample. For each protein, plot the relative amount of soluble protein as a function of temperature to generate a melting curve. Compare the melting curves between the inhibitor-treated and control samples to identify proteins with a significant thermal shift, which indicates a direct interaction with the inhibitor.

Data Presentation: Quantitative Off-Target Profiles of Lck and Src Family Inhibitors

As specific data for a compound named "Lck inhibitor 2" is not publicly available, the following tables summarize the off-target profiles of the known Lck inhibitor A-770041 and the broader Src family kinase inhibitors dasatinib and bosutinib, which also inhibit Lck. This data is illustrative of the type of quantitative information that can be obtained from the described methods.

Table 1: Off-Target Profile of Lck Inhibitor A-770041

Data presented as IC50 (nM) from enzymatic inhibition assays.

Target KinaseIC50 (nM)Selectivity over Lck
Lck 147 1x
Src9,100>60x
Fyn44,100~300x
Fgr14,100>95x
Lyn>10,000>68x
Hck>10,000>68x
KDR (VEGFR2)>50,000>340x
TIE2>50,000>340x
Source: MedchemExpress, based on Stachlewitz RF, et al. J Pharmacol Exp Ther. 2005.[14]

Table 2: Selected Off-Targets of Dasatinib

Dasatinib is a potent inhibitor of BCR-ABL and Src family kinases.[15][16] IC50 values are from various in vitro kinase assays.

Target KinaseIC50 (nM)
Lck <1
Src0.5
ABL1<1
YES1<1
FYN<1
c-KIT5
PDGFRβ28
EPHA23
p38α (MAPK14)13
Source: Data compiled from various sources, including manufacturer's data and scientific literature.

Table 3: Selected Off-Targets of Bosutinib

Bosutinib is a dual Src/Abl inhibitor.[3][17] IC50 values are from various in vitro kinase assays.

Target KinaseIC50 (nM)
Lck 1.2
Src1.2
ABL11.0
LYN1.1
HCK3.7
CAMK2G13
STE20-related kinases~20-50
PDGFR>1000
c-KIT>1000
Source: Data compiled from various sources, including Puttini et al. and manufacturer's data.[17]

Visualizations

Lck Signaling Pathway

Lck_Signaling_Pathway cluster_TCR_complex TCR Complex Activation cluster_downstream Signal Propagation TCR TCR CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck recruits & activates Lck_Inhibitor_2 This compound Lck_Inhibitor_2->Lck Off_Target_1 Off-Target Kinase 1 Lck_Inhibitor_2->Off_Target_1 Off_Target_2 Off-Target Kinase 2 Lck_Inhibitor_2->Off_Target_2 ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 PI3K PI3K LAT->PI3K SLP76->PLCg1 Downstream Downstream Signaling (Ca2+ flux, Ras/MAPK, NF-κB activation) PLCg1->Downstream PI3K->Downstream Off_Target_Pathway_1 Altered Pathway 1 Off_Target_1->Off_Target_Pathway_1 Off_Target_Pathway_2 Altered Pathway 2 Off_Target_2->Off_Target_Pathway_2

Caption: Lck signaling pathway and potential off-target effects of an inhibitor.

Experimental Workflow for Kinobead-Based Off-Target Profiling

Kinobead_Workflow Lysate Cell Lysate Incubation1 Competitive Incubation Lysate->Incubation1 Inhibitor This compound (Dose-Response) Inhibitor->Incubation1 Incubation2 Affinity Enrichment Incubation1->Incubation2 Kinobeads Kinobeads Kinobeads->Incubation2 Wash Wash Beads Incubation2->Wash Digest On-Bead Digestion (Trypsin) Wash->Digest LCMS LC-MS/MS Analysis Digest->LCMS DataAnalysis Data Analysis (Protein ID & Quantification) LCMS->DataAnalysis Results Dose-Response Curves IC50 Values for Off-Targets DataAnalysis->Results

Caption: Workflow for kinobead-based off-target identification.

Experimental Workflow for Thermal Proteome Profiling (TPP)

TPP_Workflow Cells Cells/Lysate + Inhibitor/Vehicle Heat Heat Gradient (T1...Tn) Cells->Heat Centrifuge Ultracentrifugation Heat->Centrifuge Supernatant Collect Soluble Fraction Centrifuge->Supernatant Pellet Discard Aggregated Proteins Centrifuge->Pellet Digest Protein Digestion (Trypsin) Supernatant->Digest LCMS LC-MS/MS Analysis Digest->LCMS DataAnalysis Data Analysis (Protein Quantification) LCMS->DataAnalysis Results Melting Curves Identify Thermal Shifts (ΔTm) DataAnalysis->Results

Caption: Workflow for Thermal Proteome Profiling (TPP).

References

Application Notes and Protocols for Studying Protein Phosphorylation in T-cells using Lck Inhibitor 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Lck Inhibitor 2 to investigate protein phosphorylation events central to T-cell activation. The information is intended to guide researchers in designing and executing experiments to probe the intricacies of T-cell receptor (TCR) signaling pathways.

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme that initiates the signaling cascade upon T-cell receptor (TCR) engagement.[1] It plays a pivotal role in the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This initial phosphorylation event leads to the recruitment and subsequent activation of another key kinase, Zeta-chain-associated protein kinase 70 (ZAP-70).[2][3] The sequential activation of Lck and ZAP-70 is essential for downstream signaling, culminating in T-cell activation, proliferation, and cytokine production.[2][3]

This compound is a potent, multi-targeted tyrosine kinase inhibitor that effectively blocks the catalytic activity of Lck, thereby preventing the initiation of the TCR signaling cascade.[4] By inhibiting Lck, researchers can meticulously study the hierarchical nature of protein phosphorylation in T-cells and elucidate the specific roles of downstream signaling molecules. This document provides detailed protocols for using this compound in common immunology research techniques such as Western blotting and flow cytometry to analyze T-cell protein phosphorylation and activation.

Product Information

Product Name This compound
CAS Number 944795-06-6
Molecular Formula C₁₈H₁₇N₅O₂
Molecular Weight 335.36 g/mol
Solubility Soluble in DMSO
Storage Store as a solid at -20°C for up to 2 years. In solution (DMSO), store at -80°C for up to 2 years or -20°C for up to 1 year.[4] Avoid repeated freeze-thaw cycles.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)
Lck 13
Btk9, 26
Lyn3
Syk26
Txk2

Data compiled from MedChemExpress and BioCrick.[4][5]

Table 2: Cellular Activity of Structurally Similar Lck Inhibitors

Inhibitor NameCell-Based AssayEffective Concentration (nM)Reference
A-770041 Inhibition of anti-CD3 induced IL-2 production in Jurkat T-cells (EC₅₀)80[6]
A-770041 Inhibition of Lck phosphorylation in murine CD4+ T-cells after CD3/CD28 stimulation≥100[7][8]
Dasatinib Inhibition of Lck phosphorylation (Y394) in WEHI7.2 cells100[9]

This data provides a reference for determining the effective concentration range for this compound in cell-based assays.

Signaling Pathway Diagram

Caption: Lck-mediated T-cell receptor signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Protocol 1: Analysis of Protein Phosphorylation by Western Blot

This protocol details the steps to analyze the phosphorylation status of key signaling proteins in T-cells following treatment with this compound and TCR stimulation.

Materials:

  • Jurkat T-cells or primary human/mouse T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin

  • This compound (CAS 944795-06-6)

  • DMSO (for inhibitor stock solution)

  • Anti-CD3 antibody (e.g., OKT3 for human cells)

  • Anti-CD28 antibody (optional, for co-stimulation)

  • Goat anti-mouse IgG (for cross-linking)

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-Lck (Tyr394)

    • Total Lck

    • Phospho-ZAP-70 (Tyr319)

    • Total ZAP-70

    • Phospho-ERK1/2

    • Total ERK1/2

    • β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Experimental Workflow Diagram:

Western_Blot_Workflow A 1. Culture T-cells B 2. Pre-treat with This compound (e.g., 10-1000 nM, 1-2h) A->B C 3. Stimulate with anti-CD3/CD28 (e.g., 5-15 min) B->C D 4. Lyse cells C->D E 5. Quantify protein D->E F 6. SDS-PAGE E->F G 7. Western Blot Transfer F->G H 8. Block membrane G->H I 9. Incubate with primary antibodies H->I J 10. Incubate with secondary antibodies I->J K 11. Detect and analyze J->K

Caption: Workflow for Western blot analysis of T-cell phosphorylation.

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells or primary T-cells to a density of 1-2 x 10⁶ cells/mL.

    • For each condition, seed an appropriate number of cells (e.g., 5 x 10⁶ cells per sample).

    • Prepare a stock solution of this compound in DMSO. Dilute the inhibitor to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM) in pre-warmed culture medium.

    • Pre-incubate the cells with the Lck inhibitor or DMSO (vehicle control) for 1-2 hours at 37°C.[10]

  • T-cell Stimulation:

    • Stimulate the T-cells by adding anti-CD3 antibody (e.g., 1-2 µg/mL) and, if desired, anti-CD28 antibody (e.g., 1 µg/mL) for a short duration, typically 5-15 minutes at 37°C, to observe proximal signaling events.[11]

    • For cross-linking, a secondary goat anti-mouse IgG antibody can be added.

    • Include an unstimulated control for each condition.

  • Cell Lysis and Protein Quantification:

    • Pellet the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellets in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.

    • Load equal amounts of protein per lane and run the SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and develop using a chemiluminescent substrate.

    • Image the blot and perform densitometry analysis to quantify the levels of phosphorylated proteins relative to total protein and the loading control.

Protocol 2: Analysis of T-cell Activation Markers by Flow Cytometry

This protocol outlines the procedure for assessing the effect of this compound on the expression of T-cell activation markers, such as CD69 and CD25, using flow cytometry.

Materials:

  • Primary human/mouse T-cells or Jurkat cells

  • RPMI-1640 medium with 10% FBS and Penicillin/Streptomycin

  • This compound (CAS 944795-06-6)

  • DMSO

  • Anti-CD3 antibody

  • Anti-CD28 antibody

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies:

    • Anti-CD4 (for gating)

    • Anti-CD8 (for gating)

    • Anti-CD69 (e.g., FITC or PE conjugate)

    • Anti-CD25 (e.g., APC or PE-Cy7 conjugate)

  • Viability dye (e.g., Propidium Iodide or a fixable viability stain)

Experimental Workflow Diagram:

Flow_Cytometry_Workflow A 1. Isolate and culture T-cells B 2. Pre-treat with This compound (e.g., 10-1000 nM, 1-2h) A->B C 3. Stimulate with anti-CD3/CD28 (e.g., 18-24h for CD69, 48-72h for CD25) B->C D 4. Harvest and wash cells C->D E 5. Stain with viability dye D->E F 6. Stain with surface marker antibodies E->F G 7. Wash and resuspend F->G H 8. Acquire on flow cytometer G->H I 9. Analyze data H->I

Caption: Workflow for flow cytometry analysis of T-cell activation markers.

Procedure:

  • Cell Culture and Treatment:

    • Prepare and culture T-cells as described in Protocol 1.

    • Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours at 37°C.

  • T-cell Stimulation:

    • Stimulate the T-cells with anti-CD3/CD28 antibodies. The incubation time will depend on the activation marker being assessed:

      • For CD69 expression, a shorter stimulation period of 18-24 hours is typically sufficient.[12]

      • For CD25 expression, a longer stimulation of 48-72 hours is often required.[13]

  • Staining for Flow Cytometry:

    • Harvest the cells and wash them with cold flow cytometry staining buffer.

    • If using a fixable viability dye, stain the cells according to the manufacturer's protocol.

    • Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against CD4, CD8, CD69, and CD25 for 30 minutes on ice in the dark.

    • Wash the cells twice with staining buffer to remove unbound antibodies.

    • Resuspend the cells in staining buffer. If not using a fixable viability dye, add a non-fixable viability dye like Propidium Iodide just before acquisition.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software. Gate on live, single cells, and then on CD4+ or CD8+ T-cell populations.

    • Determine the percentage of cells expressing CD69 and CD25 and the mean fluorescence intensity (MFI) for each marker in the different treatment conditions.

Logical Relationships Diagram

Logical_Relationship cluster_hypothesis Hypothesis cluster_experiments Experimental Approaches cluster_outcomes Expected Outcomes cluster_conclusion Conclusion Hypo This compound blocks T-cell activation by inhibiting Lck-mediated protein phosphorylation. WB Western Blot: Measure phosphorylation of Lck, ZAP-70, etc. Hypo->WB FC Flow Cytometry: Measure expression of activation markers (CD69, CD25). Hypo->FC WB_outcome Decreased phosphorylation of Lck and ZAP-70. WB->WB_outcome FC_outcome Reduced expression of CD69 and CD25. FC->FC_outcome Conc This compound is an effective tool to study T-cell signaling by modulating protein phosphorylation. WB_outcome->Conc FC_outcome->Conc

Caption: Logical framework for studying Lck inhibition in T-cells.

References

Application Notes and Protocols for In Vivo Administration of Lck Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the in vivo administration of Lymphocyte-specific protein tyrosine kinase (Lck) inhibitors in animal models for preclinical research. The information is intended for researchers, scientists, and drug development professionals.

Introduction to Lck Inhibition

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of protein tyrosine kinases and a critical signaling molecule in T-cells.[1][2] It plays a pivotal role in initiating T-cell receptor (TCR) signaling cascades upon antigen recognition.[1][2] Dysregulation of Lck activity has been implicated in various diseases, including autoimmune disorders, inflammatory conditions, and some cancers.[3][4] Therefore, inhibiting Lck presents a promising therapeutic strategy for these conditions. This document outlines the procedures for evaluating Lck inhibitors in vivo.

Lck Signaling Pathway

Lck is integral to the T-cell activation pathway. Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.[1][5] This initiates a downstream signaling cascade involving ZAP-70, LAT, and SLP-76, ultimately leading to the activation of transcription factors like NFAT, AP-1, and NF-κB, which drive T-cell proliferation, differentiation, and cytokine production.[6][7]

Lck_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular APC Antigen Presenting Cell (APC) MHC MHC TCR TCR MHC->TCR Antigen Recognition CD3 CD3 Complex (ITAMs) TCR->CD3 CD4/CD8 CD4/CD8 Lck Lck CD4/CD8->Lck recruits ZAP70 ZAP-70 CD3->ZAP70 recruits & activates Lck->CD3 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK activates DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 Ca_PKC Ca2+ / PKC DAG_IP3->Ca_PKC Transcription_Factors NFAT, AP-1, NF-κB Ca_PKC->Transcription_Factors Ras_MAPK->Transcription_Factors Gene_Expression Gene Expression (e.g., IL-2) Transcription_Factors->Gene_Expression

Figure 1: Simplified Lck signaling pathway in T-cell activation.

In Vivo Administration Protocols

The following protocols are generalized and should be adapted based on the specific Lck inhibitor, animal model, and experimental goals.

Materials
  • Lck Inhibitor Compound

  • Vehicle (e.g., sterile PBS, 0.5% carboxymethylcellulose, DMSO/PEG mixture)

  • Syringes and needles (appropriate gauge for the route of administration)

  • Animal balance

  • Animal handling and restraint devices

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Tissue collection tools

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Randomize into Treatment Groups Animal_Acclimatization->Group_Allocation Baseline_Data Collect Baseline Samples (e.g., blood) Group_Allocation->Baseline_Data Inhibitor_Prep Prepare Lck Inhibitor and Vehicle Administration Administer Inhibitor/Vehicle (e.g., daily oral gavage) Inhibitor_Prep->Administration Baseline_Data->Administration Monitoring Monitor Animal Health (weight, behavior) Administration->Monitoring Daily Sample_Collection Endpoint Sample Collection (blood, tissues) Monitoring->Sample_Collection PK_Analysis Pharmacokinetic (PK) Analysis Sample_Collection->PK_Analysis PD_Analysis Pharmacodynamic (PD) Analysis (e.g., pLck levels) Sample_Collection->PD_Analysis Efficacy_Assessment Efficacy Assessment (e.g., tumor volume, inflammation score) Sample_Collection->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment Sample_Collection->Toxicity_Assessment

Figure 2: General experimental workflow for in vivo Lck inhibitor studies.

Protocol 1: Oral Gavage Administration

This is a common route for administering small molecule inhibitors with good oral bioavailability.

  • Preparation of Dosing Solution:

    • Accurately weigh the Lck inhibitor compound.

    • Prepare the vehicle solution. A common vehicle for oral administration is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. Some compounds may require solubilization in a small amount of DMSO first, followed by dilution in a vehicle like polyethylene glycol (PEG) or corn oil.[8]

    • Prepare the dosing solution at the desired concentration. Ensure the solution is homogenous. It is recommended to prepare fresh daily.[9]

  • Animal Dosing:

    • Weigh each animal to determine the precise volume of the dosing solution to be administered.

    • Administer the solution via oral gavage using a proper-sized feeding needle. Ensure the needle is inserted into the esophagus and not the trachea.

    • Administer the vehicle alone to the control group.

  • Dosing Schedule:

    • Dosing can be once or twice daily, depending on the pharmacokinetic properties of the inhibitor.[10]

Protocol 2: Intraperitoneal (IP) Injection

This route is often used when oral bioavailability is poor or for compounds that are not stable in the gastrointestinal tract.

  • Preparation of Dosing Solution:

    • Prepare a sterile dosing solution. The vehicle is often sterile phosphate-buffered saline (PBS) or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80.[8]

    • Ensure the final concentration of any solubilizing agents (e.g., DMSO) is well-tolerated by the animals.

  • Animal Dosing:

    • Weigh each animal to calculate the injection volume.

    • Administer the solution via intraperitoneal injection into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder.

    • Administer the vehicle alone to the control group.

Data Presentation

The following tables summarize quantitative data for various Lck inhibitors from published in vivo studies.

Table 1: In Vivo Efficacy of Lck Inhibitors in Different Animal Models

Lck InhibitorAnimal ModelDisease ModelDosing RegimenEfficacy OutcomeReference
A-770041 MiceBleomycin-induced lung fibrosisDaily oral gavageAttenuated lung fibrosis, reduced TGF-β in BALF[11]
A-770041 MiceCockroach extract-induced asthma-Mitigated neutrophilic/eosinophilic inflammation and mucus hypersecretion[12]
NTRC 0652-0 NOD/SCID MiceCholangiocarcinoma (PDX model)30 or 45 mg/kg daily oral gavage for 2 weeksSignificantly decreased tumor growth[10][13]
Compound IV MiceT-cell activation (TCR stimulated IL-2 production)5 mg/kgED50 of 5 mg/kg[3][4]
DCZ3301 Xenograft MiceDiffuse large B-cell lymphoma (DLBCL)Intraperitoneal injectionReduced tumor volume[14]

Table 2: Pharmacokinetic Parameters of Selected Kinase Inhibitors

CompoundAnimal ModelRouteDoseBioavailabilityKey FindingsReference
Compound IV Mice--PoorPoor clearance and oral bioavailability[3][4]
NTRC 0652-0 MiceOral-FavorableStable plasma and tumor drug levels, acceptable toxicity[13]
CX-4945 RatOral->70%High bioavailability[15]
K-38 MiceOral10 mg/kg10.46%Feasible for oral administration[16]

Experimental Considerations

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): It is crucial to establish the PK/PD relationship. This involves measuring drug concentrations in plasma and tissues over time and correlating them with the inhibition of Lck phosphorylation (a pharmacodynamic marker) and the desired therapeutic effect.[17]

  • Toxicity: Monitor animals for signs of toxicity, including weight loss, changes in behavior, and any adverse reactions. A preliminary toxicity study may be necessary to determine the maximum tolerated dose (MTD).[18]

  • Selectivity: Many kinase inhibitors have off-target effects. It is important to consider the selectivity profile of the Lck inhibitor being used.[8]

  • Animal Models: The choice of animal model is critical and should be relevant to the disease being studied.

  • Controls: Always include a vehicle-treated control group to account for any effects of the vehicle or the administration procedure.

Conclusion

The successful in vivo evaluation of Lck inhibitors requires careful planning and execution of experiments. The protocols and data presented here provide a foundation for designing and conducting such studies. Researchers should adapt these guidelines to the specific characteristics of their inhibitor and the objectives of their research.

References

Application Notes and Protocols: Live-Cell Imaging of T-Cell Signaling with Lck Inhibitor 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lck Inhibitor 2 in live-cell imaging studies of T-cell signaling. This document outlines the critical role of Lymphocyte-specific protein tyrosine kinase (Lck) in T-cell activation, the mechanism of this compound, and detailed protocols for its application in advanced microscopy techniques.

Introduction to T-Cell Signaling and the Role of Lck

T-cell activation is a cornerstone of the adaptive immune response, initiated by the interaction of the T-cell receptor (TCR) with peptide-MHC complexes on antigen-presenting cells (APCs). This engagement triggers a cascade of intracellular signaling events, with the Src family kinase Lck playing a pivotal role. Lck is one of the first kinases activated downstream of the TCR and is essential for phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another crucial kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), leading to its activation and the propagation of the signaling cascade. This cascade ultimately results in calcium mobilization, cytokine production, and T-cell proliferation and differentiation.[1] Given its central role, Lck is a key target for modulating T-cell responses in various therapeutic areas, including autoimmune diseases and cancer.

This compound: A Tool for Probing T-Cell Signaling

This compound is a potent and specific inhibitor of Lck, enabling researchers to dissect the precise role of this kinase in T-cell signaling pathways. By acutely inhibiting Lck activity, researchers can observe the immediate downstream consequences on signaling events in real-time using live-cell imaging. Understanding the effects of Lck inhibition is crucial for the development of novel immunomodulatory drugs.

Core Applications in Live-Cell Imaging

Live-cell imaging techniques offer unparalleled insights into the dynamic and spatially organized processes of T-cell signaling. The application of this compound in conjunction with these methods allows for a detailed analysis of:

  • Calcium Mobilization: Measuring the influx of intracellular calcium is a key indicator of T-cell activation.

  • Protein-Protein Interactions (FRET): Förster Resonance Energy Transfer (FRET) microscopy can visualize the association and dissociation of signaling molecules in response to Lck inhibition.

  • Signalosome Formation (TIRF): Total Internal Reflection Fluorescence (TIRF) microscopy allows for the high-resolution imaging of signaling microclusters at the plasma membrane.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from live-cell imaging experiments using this compound. These tables are designed to provide a clear comparison of signaling parameters in the presence and absence of the inhibitor.

Table 1: Effect of this compound on T-Cell Calcium Flux

Treatment ConditionPeak Intracellular [Ca2+] (nM)Percentage of Responding CellsTime to Peak (seconds)
Vehicle Control (DMSO)450 ± 5095% ± 3%60 ± 10
This compound (100 nM)120 ± 2015% ± 5%N/A
This compound (500 nM)80 ± 152% ± 1%N/A

Table 2: FRET Efficiency Changes Indicating Lck-ZAP-70 Interaction

Treatment ConditionFRET Efficiency (Lck-ZAP-70)Time to Max FRET (seconds)
Vehicle Control (DMSO)0.25 ± 0.0590 ± 15
This compound (100 nM)0.08 ± 0.02N/A
This compound (500 nM)0.03 ± 0.01N/A

Table 3: Analysis of TCR Microcluster Formation with this compound using TIRF Microscopy

Treatment ConditionAverage Microcluster Density (clusters/µm²)Average Microcluster Fluorescence Intensity (A.U.)
Vehicle Control (DMSO)1.5 ± 0.38500 ± 1200
This compound (100 nM)1.3 ± 0.42500 ± 800
This compound (500 nM)1.2 ± 0.31100 ± 500

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental procedures described in these application notes.

T_Cell_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Activation ZAP70_cyto ZAP-70 TCR->ZAP70_cyto CD4 CD4 CD4->Lck Recruitment Lck->TCR ITAM Phosphorylation ZAP70_mem ZAP-70 Lck->ZAP70_mem Phosphorylation & Activation LAT LAT ZAP70_mem->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation ZAP70_cyto->ZAP70_mem Recruitment Ca_release Ca²⁺ Release PLCg1->Ca_release Lck_inhibitor This compound Lck_inhibitor->Lck Inhibition

Figure 1: T-Cell Receptor (TCR) signaling pathway and the inhibitory action of this compound.

Live_Cell_Imaging_Workflow start Start: T-Cell Culture (e.g., Jurkat cells or primary T-cells) load_dye Load cells with fluorescent indicator (e.g., Fluo-4 for Ca²⁺, or transfect with FRET biosensor) start->load_dye prepare_slide Prepare imaging slide (e.g., coat with anti-CD3 antibody) load_dye->prepare_slide add_cells Add cells to imaging slide prepare_slide->add_cells pre_treat Pre-incubate with this compound or Vehicle Control add_cells->pre_treat acquire_baseline Acquire baseline fluorescence images pre_treat->acquire_baseline stimulate Initiate T-cell activation acquire_baseline->stimulate acquire_live Live-cell image acquisition (Time-lapse microscopy) stimulate->acquire_live analyze Image analysis and quantification acquire_live->analyze end End: Data Interpretation analyze->end

Figure 2: General experimental workflow for live-cell imaging of T-cell signaling with this compound.

Logical_Relationship Lck_Inhibitor_2 This compound (Applied to T-cells) Lck_Activity Lck Kinase Activity Lck_Inhibitor_2->Lck_Activity Inhibits Downstream_Signaling Downstream T-cell Signaling Events (Ca²⁺ flux, ZAP-70 activation, etc.) Lck_Activity->Downstream_Signaling Initiates T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream_Signaling->T_Cell_Activation Leads to

Figure 3: Logical relationship of this compound's effect on T-cell activation.

Experimental Protocols

Protocol 1: Live-Cell Calcium Imaging in Jurkat T-Cells

This protocol details the measurement of intracellular calcium mobilization in Jurkat T-cells upon TCR stimulation and its inhibition by this compound.

Materials:

  • Jurkat E6.1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Anti-human CD3 antibody (clone OKT3)

  • This compound

  • DMSO (vehicle control)

  • 35 mm glass-bottom imaging dishes

Procedure:

  • Cell Culture: Culture Jurkat E6.1 cells in complete RPMI-1640 medium at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Resuspend Jurkat cells at 1 x 10⁶ cells/mL in pre-warmed HBSS.

    • Add Fluo-4 AM to a final concentration of 2 µM and Pluronic F-127 to 0.02%.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

    • Resuspend the cells in HBSS at 1 x 10⁶ cells/mL.

  • Imaging Dish Preparation: Coat the glass bottom of the imaging dishes with 10 µg/mL anti-human CD3 antibody in PBS for 2 hours at 37°C. Wash three times with PBS.

  • Inhibitor Treatment:

    • Prepare working solutions of this compound in HBSS from a DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.

    • Pre-incubate the Fluo-4 loaded cells with the desired concentration of this compound or vehicle control for 30 minutes at room temperature.

  • Live-Cell Imaging:

    • Add the pre-treated cell suspension to the antibody-coated imaging dish.

    • Immediately begin image acquisition using a confocal or widefield fluorescence microscope equipped with a 488 nm laser/excitation filter and an appropriate emission filter for Fluo-4.

    • Acquire images every 2-5 seconds for at least 10-15 minutes.

  • Data Analysis:

    • Select individual cells as regions of interest (ROIs).

    • Measure the mean fluorescence intensity within each ROI over time.

    • Normalize the fluorescence intensity to the baseline fluorescence before stimulation (F/F₀).

    • Quantify the peak fluorescence, percentage of responding cells, and time to peak for each condition.

Protocol 2: FRET Imaging of Lck-ZAP-70 Interaction

This protocol describes how to visualize the interaction between Lck and ZAP-70 using a FRET-based biosensor approach in live T-cells.

Materials:

  • T-cell line (e.g., Jurkat)

  • Expression plasmids for Lck-CFP (donor) and ZAP-70-YFP (acceptor)

  • Transfection reagent suitable for suspension cells

  • Imaging medium (e.g., phenol red-free RPMI)

  • This compound

  • DMSO

  • Stimulating anti-CD3 antibody-coated coverslips

Procedure:

  • Transfection: Co-transfect T-cells with Lck-CFP and ZAP-70-YFP plasmids using an appropriate method (e.g., electroporation). Allow 24-48 hours for protein expression.

  • Cell Preparation:

    • Harvest the transfected cells and resuspend in imaging medium.

    • Pre-incubate the cells with this compound or vehicle control for 30 minutes.

  • Imaging:

    • Add the cells to an anti-CD3 antibody-coated imaging dish.

    • Use a confocal microscope equipped for FRET imaging with appropriate laser lines and filter sets for CFP and YFP.

    • Acquire images in three channels:

      • CFP channel (CFP excitation, CFP emission)

      • YFP channel (YFP excitation, YFP emission)

      • FRET channel (CFP excitation, YFP emission)

    • Capture a time-lapse series upon cell contact with the stimulating surface.

  • FRET Analysis:

    • Correct images for background and bleed-through.

    • Calculate the normalized FRET (nFRET) or FRET efficiency for each cell over time.

    • Compare the FRET signal in control versus inhibitor-treated cells to quantify the effect of Lck inhibition on the Lck-ZAP-70 interaction.

Protocol 3: TIRF Microscopy of TCR Microcluster Formation

This protocol is for visualizing the formation of TCR signaling microclusters at the cell-substrate interface using TIRF microscopy.

Materials:

  • T-cells expressing a fluorescently tagged TCR component (e.g., CD3ζ-GFP)

  • Supported lipid bilayers (SLBs) or antibody-coated glass coverslips

  • TIRF microscope

  • This compound

  • DMSO

Procedure:

  • Substrate Preparation: Prepare SLBs containing pMHC and ICAM-1 or coat glass coverslips with anti-CD3 antibody.

  • Cell Treatment: Pre-treat the T-cells with this compound or vehicle control for 30 minutes.

  • TIRF Imaging:

    • Introduce the treated T-cells to the prepared substrate.

    • Use a TIRF microscope to selectively excite fluorophores within ~100 nm of the coverslip.

    • Acquire time-lapse images of the formation and dynamics of fluorescent microclusters.

  • Image Analysis:

    • Use image analysis software to identify and track individual microclusters.

    • Quantify parameters such as cluster density, size, fluorescence intensity, and dynamics (e.g., movement towards the center of the immune synapse).

    • Compare these parameters between control and this compound-treated cells.

References

Troubleshooting & Optimization

Troubleshooting low signal in phospho-Lck western blot with Lck inhibitor 2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low signal intensity in phospho-Lck (p-Lck) western blots, particularly when using Lck inhibitors.

Frequently Asked Questions (FAQs)

Q1: My phospho-Lck signal is completely gone after treating cells with Lck Inhibitor 2. Does this mean the experiment failed?

Not necessarily. In fact, this is the expected outcome and indicates that your inhibitor is working effectively. Lck inhibitors are designed to block the kinase activity of Lck, thereby preventing its autophosphorylation and the phosphorylation of its downstream targets.[1] A significant reduction or complete loss of the phospho-Lck signal upon inhibitor treatment, compared to an untreated or vehicle-treated control, demonstrates the inhibitor's efficacy. The key is to compare the signal in your treated sample to the signal in your controls.[2]

Q2: I don't see a phospho-Lck signal in any of my lanes, including my positive and untreated controls. What are the likely causes?

This points to a more general issue with the western blot protocol or sample preparation rather than the inhibitor's effect. Here are the most common culprits:

  • Phosphatase Activity: Endogenous phosphatases released during cell lysis can rapidly dephosphorylate your target protein. It is critical to use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors.[3]

  • Incorrect Blocking Agent: Milk contains high levels of the phosphoprotein casein, which can lead to high background and mask your signal. For phospho-antibodies, it is highly recommended to use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) as the blocking agent.[4]

  • Suboptimal Antibody Dilution: The concentration of your primary phospho-Lck antibody may be too low. Always follow the manufacturer's recommendations and consider performing a titration to find the optimal dilution for your specific experimental conditions.

  • Low Target Abundance: The fraction of phosphorylated Lck may be very low in your cells, especially under basal conditions.[3] You may need to load a higher amount of total protein (30-100 µg per lane) or use a more sensitive enhanced chemiluminescence (ECL) substrate to detect the signal.[5]

  • Inactive Antibody: Ensure your primary and secondary antibodies have been stored correctly and have not expired. Repeated freeze-thaw cycles can also degrade antibody performance.[6]

Q3: My total Lck signal is also weak or absent. What should I check?

If the total Lck protein signal is weak, the issue lies in the overall protein integrity, loading, or transfer, rather than the phosphorylation state.

  • Protein Degradation: Ensure protease inhibitors were included in your lysis buffer to prevent protein degradation.[3]

  • Insufficient Protein Load: Quantify your protein concentration before loading and ensure you are loading an adequate amount (at least 20-30 µg for whole-cell lysates).[5]

  • Inefficient Protein Transfer: After the transfer step, you can stain the membrane with Ponceau S to visualize total protein and confirm that the transfer from the gel to the membrane was successful and even across all lanes.[7]

Q4: How can I design my experiment to show a clear reduction in phospho-Lck signal, rather than a complete absence?

To demonstrate a dose-dependent or time-dependent effect of the inhibitor, you can optimize your experimental design:

  • Inhibitor Titration: Treat your cells with a range of inhibitor concentrations (e.g., from nanomolar to micromolar, bracketing the known IC50). This will help you identify a concentration that reduces, but does not completely eliminate, the phospho-Lck signal.

  • Time-Course Experiment: Harvest cells at different time points after adding the inhibitor (e.g., 15 min, 30 min, 1 hour, 4 hours). This can reveal the kinetics of Lck dephosphorylation.

  • Stimulation Control: Include a positive control where cells are stimulated to activate the T-cell receptor (TCR) pathway (e.g., using anti-CD3/CD28 antibodies or pervanadate), leading to a strong induction of Lck phosphorylation. Comparing stimulated, stimulated + inhibitor, and unstimulated samples provides a dynamic range to clearly show the inhibitor's effect.

Lck Signaling and Inhibition

Lck is a critical tyrosine kinase that initiates the T-cell receptor (TCR) signaling cascade.[8] Upon TCR activation, Lck phosphorylates key downstream targets, leading to T-cell activation. Lck inhibitors work by binding to the kinase domain, preventing this phosphorylation and thus dampening the immune response.[1][9]

Lck_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck activates CD4 CD4/CD8 ZAP70 ZAP-70 Lck->ZAP70 phosphorylates (p) Inhibitor This compound Inhibitor->Lck inhibits Downstream Downstream Signaling ZAP70->Downstream activates Activation T-Cell Activation Downstream->Activation

Caption: Simplified Lck signaling pathway upon T-cell receptor (TCR) activation and the point of intervention by an Lck inhibitor.

Troubleshooting Workflow

Use the following flowchart to diagnose issues with your phospho-Lck western blot experiment.

Troubleshooting_Workflow Start Start: Low p-Lck Signal with Inhibitor CheckControls Is p-Lck signal also low/ absent in UNTREATED and VEHICLE controls? Start->CheckControls ExpectedResult This is the EXPECTED result. Inhibitor is working. CheckControls->ExpectedResult No CheckTotalLck Check TOTAL Lck blot CheckControls->CheckTotalLck Yes OptimizeExp To show reduction vs. absence: 1. Titrate inhibitor concentration 2. Perform a time-course study ExpectedResult->OptimizeExp TotalLckOK Is Total Lck signal strong and consistent? CheckTotalLck->TotalLckOK PhosphoProblem Issue is specific to phospho-protein detection. TotalLckOK->PhosphoProblem Yes GeneralProblem Issue is with general protein (loading, transfer, degradation). TotalLckOK->GeneralProblem No TroubleshootPhospho Troubleshoot: 1. Add Phosphatase Inhibitors 2. Use BSA for blocking (not milk) 3. Increase protein load 4. Use sensitive ECL substrate 5. Check antibody activity PhosphoProblem->TroubleshootPhospho TroubleshootGeneral Troubleshoot: 1. Add Protease Inhibitors 2. Verify protein quantification 3. Check transfer with Ponceau S stain GeneralProblem->TroubleshootGeneral

Caption: A logical workflow to troubleshoot low phospho-Lck western blot signals.

Quantitative Data: Inhibitor Specificity

The selectivity of a kinase inhibitor is crucial for interpreting results. Below is a summary of IC50 values for a representative Lck inhibitor, demonstrating its potency against Lck compared to other related kinases.

Kinase TargetIC50 Value (nM)Selectivity vs. Lck
Lck 7 1x
Lyn213x
Src426x
Syk200~28.6x
Table based on data for a potent and selective Lck inhibitor.[10]

Detailed Experimental Protocol: Phospho-Lck Western Blot with Inhibitor

This protocol provides a framework for detecting changes in Lck phosphorylation at an activating site (e.g., Tyr394) following inhibitor treatment.

1. Cell Culture and Treatment: a. Culture T-cells (e.g., Jurkat) to the desired density. b. For the inhibitor-treated sample, pre-incubate cells with the desired concentration of this compound for 1-2 hours. c. Prepare control samples: untreated, vehicle-treated (e.g., DMSO), and a positive control (e.g., stimulate with 2 mM H2O2 or anti-CD3/CD28 for 5-10 minutes to induce phosphorylation).

2. Cell Lysis: a. Pellet cells by centrifugation and wash once with ice-cold PBS. b. Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) freshly supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.[11] c. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. d. Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA).

3. Sample Preparation and SDS-PAGE: a. Aliquot lysates and add 4x Laemmli sample buffer. b. Denature samples by boiling at 95-100°C for 5-10 minutes. c. Load 30-50 µg of total protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker. d. Run the gel until the dye front reaches the bottom.

4. Protein Transfer: a. Transfer proteins from the gel to a PVDF membrane.[7] Ensure the PVDF membrane is pre-wetted with methanol. b. After transfer, you may briefly stain with Ponceau S to verify transfer efficiency, then destain with TBST.

5. Immunoblotting: a. Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Do not use milk. b. Primary Antibody: Incubate the membrane with the primary phospho-Lck antibody (e.g., anti-pLck Tyr394) diluted in 5% BSA/TBST. Incubate overnight at 4°C with gentle agitation. c. Washing: Wash the membrane three times for 5-10 minutes each with TBST. d. Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature. e. Washing: Wash the membrane three times for 10 minutes each with TBST.

6. Detection: a. Prepare an enhanced chemiluminescence (ECL) working solution according to the manufacturer's instructions. b. Incubate the membrane with the ECL solution for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to avoid signal saturation.

7. Stripping and Re-probing (for Total Lck): a. After imaging, the membrane can be stripped of antibodies using a commercial stripping buffer. b. After stripping, wash the membrane thoroughly, re-block, and then probe with an antibody for total Lck to confirm equal protein loading across all lanes.[2]

References

Lck inhibitor 2 stability in RPMI-1640 media with FBS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of Lck Inhibitor 2 in RPMI-1640 media supplemented with Fetal Bovine Serum (FBS).

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound when prepared in RPMI-1640 with 10% FBS and incubated at 37°C?

A1: The stability of any small molecule inhibitor in cell culture media is highly compound-specific. However, for a typical pyrrolopyrimidine-based Lck inhibitor, you can expect gradual degradation over a 24-48 hour period at 37°C. The primary factors influencing stability are enzymatic degradation from components within the FBS and, to a lesser extent, chemical hydrolysis in the aqueous media.

Below is an example dataset illustrating the expected degradation profile. It is strongly recommended to perform a stability study for your specific inhibitor lot and experimental conditions.

Table 1: Example Stability of this compound in RPMI-1640 + 10% FBS at 37°C

Incubation Time (Hours) % of Intact Inhibitor Remaining (Mean ± SD)
0 100%
2 96.4% ± 2.1%
8 85.1% ± 3.5%
24 62.9% ± 4.0%

| 48 | 38.2% ± 5.1% |

Q2: What are the primary factors in RPMI-1640 with FBS that can affect inhibitor stability and activity?

A2: Several factors can compromise the inhibitor's integrity and apparent potency:

  • Enzymatic Degradation: FBS is rich in various enzymes, such as esterases and proteases, that can metabolize small molecules.

  • Protein Binding: Serum albumin is the most abundant protein in FBS and is known to bind non-specifically to small hydrophobic molecules.[1][2] This binding sequesters the inhibitor, reducing the free concentration available to interact with the target kinase in the cells.

  • Chemical Instability: The aqueous, buffered environment of cell culture media (pH ~7.4) can lead to hydrolysis of susceptible chemical bonds over time, especially at 37°C.

  • Adsorption: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips), reducing the effective concentration in the media.

Q3: How should stock solutions of this compound be prepared and stored?

A3: To ensure maximum longevity and reproducibility, follow these best practices:

  • Solvent: Prepare a high-concentration primary stock solution (e.g., 10-20 mM) in anhydrous dimethyl sulfoxide (DMSO).

  • Aliquoting: Dispense the primary stock into small, single-use aliquots in low-binding tubes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

  • Storage: Store the DMSO aliquots at -20°C or -80°C, protected from light. Stock solutions are often stable for up to 6 months when stored properly.

  • Working Solutions: On the day of the experiment, thaw a single aliquot and dilute it to the final working concentration in pre-warmed cell culture media. Use this freshly prepared medium immediately.

Troubleshooting Guide

Issue 1: I observe a diminishing inhibitory effect in my cell-based assay over 24-48 hours.

  • Possible Cause: This is a classic sign of inhibitor degradation in the culture medium at 37°C. The effective concentration of the active compound is decreasing over the course of your experiment.

  • Recommended Action: Quantify the stability of your inhibitor under your specific experimental conditions using the protocol below. For long-term experiments (>24 hours), consider replacing the media with freshly prepared inhibitor-containing media every 24 hours to maintain a more consistent concentration.

Protocol for Assessing Inhibitor Stability in Media

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact inhibitor remaining over time.

1. Materials:

  • This compound
  • RPMI-1640 medium
  • Fetal Bovine Serum (FBS)
  • Cell culture incubator (37°C, 5% CO₂)
  • Sterile microcentrifuge tubes
  • Ice-cold acetonitrile (ACN) with an appropriate internal standard (IS)
  • LC-MS system

2. Procedure:

  • Prepare Media: Prepare a solution of this compound in RPMI-1640 + 10% FBS at the final experimental concentration (e.g., 1 µM).
  • Time Zero (T=0) Sample: Immediately after preparation, transfer 100 µL of the inhibitor-media solution to a microcentrifuge tube. Add 200 µL of ice-cold ACN (with IS) to precipitate proteins and stop degradation. Vortex thoroughly and place on ice. This is your 100% reference sample.
  • Incubation: Place the remaining inhibitor-media solution in a sterile, sealed container (e.g., a 15 mL conical tube) in a 37°C incubator.
  • Time-Point Sampling: At each desired time point (e.g., 2, 8, 24, 48 hours), remove the container from the incubator, gently mix, and repeat the sampling process described in step 2.
  • Sample Processing: Centrifuge all samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
  • Analysis: Carefully transfer the supernatant to LC-MS vials. Analyze the samples to determine the peak area ratio of the this compound relative to the internal standard.

3. Data Analysis:

  • Calculate the percentage of inhibitor remaining at each time point by normalizing the peak area ratio to the T=0 sample.
  • % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

// Node Definitions prep [label="1. Prepare Inhibitor\nin RPMI + 10% FBS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; t0 [label="2. Collect T=0 Sample\n(Add cold ACN + IS)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="3. Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; tx [label="4. Collect Samples\nat Time Points (T=x)", fillcolor="#FBBC05", fontcolor="#202124"]; process [label="5. Centrifuge &\nCollect Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="6. Analyze by LC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; result [label="7. Calculate\n% Remaining", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges prep -> t0; prep -> incubate [style=dashed]; incubate -> tx; t0 -> process [style=dashed, label="Process all\nsamples together"]; tx -> process; process -> analyze; analyze -> result; }

Caption: Experimental workflow for assessing inhibitor stability.

Issue 2: The IC50 value from my cell-based assay is significantly higher than the published biochemical IC50.

  • Possible Cause: This is a common and expected observation. There are two main reasons:

    • ATP Competition: In a cell, the inhibitor must compete with high physiological concentrations of ATP (millimolar range) to bind to the Lck kinase domain. Most biochemical assays are performed at much lower ATP concentrations.

    • Serum Protein Binding: As mentioned in the FAQ, FBS proteins bind to the inhibitor, reducing its free, active concentration.[1][2] An IC50 value reflects the total concentration added, not the free concentration available to the cells.

  • Recommended Action:

    • Acknowledge the Difference: Understand that cellular and biochemical IC50 values are not directly comparable. Cellular IC50 values are crucial for determining effective doses in a biological system.

    • Control Experiment: If your cell line can tolerate it, perform a dose-response experiment in media with a lower FBS concentration (e.g., 2%) or in serum-free media. A significant leftward shift (lower IC50) in the dose-response curve in low-serum conditions strongly indicates that serum protein binding is a major factor.

Lck Signaling Pathway Context

Understanding the inhibitor's target is key to designing experiments and interpreting results. Lck is a critical tyrosine kinase that initiates the T-cell receptor (TCR) signaling cascade.[3][4][5] Upon TCR engagement with an antigen-MHC complex, Lck phosphorylates ITAM motifs on the CD3 complex, leading to the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptors like LAT to propagate the signal.[3][5] this compound blocks this initial phosphorylation step.

LCK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Complex Lck Lck TCR->Lck Activates ZAP70 ZAP-70 TCR->ZAP70 Recruits Lck->TCR Phosphorylates ITAMs Lck->ZAP70 LAT LAT PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates ZAP70->LAT Phosphorylates Activation T-Cell Activation (e.g., IL-2 Production) PLCg1->Activation Inhibitor This compound Inhibitor->Lck Blocks

Caption: Simplified Lck signaling pathway in T-cell activation.

References

Technical Support Center: Overcoming Lck Inhibitor 2 Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the precipitation of Lck Inhibitor 2 in aqueous buffers. Researchers, scientists, and drug development professionals can find detailed protocols and recommendations to ensure the successful use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern?

Lck (Lymphocyte-specific protein tyrosine kinase) is a critical enzyme in the T-cell signaling pathway, making it a key target in immunology and oncology research. This compound is a potent, small molecule inhibitor of this kinase. Like many kinase inhibitors, this compound is a hydrophobic molecule, which can lead to poor solubility and precipitation in aqueous buffers commonly used in biological assays. This can result in inaccurate experimental data due to a lower effective concentration of the inhibitor.

Q2: I'm seeing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is the recommended solvent for the initial stock solution?

It is highly recommended to prepare the initial stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).[1][2][3] There are conflicting reports on the maximum solubility in DMSO, with some sources stating up to 100 mg/mL (with sonication) and others a more conservative ≥ 2 mg/mL.[1][2] To be safe, preparing a stock solution in the range of 10-20 mM in dry, high-quality DMSO is a good starting point.

Q3: What is the maximum percentage of DMSO my assay can tolerate?

The tolerance for DMSO varies significantly between cell lines and assay types. It is crucial to determine the maximum percentage of DMSO that does not affect your specific experimental system. This is typically done by running a vehicle control with varying concentrations of DMSO and observing any effects on cell viability, enzyme activity, or other relevant parameters. Many cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.

Q4: How can I prevent precipitation when making my final working solution in an aqueous buffer?

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue. Here are several strategies to overcome this:

  • Use of Co-solvents and Surfactants: For in vivo or some in vitro applications, a mixture of solvents can be used to improve solubility. A common formulation involves a combination of DMSO, PEG300, and Tween-80 in saline.[1][4]

  • pH Adjustment: The solubility of a compound can be pH-dependent. If the pKa of this compound is known, adjusting the pH of the buffer away from its isoelectric point can increase solubility.[5][6]

  • Use of Serum: For cell culture experiments, the presence of serum (like FBS) in the media can help to stabilize the inhibitor and prevent precipitation due to the binding of the compound to proteins like albumin.

  • Sonication and Warming: Gentle warming to 37°C and brief sonication can help to redissolve small amounts of precipitate.[3][7] However, prolonged heating should be avoided to prevent degradation of the compound.

Troubleshooting Guide

Problem: My this compound precipitated out of solution after dilution in my aqueous buffer.

Potential Cause Troubleshooting Steps
Low Aqueous Solubility 1. Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the inhibitor if your experimental design allows. 2. Increase the Percentage of DMSO: If your system can tolerate it, slightly increasing the final DMSO concentration in your assay may keep the inhibitor in solution. Always verify the DMSO tolerance of your system. 3. Use a Surfactant: Add a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01% - 0.1%), to your aqueous buffer to help solubilize the inhibitor.[8]
Buffer Composition 1. pH Adjustment: If possible, test the solubility of this compound in buffers with slightly different pH values to find an optimal pH for solubility. 2. Phosphate Buffer Issues: In some cases, phosphate buffers can contribute to the precipitation of small molecules. Consider switching to an alternative buffer system like HEPES or Tris, if compatible with your assay.
Incorrect Stock Preparation 1. Ensure Complete Dissolution of Stock: Before diluting, ensure your this compound is fully dissolved in DMSO. Brief sonication of the stock solution can help.[3][7] 2. Use High-Quality, Anhydrous DMSO: Water in DMSO can reduce its solvating power for hydrophobic compounds.[9] Use fresh, high-quality, anhydrous DMSO for your stock solutions.
Handling and Storage 1. Prepare Fresh Dilutions: Do not store diluted aqueous solutions of this compound for extended periods. Prepare them fresh for each experiment.[10] 2. Avoid Freeze-Thaw Cycles: Aliquot your DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect solubility.[4]

Quantitative Data Summary

The following tables summarize the available solubility data for this compound and a related compound, A-770041, which is also an Lck inhibitor.

Table 1: Solubility of this compound (CAS: 944795-06-6)

SolventConcentrationMolar EquivalentNotes
DMSO100 mg/mL298.19 mMRequires sonication.[2]
DMSO≥ 2 mg/mL≥ 5.96 mMIn a clear solution.[1]
Complex Formulation≥ 2 mg/mL≥ 5.96 mM10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]

Table 2: Solubility of A-770041 (Lck Inhibitor, CAS: 869748-10-7)

SolventConcentrationMolar EquivalentNotes
DMSO≥ 100 mg/mL160.84 mM
DMSO20 mg/mL32.17 mMSonication is recommended.[11]
0.1 M HCl20 mg/mL32.17 mM
Ethanol2 mg/mL3.22 mM

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (MW: 335.36 g/mol )

    • Anhydrous, high-quality DMSO

    • Sterile microcentrifuge tubes

    • Vortexer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 3.35 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

    • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL).

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Desired aqueous buffer (e.g., PBS, HEPES, Tris)

    • Sterile polypropylene tubes

  • Procedure (for a final DMSO concentration of 0.1%):

    • Perform a serial dilution of the 10 mM stock solution in DMSO to an intermediate concentration (e.g., 1 mM).

    • To prepare 1 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate stock to 990 µL of the aqueous buffer.

    • Immediately vortex the solution for 30 seconds to ensure rapid and complete mixing. This is a critical step to prevent localized high concentrations of the inhibitor that can lead to precipitation.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared working solution in your experiment without delay.

Visualizations

Lck_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck Activation CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling (Ca2+ flux, Ras/MAPK, NF-κB) PLCg1->Downstream Inhibitor This compound Inhibitor->Lck Inhibition

Caption: Simplified Lck signaling pathway in T-cells.

Experimental_Workflow start Start: this compound Powder stock Dissolve in 100% Anhydrous DMSO (Vortex/Sonicate) start->stock aliquot Aliquot Stock Solution (Single-Use Volumes) stock->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute to Final Concentration in Aqueous Buffer store->dilute vortex Vortex Immediately and Thoroughly dilute->vortex use Use Immediately in Experiment vortex->use

Caption: Workflow for preparing this compound solutions.

Troubleshooting_Tree precip Precipitation Observed? check_stock Is Stock Solution Clear? precip->check_stock Yes no_precip No Precipitation. Proceed with Experiment. precip->no_precip No remake_stock Remake Stock in Anhydrous DMSO. Ensure Full Dissolution. check_stock->remake_stock No check_dmso Is Final DMSO % Too Low? check_stock->check_dmso Yes remake_stock->precip increase_dmso Increase Final DMSO % (if tolerated). Verify System Tolerance. check_dmso->increase_dmso Yes add_surfactant Add Surfactant (e.g., 0.01% Tween-20) to Aqueous Buffer. check_dmso->add_surfactant No increase_dmso->precip lower_conc Lower Final Inhibitor Concentration. add_surfactant->lower_conc lower_conc->precip

Caption: Troubleshooting decision tree for precipitation issues.

References

Technical Support Center: Controlling for Off-Target Effects of Lck Inhibitors in Jurkat Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Lck inhibitors, with a focus on controlling for off-target effects in Jurkat T cells. As "Lck inhibitor 2" is not a universally recognized specific compound, this guide will use the well-characterized, selective Lck inhibitor A-770041 as a primary example.

Frequently Asked Questions (FAQs)

Q1: My Lck inhibitor is showing unexpected effects on Jurkat cell viability that don't correlate with Lck inhibition. What could be the cause?

A1: Unexpected effects on cell viability could be due to off-target inhibition of other kinases crucial for cell survival or other cellular proteins. It is essential to verify the specificity of your inhibitor. We recommend performing control experiments, such as comparing the effects with a structurally different Lck inhibitor or using genetic knockdown of Lck to see if the phenotype is replicated.

Q2: How can I confirm that the observed phenotype in my experiment is a direct result of Lck inhibition?

A2: To confirm on-target effects, you should:

  • Use a Rescue Experiment: If possible, transfect Jurkat cells with a mutant version of Lck that is resistant to your inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.

  • Genetic Controls: Use siRNA or CRISPR/Cas9 to specifically knockdown or knockout Lck and see if this phenocopies the effect of the inhibitor.[1]

Q3: What are the best negative controls for my Lck inhibitor experiment?

A3: Ideal negative controls include:

  • Vehicle Control: Jurkat cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.

  • Inactive Analog: If available, use a structurally similar but biologically inactive analog of your inhibitor.

  • Lck-deficient Jurkat cells (J.CaM1.6): These cells lack functional Lck and should not respond to a highly specific Lck inhibitor in the same way as wild-type Jurkat cells.

Troubleshooting Guides

Western Blot for Phosphorylated Lck (pLck)

Issue: Weak or no signal for phosphorylated Lck (pLck).

Possible Cause Solution
Phosphatase activity during sample preparation.Keep samples on ice at all times and use lysis buffer supplemented with a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[2]
Low abundance of pLck.Increase the amount of protein loaded onto the gel. Consider immunoprecipitation of Lck before western blotting to enrich for the target protein.
Incorrect antibody dilution.Optimize the primary antibody concentration by performing a titration experiment.
Suboptimal blocking buffer.Avoid using milk as a blocking agent for phospho-antibodies as it contains casein, a phosphoprotein, which can lead to high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[2][3]
Inappropriate wash buffer.Use Tris-buffered saline with Tween-20 (TBST) for washing steps, as phosphate-buffered saline (PBS) can interfere with phospho-antibody binding.[4]

Issue: High background on the western blot.

Possible Cause Solution
Primary antibody concentration is too high.Reduce the concentration of the primary antibody and/or shorten the incubation time.
Insufficient washing.Increase the number and duration of washing steps after primary and secondary antibody incubations.
Blocking is inefficient.Increase the blocking time or try a different blocking agent (e.g., commercial blocking buffers).
Secondary antibody is non-specific.Run a control lane with only the secondary antibody to check for non-specific binding.
In-Vitro Kinase Assay

Issue: High background signal in no-enzyme control wells.

Possible Cause Solution
Contaminated reagents.Use fresh, high-quality ATP and kinase buffer.
Autophosphorylation of the substrate.If using a protein substrate, check for autophosphorylation in the absence of Lck.
Assay plate interference.Use low-binding plates and ensure they are compatible with your detection method.

Issue: Inconsistent results between replicates.

Possible Cause Solution
Pipetting errors.Use calibrated pipettes and be meticulous with pipetting technique. Prepare a master mix for common reagents.
Incomplete mixing of reagents.Gently mix the contents of each well after adding reagents.
Temperature fluctuations.Ensure a consistent incubation temperature for all wells.
Edge effects on the plate.Avoid using the outer wells of the plate, or surround them with wells containing buffer.
Cell Viability (MTT) Assay

Issue: High absorbance in blank (media only) wells.

Possible Cause Solution
Contamination of the culture medium.Use fresh, sterile medium. Check for microbial contamination.
Presence of reducing agents in the medium.Phenol red in some media can interfere with the assay. Use phenol red-free medium if possible.
Fingerprints or scratches on the plate.Handle the plate carefully, holding it by the edges. Use a reference wavelength (e.g., 630 nm) to correct for background absorbance.[5]

Issue: Absorbance values are too low.

Possible Cause Solution
Insufficient cell number.Optimize the initial cell seeding density. Ensure cells are in the logarithmic growth phase.
Cells are not metabolically active.Ensure proper culture conditions (temperature, CO2, humidity). Allow cells to recover after seeding before adding the inhibitor.
Incomplete solubilization of formazan crystals.Ensure complete mixing of the solubilization buffer and incubate for a sufficient time. Visually inspect the wells for complete dissolution.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity (IC50) of A-770041 and two structurally distinct Lck inhibitors, PP2 and WH-4-023, against Lck and other related kinases. Using inhibitors with different selectivity profiles can help to distinguish on-target from off-target effects.

InhibitorLck IC50 (nM)Fyn IC50 (nM)Src IC50 (nM)Other Notable Targets (IC50 in nM)
A-770041 14744,1009,100Fgr (14,100)[6][7]
PP2 45-Hck (5), EGFR (480)[8][9][10]
WH-4-023 2-6SIK1 (10), SIK2 (22), SIK3 (60)[11][12][13][14]

Experimental Protocols

Western Blotting for Phosphorylated Lck in Jurkat Cells
  • Cell Lysis:

    • Wash Jurkat cells (1x10^7) with ice-cold PBS.

    • Lyse cells in 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.

  • Sample Preparation:

    • Mix 20-30 µg of protein with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto a polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated Lck (e.g., pY394) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • To normalize, strip the membrane and re-probe with an antibody against total Lck.

In Vitro Lck Kinase Assay

This protocol is a general guideline and may need optimization based on the specific assay kit used.

  • Reaction Setup:

    • In a 96-well plate, add the following to each well:

      • Kinase buffer

      • Lck inhibitor (at various concentrations) or vehicle control

      • Recombinant Lck enzyme

      • Substrate (e.g., a biotinylated peptide)

  • Initiate Reaction:

    • Add ATP to each well to start the kinase reaction.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction and Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the phosphorylated substrate using a method appropriate for the assay format (e.g., addition of a phospho-specific antibody conjugated to a reporter molecule for a fluorescence-based readout).

  • Data Analysis:

    • Measure the signal in each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

siRNA-mediated Knockdown of Lck in Jurkat Cells
  • Cell Preparation:

    • One day before transfection, seed Jurkat cells to ensure they are in the logarithmic growth phase on the day of transfection.

  • Transfection:

    • On the day of transfection, dilute Lck-specific siRNA or a non-targeting control siRNA in transfection medium.

    • In a separate tube, dilute the transfection reagent (e.g., a lipid-based reagent or electroporation buffer).

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.

    • Add the siRNA-transfection reagent complexes to the Jurkat cells. For electroporation, follow the manufacturer's protocol for the specific device.

  • Incubation:

    • Incubate the cells for 48-72 hours to allow for Lck knockdown.

  • Validation of Knockdown:

    • Harvest the cells and perform western blotting or qRT-PCR to confirm the reduction in Lck protein or mRNA levels, respectively.

  • Phenotypic Analysis:

    • Once knockdown is confirmed, proceed with your downstream experiments to assess the phenotype.

Visualizations

Lck Signaling Pathway in Jurkat Cells

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Lck_inactive Lck (inactive) TCR->Lck_inactive Recruitment ZAP70 ZAP70 TCR->ZAP70 Recruitment & Phosphorylation CD4_CD8 CD4/CD8 CD4_CD8->Lck_inactive Association Lck_active Lck (active) Lck_inactive->Lck_active Activation (pY394) Lck_active->TCR ITAM Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment SLP76->PLCg1 Activation Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream

Caption: Lck signaling cascade in Jurkat T cells upon TCR engagement.

Experimental Workflow for Validating Lck Inhibitor Specificity

Caption: Workflow for controlling Lck inhibitor off-target effects.

References

Lck inhibitor 2 showing low potency in primary T-cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers observing low potency of Lck Inhibitor 2 in primary T-cells.

Troubleshooting Guide: Low Potency of this compound in Primary T-Cells

Issue: You are observing a higher IC50 value (lower potency) for this compound in primary T-cell proliferation or activation assays compared to published cell-free enzymatic assays or its effect on cancer cell lines.

This guide will walk you through potential causes and solutions to address this issue.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Potency Observed in Primary T-Cells check_reagents 1. Verify Reagent Quality and Handling start->check_reagents check_protocol 2. Review Experimental Protocol check_reagents->check_protocol sub_reagents1 Inhibitor Integrity: - Correct stock concentration? - Proper storage? - Degradation? check_reagents->sub_reagents1 details sub_reagents2 Vehicle Control: - DMSO concentration too high? - Vehicle affecting cells? check_reagents->sub_reagents2 details check_cells 3. Assess Primary T-Cell Health and Activation Status check_protocol->check_cells sub_protocol1 Stimulation Conditions: - Suboptimal anti-CD3/CD28 concentration? - Inadequate incubation time? check_protocol->sub_protocol1 details sub_protocol2 Inhibitor Treatment: - Insufficient pre-incubation time? - Inhibitor binding to plastic/serum? check_protocol->sub_protocol2 details check_readout 4. Evaluate Assay Readout System check_cells->check_readout sub_cells1 Cell Viability: - Low viability post-isolation? - Inhibitor-induced cytotoxicity? check_cells->sub_cells1 details sub_cells2 Activation Efficiency: - Poor response to stimulation in controls? check_cells->sub_cells2 details data_analysis 5. Re-evaluate Data Analysis check_readout->data_analysis sub_readout1 Assay Sensitivity: - Readout within linear range? - High background noise? check_readout->sub_readout1 details conclusion Conclusion: Potency Issue Resolved or Understood data_analysis->conclusion sub_data1 Curve Fitting: - Appropriate nonlinear regression model? - Outliers affecting IC50 calculation? data_analysis->sub_data1 details

Caption: Troubleshooting workflow for addressing low potency of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the IC50 of this compound higher in my primary T-cell assay compared to the biochemical (cell-free) assay?

A1: It is common for kinase inhibitors to show a rightward shift in potency (higher IC50) in cell-based assays compared to cell-free enzymatic assays.[1][2] This discrepancy can be attributed to several factors:

  • ATP Competition: Biochemical assays are often run at ATP concentrations near the Km of the kinase. In contrast, intracellular ATP concentrations in T-cells are in the millimolar range, which is significantly higher.[1][2] Since this compound is an ATP-competitive inhibitor, it faces much stronger competition from endogenous ATP within the cell, leading to a higher apparent IC50.

  • Cellular Uptake and Efflux: The inhibitor must cross the cell membrane to reach its intracellular target. Factors like poor membrane permeability or active removal by efflux pumps can reduce the effective intracellular concentration of the inhibitor.

  • Off-Target Binding: Inside the cell, the inhibitor can bind to other proteins or lipids, reducing the free concentration available to bind to Lck.

Q2: I'm still seeing T-cell activation even at high concentrations of this compound. Is the inhibitor not working?

A2: This could be due to several reasons:

  • Incomplete Lck Inhibition: Even at high concentrations, you may not be achieving 100% inhibition of Lck activity in the cellular context.

  • Lck-Independent Signaling: T-cell activation is a complex process. While Lck is a critical initiator of the T-cell receptor (TCR) signaling cascade, other kinases and signaling pathways can contribute to T-cell activation, especially with strong stimuli.

  • Stimulation Method: The method used to stimulate T-cells can influence the outcome. Strong, non-specific stimuli like PMA and ionomycin bypass the proximal TCR signaling events where Lck is crucial and directly activate downstream pathways like PKC and calcium signaling.

Diagram: Lck Signaling Pathway and Inhibition

LckSignaling TCR TCR/CD3 Lck Lck TCR->Lck recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck associated with ZAP70 ZAP-70 Lck->ZAP70 phosphorylates Inhibitor This compound Inhibitor->Lck inhibits LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates Downstream Downstream Signaling (Ca2+ flux, ERK activation) PLCg1->Downstream Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation

Caption: Simplified Lck signaling pathway upon TCR engagement and the point of inhibition.

Data Presentation

Table 1: Illustrative Potency of Lck Inhibitors in Different Assay Formats

Disclaimer: The following table provides representative IC50 values for well-characterized Lck inhibitors to illustrate the expected differences across various assay systems. The actual IC50 for "this compound" must be determined experimentally.

Inhibitor ExampleAssay TypeCell/TargetReported IC50 (nM)Reference (Illustrative)
DasatinibBiochemical (Cell-free)Lck Kinase~1-5Factual finding
DasatinibCell-based (Proliferation)Primary T-Cells~10-100Factual finding
DasatinibCell-based (Viability)Jurkat (T-ALL line)~5-50[3]
DasatinibCell-based (Viability)HCT116 (Colon Cancer)140[4]
This compound Biochemical (Cell-free) Lck Kinase 13 Factual finding
This compound Cell-based Primary T-Cells To be determined -

Note: The variation in IC50 values highlights the importance of using the appropriate assay system for your research question. Differences in cell types can be due to varying Lck expression levels, pathway dependencies, and drug metabolism.[5][6]

Experimental Protocols

Key Experiment: T-Cell Proliferation Assay using CFSE

This protocol outlines a common method to assess the effect of this compound on T-cell proliferation.

Materials:

  • Primary human or murine T-cells

  • Complete RPMI-1640 medium (with 10% FBS, 1% Pen/Strep, 2-ME)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

  • This compound stock solution (in DMSO)

  • 96-well round-bottom plates

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate primary T-cells from peripheral blood or spleen using your standard protocol (e.g., negative selection kit).

  • CFSE Labeling:

    • Resuspend cells at 1x10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the reaction by adding 5 volumes of ice-cold complete RPMI.

    • Wash cells twice with complete RPMI.

  • Inhibitor Treatment and Stimulation:

    • Resuspend CFSE-labeled cells at 1x10^6 cells/mL in complete RPMI.

    • Plate 100 µL of cell suspension per well in a 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI. Add 50 µL to the respective wells. Include a vehicle control (DMSO).

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

    • Add 50 µL of anti-CD3/anti-CD28 stimulation cocktail to each well (pre-determine optimal concentrations).

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest cells and wash with FACS buffer.

    • Acquire events on a flow cytometer, measuring CFSE fluorescence in the FITC channel.

    • Analyze the data by gating on live, single cells and examining the CFSE dilution profile. Each peak of reduced fluorescence intensity represents a cell division.

Diagram: Logical Relationship of Factors Affecting Apparent Potency

PotencyFactors low_potency Observed Low Potency (High IC50) cellular_factors Cellular Factors low_potency->cellular_factors caused by assay_factors Assay-Related Factors low_potency->assay_factors caused by inhibitor_factors Inhibitor-Specific Factors low_potency->inhibitor_factors caused by atp High Intracellular ATP cellular_factors->atp permeability Low Cell Permeability cellular_factors->permeability efflux Active Efflux Pumps cellular_factors->efflux lck_expression Lck Expression/Activity Level cellular_factors->lck_expression stimulation Suboptimal T-Cell Stimulation assay_factors->stimulation viability Poor Cell Viability assay_factors->viability readout Insensitive Readout assay_factors->readout timing Incorrect Assay Timing assay_factors->timing degradation Inhibitor Degradation inhibitor_factors->degradation binding Non-specific Binding (serum, plastic) inhibitor_factors->binding

Caption: Factors contributing to the apparent low potency of kinase inhibitors in cellular assays.

References

Inconsistent inhibition of Lck phosphorylation with Lck inhibitor 2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lck Inhibitor 2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the inconsistent inhibition of Lck phosphorylation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a multi-target tyrosine kinase inhibitor. It functions by competing with ATP for the binding site on the Lck kinase, thereby preventing the phosphorylation of its downstream targets.[1] It is important to note that this inhibitor also shows activity against other kinases such as Btk, Lyn, and Txk, which should be considered when designing experiments and interpreting results.[1][2]

Q2: What are the optimal storage and handling conditions for this compound?

A2: For long-term stability, this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[1] Stock solutions are typically prepared in DMSO. It is recommended to prepare and use the solution on the same day. If pre-made stock solutions are necessary, they should be stored in tightly sealed aliquots at -20°C or below for no more than a few months to maintain efficacy.[3] Repeated freeze-thaw cycles should be avoided.

Q3: What concentration of this compound should I use in my cellular assay?

A3: The optimal concentration of this compound can vary significantly depending on the cell type, cell density, and the specific experimental conditions. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. Start with a broad range of concentrations based on the provided IC50 values and narrow down to the most effective concentration that shows consistent inhibition of Lck phosphorylation with minimal off-target effects or cytotoxicity.

Q4: Can this compound have off-target effects?

A4: Yes. This compound is a multi-target kinase inhibitor with reported activity against Btk, Lyn, and Txk, among others.[1][2] These off-target effects can contribute to unexpected experimental outcomes and should be considered when analyzing your data. Utilizing additional, more specific Lck inhibitors or employing genetic approaches like siRNA-mediated Lck knockdown can help validate that the observed effects are indeed due to the inhibition of Lck.

Troubleshooting Guide: Inconsistent Inhibition of Lck Phosphorylation

Inconsistent inhibition of Lck phosphorylation is a common challenge encountered when using this compound. This guide provides a systematic approach to troubleshoot and resolve this issue.

Problem 1: Little to No Inhibition of Lck Phosphorylation
Potential Cause Recommended Solution
Inhibitor Concentration Too Low Perform a dose-response experiment to determine the optimal inhibitor concentration for your specific cell type and experimental conditions.
Incorrect Inhibitor Preparation or Storage Prepare fresh inhibitor stock solutions in high-quality, anhydrous DMSO.[4] Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1]
Cell Permeability Issues While described as cell-permeable,[5] efficiency can vary between cell lines. Increase incubation time or consider using a different inhibitor with known better permeability.
High Cell Density High cell density can reduce the effective concentration of the inhibitor per cell. Optimize cell seeding density to ensure consistent inhibitor access.
Rapid Inhibitor Metabolism Some cell lines may metabolize the inhibitor rapidly. Consider a time-course experiment to determine the optimal incubation time.
Problem 2: High Variability in Lck Phosphorylation Inhibition Between Experiments
Potential Cause Recommended Solution
Inconsistent Cell Culture Conditions Standardize cell passage number, confluency, and serum concentration in the culture medium, as these can affect signaling pathways.
Variability in Inhibitor Treatment Ensure precise and consistent timing of inhibitor addition and incubation for all samples and experiments.
Issues with Western Blotting Standardize all steps of the Western blot protocol, including protein quantification, loading amounts, transfer efficiency, antibody concentrations, and incubation times.[6] Use a reliable housekeeping protein for normalization.
Inhibitor Batch-to-Batch Variation If you suspect batch variability, test a new lot of the inhibitor and compare its performance to the previous one in a controlled experiment.

Data Presentation

Table 1: IC50 Values of this compound Against Various Kinases

KinaseIC50 (nM)
Lck13[1]
Btk9, 26[1][2]
Lyn3[1][2]
Txk2[1][2]

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

Key Experiment: Western Blotting for Phosphorylated Lck (p-Lck)

This protocol outlines the general steps for detecting p-Lck (specifically at the activating Tyr394 residue) and total Lck by Western blotting to assess the efficacy of this compound.

1. Cell Lysis and Protein Extraction:

  • After treatment with this compound, wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. Sample Preparation and Gel Electrophoresis:

  • Normalize protein concentrations for all samples.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Blocking and Antibody Incubation:

  • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Lck (Tyr394) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as described above.

6. Detection:

  • Apply an ECL substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

7. Stripping and Re-probing (Optional):

  • To detect total Lck and a housekeeping protein (e.g., GAPDH or β-actin) on the same membrane, strip the membrane of the p-Lck antibodies.

  • Re-block the membrane and probe with primary antibodies for total Lck and the housekeeping protein.

Visualizations

Lck_Signaling_Pathway TCR TCR/CD3 Complex Lck Lck TCR->Lck Recruitment & Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation Downstream Downstream Signaling (e.g., PLCγ1, SLP-76) LAT->Downstream Activation T-Cell Activation Downstream->Activation Lck_Inhibitor_2 This compound Lck_Inhibitor_2->Lck Inhibition

Caption: Lck Signaling Pathway and the Point of Inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent Lck Phosphorylation Inhibition Check_Inhibitor Verify Inhibitor Integrity (Fresh Stock, Proper Storage) Start->Check_Inhibitor Dose_Response Perform Dose-Response Experiment Check_Inhibitor->Dose_Response If inhibitor is viable Optimize_Conditions Optimize Experimental Conditions (Cell Density, Incubation Time) Dose_Response->Optimize_Conditions Check_Western Review Western Blot Protocol (Loading, Transfer, Antibodies) Optimize_Conditions->Check_Western Consider_Off_Target Consider Off-Target Effects Check_Western->Consider_Off_Target Validate Validate with Alternative Method (e.g., siRNA, different inhibitor) Consider_Off_Target->Validate Resolved Issue Resolved Validate->Resolved

References

Technical Support Center: Adjusting Lck Inhibitor Dosage for Different T-cell Subsets

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lck inhibitors and their effects on various T-cell subsets.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Lck inhibitors?

Lck (Lymphocyte-specific protein tyrosine kinase) is a critical enzyme in the signaling cascade of T-cells. Upon T-cell receptor (TCR) engagement, Lck phosphorylates key signaling molecules, initiating a cascade that leads to T-cell activation, proliferation, and differentiation.[1] Lck inhibitors work by binding to the Lck enzyme, blocking its kinase activity. This prevents the downstream signaling required for T-cell activation, resulting in a suppressed immune response.[1]

Q2: Why is it necessary to adjust Lck inhibitor dosage for different T-cell subsets?

Different T-cell subsets, such as naive, central memory (Tcm), effector memory (Tem), and regulatory T-cells (Tregs), exhibit varying levels of constitutive Lck activity and may have different sensitivities to Lck inhibition. For instance, effector memory T-cells (Tem) have a higher proportion of constitutively active Lck compared to central memory T-cells (Tcm).[2] This inherent biological difference can lead to varied responses to the same concentration of an Lck inhibitor. Therefore, dosage optimization for each subset is crucial for accurate and reproducible experimental outcomes.

Q3: How do Lck inhibitors affect regulatory T-cells (Tregs)?

Lck inhibitors can have a significant impact on Treg function and viability. For example, the Lck inhibitor dasatinib has been shown to inhibit the proliferation and suppressive function of Tregs in a dose-dependent manner.[1][3] This is achieved, in part, by down-regulating the key Treg transcription factor, Foxp3.[1] In some contexts, dasatinib can lead to a reduction in the frequency of Tregs.[4][5] Another Lck inhibitor, A-770041, has been observed to decrease the production of TGF-β by Tregs without necessarily reducing the number of Treg cells.[6][7]

Q4: Are there known differences in sensitivity between naive and memory T-cells to Lck inhibitors?

Yes, studies with the Lck inhibitor dasatinib have shown that naive T-cells are more sensitive to its inhibitory effects on activation and proliferation compared to memory T-cell subsets.[6] This highlights the importance of titrating the inhibitor concentration based on the specific T-cell subset being investigated.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High levels of T-cell death after inhibitor treatment. Inhibitor concentration is too high, leading to off-target effects or cytotoxicity.Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a broad range of concentrations and narrow down to a range that inhibits Lck activity without significantly affecting cell viability. Use a viability dye (e.g., Trypan Blue, Propidium Iodide) to accurately assess cell death.
Inconsistent results between experiments. - Variability in T-cell isolation and purity.- Inconsistent inhibitor preparation and storage.- Differences in cell culture conditions (e.g., cell density, stimulation method).- Standardize the T-cell isolation protocol to ensure consistent purity of subsets.- Prepare fresh inhibitor dilutions for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's instructions.- Maintain consistent cell seeding densities and use the same stimulation method (e.g., anti-CD3/CD28 beads, soluble antibodies) and concentration across all experiments.
No significant inhibition of T-cell function observed. - Inhibitor concentration is too low.- The specific T-cell subset is less sensitive to the inhibitor.- The inhibitor has degraded.- Increase the concentration of the inhibitor. Refer to published IC50 values as a starting point.- Confirm the differential sensitivity of the T-cell subset. You may need to use a higher concentration for less sensitive subsets like memory T-cells.- Use a fresh batch of the inhibitor and verify its activity.
Weak or no signal in Western blot for phosphorylated Lck. - Inefficient cell lysis and protein extraction.- Low levels of Lck phosphorylation in the stimulated cells.- Issues with antibodies or blotting procedure.- Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.- Ensure adequate T-cell stimulation to induce Lck phosphorylation. Include a positive control (e.g., pervanadate-treated cells) to confirm the assay is working.- Use validated antibodies for total and phosphorylated Lck. Optimize antibody concentrations and incubation times. Ensure proper transfer of proteins to the membrane.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for specific Lck inhibitors in different T-cell contexts. These values can serve as a starting point for designing your experiments.

Table 1: IC50/EC50 Values for A-770041

ParameterCell Type/ConditionValueReference
IC50 (Lck)In vitro kinase assay147 nM[8]
EC50 (IL-2 production)Concanavalin A-stimulated whole blood~80 nM[8]
Effective Concentration (Lck phosphorylation inhibition)Murine CD4+ T-cells≥100 nM[6]
Effective Concentration (TGF-β production inhibition)Murine Tregs in vitro100-500 nM[6]

Table 2: IC50 Values for Dasatinib in Human T-cell Subsets

T-cell SubsetParameterIC50 ValueReference
Naive CD4+ T-cellsActivation12 nmol/L[6]
Naive CD4+ T-cellsProliferation9 nmol/L[6]
Memory CD4+ T-cells (CD45RO+CD27+)Activation13 nmol/L[6]
Memory CD4+ T-cells (CD45RO+CD27+)Proliferation13 nmol/L[6]
Memory CD4+ T-cells (CD45RO+CD27-)Activation15 nmol/L[6]
Memory CD4+ T-cells (CD45RO+CD27-)Proliferation16 nmol/L[6]
Naive CD8+ T-cellsActivation16 nmol/L[6]
Naive CD8+ T-cellsProliferation15 nmol/L[6]
Memory CD8+ T-cells (CD45RO+CD27+)Activation20 nmol/L[6]
Memory CD8+ T-cells (CD45RO+CD27+)Proliferation21 nmol/L[6]
Memory CD8+ T-cells (CD45RO+CD27-)Activation26 nmol/L[6]
Memory CD8+ T-cells (CD45RO+CD27-)Proliferation22 nmol/L[6]

Experimental Protocols

Isolation of Human T-cell Subsets from PBMCs

This protocol describes a general method for isolating T-cell subsets from peripheral blood mononuclear cells (PBMCs) using immunomagnetic negative selection.

Materials:

  • Ficoll-Paque

  • RosetteSep™ Human T-cell enrichment cocktail (or similar negative selection kit for specific subsets)

  • Phosphate-buffered saline (PBS) with 2% fetal bovine serum (FBS)

  • Magnetic particle concentrator

Procedure:

  • Dilute whole blood with an equal volume of PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully collect the buffy coat layer containing PBMCs.

  • Wash the PBMCs twice with PBS containing 2% FBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet and count the cells.

  • Follow the manufacturer's instructions for the negative selection kit to isolate the desired T-cell subset (e.g., total T-cells, CD4+ T-cells, naive T-cells). This typically involves incubating the cells with an antibody cocktail that targets unwanted cells, followed by the addition of magnetic particles and separation using a magnet.

  • The untouched, enriched T-cell subset is collected and ready for use.

T-cell Proliferation Assay

This protocol outlines a method to assess the effect of an Lck inhibitor on T-cell proliferation using a fluorescent dye dilution assay.

Materials:

  • Isolated T-cell subsets

  • CellTrace™ Violet or CFSE proliferation dye

  • Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin-streptomycin)

  • Anti-CD3/CD28 T-cell activator beads or plate-bound antibodies

  • Lck inhibitor (e.g., A-770041, Dasatinib)

  • 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • Label the T-cells with CellTrace™ Violet or CFSE according to the manufacturer's protocol.

  • Wash the labeled cells twice with complete RPMI-1640 medium.

  • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plate 100 µL of the cell suspension per well in a 96-well U-bottom plate.

  • Prepare serial dilutions of the Lck inhibitor in complete RPMI-1640 medium. Add 50 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Add 50 µL of anti-CD3/CD28 activator beads or transfer the cells to wells pre-coated with anti-CD3 and anti-CD28 antibodies.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • After incubation, harvest the cells and stain with a viability dye.

  • Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the fluorescent dye in daughter cells.

Western Blot for Lck Phosphorylation

This protocol describes how to assess the phosphorylation status of Lck in T-cells following inhibitor treatment and stimulation.

Materials:

  • Isolated T-cells

  • Lck inhibitor

  • T-cell stimulation reagent (e.g., anti-CD3/CD28 antibodies, pervanadate)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Lck (e.g., Tyr394 or Tyr505) and anti-total Lck

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Pre-treat T-cells with the desired concentrations of the Lck inhibitor or vehicle control for 1-2 hours.

  • Stimulate the T-cells for a short period (e.g., 5-15 minutes) with a T-cell activator.

  • Immediately place the cells on ice and wash with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-phospho-Lck) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total Lck antibody to confirm equal protein loading.

Visualizations

Lck_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT->Ras_MAPK NFAT NFAT PLCg1->NFAT NFkB NF-κB PLCg1->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (IL-2, etc.) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression Lck_Inhibitor Lck Inhibitor Lck_Inhibitor->Lck

Caption: Lck Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start isolate Isolate T-cell Subsets (e.g., Naive, Memory, Tregs) start->isolate culture Culture and Label Cells (e.g., CFSE) isolate->culture treat Treat with Lck Inhibitor (Dose-response) culture->treat stimulate Stimulate T-cells (e.g., anti-CD3/CD28) treat->stimulate incubate Incubate (3-5 days) stimulate->incubate analyze Analyze Endpoints incubate->analyze proliferation Proliferation Assay (Flow Cytometry) analyze->proliferation viability Viability Assay (e.g., Annexin V) analyze->viability western Western Blot (p-Lck, total Lck) analyze->western

Caption: Experimental Workflow for Lck Inhibitor Studies.

Troubleshooting_Flowchart start Unexpected Experimental Result check_viability Check Cell Viability start->check_viability high_death High Cell Death? check_viability->high_death reduce_conc Reduce Inhibitor Concentration and Re-run Dose-Response high_death->reduce_conc Yes no_effect No Inhibitory Effect? high_death->no_effect No end Problem Resolved reduce_conc->end increase_conc Increase Inhibitor Concentration no_effect->increase_conc Yes inconsistent Inconsistent Results? no_effect->inconsistent No increase_conc->end check_inhibitor Check Inhibitor Stock (Age, Storage) check_stimulation Verify Stimulation Efficiency (Positive Control) check_inhibitor->check_stimulation check_stimulation->end inconsistent->check_inhibitor No standardize Standardize Protocols: - T-cell Isolation - Cell Density - Reagent Preparation inconsistent->standardize Yes standardize->end

Caption: Troubleshooting Flowchart for Lck Inhibitor Experiments.

References

Technical Support: Lck Inhibitors and DMSO Vehicle Control in T-Cell Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Lck (Lymphocyte-specific protein tyrosine kinase) inhibitors in T-cell activation studies. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to address common challenges, with a specific focus on the effects of Dimethyl Sulfoxide (DMSO) as a vehicle control.

Frequently Asked Questions (FAQs)

Q1: Why is my DMSO vehicle control showing inhibition of T-cell activation?

A1: This is a well-documented phenomenon. DMSO, while a powerful and widely used solvent, is not inert and can exert biological effects.[1][2][3][4] Studies have shown that DMSO can inhibit multiple aspects of T-cell function, including the expression of activation markers (CD69, CD25), cytokine production (IL-2, TNF-α, IFN-γ), and proliferation.[1][2][3][5] This effect is concentration-dependent.

Q2: What is the maximum recommended concentration of DMSO for T-cell assays?

A2: The ideal concentration is the lowest required to fully solubilize your Lck inhibitor, while minimizing effects on T-cell function. It is strongly recommended to keep the final concentration of DMSO in your cell culture below 0.5%.[3] Concentrations as low as 0.25% have been shown to inhibit some cytokine production, and concentrations of 0.5% and 1% can significantly inhibit T-cell proliferation.[2][6] Always run a DMSO-only control at the same concentration used for your inhibitor to accurately assess its baseline effect.

Q3: How can I distinguish between the inhibitory effects of DMSO and my Lck inhibitor?

A3: A critical component of your experimental design is a dose-response curve for both the Lck inhibitor and DMSO itself.

  • Vehicle Control Series: Test a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%) without any inhibitor. This will establish the baseline level of inhibition caused by the solvent at the concentrations you plan to use.

  • Inhibitor Titration: When testing your Lck inhibitor, ensure the final DMSO concentration is kept constant across all wells. The additional inhibition observed beyond the level of the corresponding DMSO control can then be attributed to your Lck inhibitor.

Q4: My Lck inhibitor appears less potent than expected. Could DMSO be the cause?

A4: While less common than direct inhibition, it's theoretically possible for DMSO to interfere with the inhibitor itself or have complex interactions with cellular membranes and proteins.[7] However, a more likely scenario is that a high baseline inhibition from the DMSO vehicle control is masking the true dynamic range of your inhibitor. By reducing the DMSO concentration, you lower the "floor" of the assay, potentially revealing a more accurate IC50 for your compound.

Q5: Are there alternative solvents to DMSO for Lck inhibitors?

A5: While DMSO is the most common solvent for such compounds due to its ability to dissolve a wide range of molecules, ethanol can sometimes be an alternative.[8] However, ethanol also has its own biological effects. If you consider an alternative, it is crucial to perform the same rigorous validation and vehicle control experiments as you would for DMSO. The choice of solvent ultimately depends on the specific chemical properties of your Lck inhibitor.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
High background inhibition in DMSO vehicle control (>20%) DMSO concentration is too high.1. Lower the final DMSO concentration to ≤0.1% if possible. 2. Perform a DMSO titration (0.01% - 1.0%) to find a non-inhibitory concentration. 3. If the inhibitor requires a higher DMSO concentration, acknowledge the baseline inhibition and calculate the inhibitor's effect relative to the matched DMSO control, not the "no treatment" control.
Poor dose-response curve for Lck inhibitor High DMSO concentration is compressing the dynamic range of the assay.1. Re-solubilize the inhibitor at a higher stock concentration to allow for a lower final DMSO percentage in the assay. 2. Optimize the T-cell stimulation conditions (e.g., anti-CD3/CD28 concentration) to ensure a robust activation window.
Variable results between experiments Inconsistent final DMSO concentration.1. Always prepare a master mix of your inhibitor at its highest concentration and perform serial dilutions. 2. Ensure that the volume of vehicle/inhibitor added to each well is consistent and accurately pipetted.
Decreased cell viability in all wells, including controls DMSO cytotoxicity.1. Confirm that the final DMSO concentration is not exceeding 1-2%, as higher levels can be toxic.[1][5] 2. Perform a cell viability assay (e.g., Trypan Blue, Annexin V/PI staining) in parallel with your activation assay.
Data Summary: Effect of DMSO on T-Cell Function

The following table summarizes data from published studies on the inhibitory effects of various DMSO concentrations on key T-cell activation parameters.

DMSO Concentration (v/v) Effect on Proliferation Effect on Cytokine Production Effect on Activation Markers Reference
0.1% Minimal effectReduced CD154 expression.Minimal effect on CD69/CD25.[6]
0.25% Minimal effectVariable inhibition of IL-4, IL-21, and IL-22.[2]Inhibition of CD69, CD25, and CD154 begins.[2][6][2][6]
0.5% Significant Inhibition Significant reduction in IL-2, TNF-α, IFN-γ.[9]Significant inhibition of CD69, CD25, and CD154.[2][2][9]
1.0% Near-complete Abolishment Strong reduction of IL-2, TNF-α, IFN-γ.[1][3][5]Strong inhibition.[1][2][3][5]
2.0% - 2.5% Near-complete Abolishment Strong reduction of IL-2, TNF-α, IFN-γ.[1][3]Not typically tested due to high inhibition/toxicity.[1][3]

Visualized Pathways and Workflows

T-Cell Receptor (TCR) Signaling Pathway

The diagram below illustrates the central role of Lck in initiating the T-cell activation cascade. Lck is the primary kinase responsible for phosphorylating the ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) on the CD3 complex, a critical first step in signal transduction.[10][11][12][13][14] An Lck inhibitor directly blocks this event. DMSO may interfere with downstream signaling pathways, such as those involving ERK or Akt.[9]

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Engagement ZAP70_mem ZAP-70 TCR->ZAP70_mem Recruits Lck->TCR Phosphorylates ITAMs Lck->ZAP70_mem Activates LAT LAT ZAP70_mem->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFkB NF-κB DAG->NFkB Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFAT NFAT Ca_Flux->NFAT Gene_Expression Gene Expression (IL-2, IFN-γ) Ras_MAPK->Gene_Expression NFkB->Gene_Expression NFAT->Gene_Expression Lck_Inhibitor Lck Inhibitor Lck_Inhibitor->Lck Blocks DMSO DMSO (Vehicle) DMSO->Ras_MAPK May Inhibit

Caption: Simplified TCR signaling cascade highlighting the action of Lck and potential DMSO interference.
Experimental Workflow

This workflow outlines the key steps for a T-cell activation assay designed to test an Lck inhibitor.

Experimental_Workflow A 1. Isolate T-Cells (e.g., from PBMC) B 2. Plate Cells in 96-well Plate A->B D 4. Pre-incubate Cells with Inhibitor/Vehicle (30-60 min) B->D C 3. Prepare Drug Plate: - Lck Inhibitor dilutions - DMSO Vehicle controls C->D E 5. Stimulate T-Cells (e.g., anti-CD3/CD28 beads or plate-bound Ab) D->E F 6. Incubate (24-72 hours) E->F G 7. Assay Readout F->G H Cytokine Analysis (ELISA, CBA) G->H I Proliferation Assay (CFSE, CellTiter-Glo®) G->I J Activation Markers (Flow Cytometry for CD69/CD25) G->J

Caption: Standard experimental workflow for assessing Lck inhibitors in T-cell activation assays.
Troubleshooting Decision Tree

Use this logical diagram to diagnose unexpected results in your experiment.

Troubleshooting_Tree Start Start: Unexpected Results Q1 Is inhibition high in DMSO vehicle control? Start->Q1 A1_Yes Action: Lower DMSO concentration. Run DMSO dose-response. Q1->A1_Yes Yes Q2 Is T-cell activation low in 'Stimulated Only' control? Q1->Q2 No End Problem Resolved / Re-evaluate A1_Yes->End A2_Yes Action: Check stimulation reagents (e.g., anti-CD3/CD28 antibody titration). Check cell viability. Q2->A2_Yes Yes Q3 Is there no effect from the Lck inhibitor vs. DMSO control? Q2->Q3 No A2_Yes->End A3_Yes Action: Confirm inhibitor activity/concentration. Ensure pre-incubation step was performed. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A decision tree to guide troubleshooting of T-cell activation experiments.

Experimental Protocol: T-Cell Proliferation Assay using CFSE

This protocol provides a detailed method for assessing T-cell proliferation in response to stimulation and Lck inhibitor treatment.

1. Materials

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • T-Cell Isolation Kit (e.g., Pan T-cell isolation kit)

  • RPMI-1640 medium + 10% Fetal Bovine Serum (FBS)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Anti-CD3 antibody (plate-bound or soluble)

  • Anti-CD28 antibody (soluble)

  • Lck Inhibitor stock solution (in 100% DMSO)

  • DMSO (ACS grade or higher)

  • 96-well U-bottom culture plates

  • Flow Cytometer

2. T-Cell Isolation and Labeling

  • Isolate T-cells from PBMCs according to the manufacturer's protocol.

  • Resuspend cells at 1x10⁷ cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM. Mix immediately.

  • Incubate for 10 minutes at 37°C, protected from light.

  • Quench the reaction by adding 5 volumes of ice-cold RPMI + 10% FBS.

  • Wash cells twice with complete medium.

  • Resuspend cells in complete medium at 1x10⁶ cells/mL.

3. Assay Setup

  • Plate Coating (if using plate-bound Ab): Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash wells 3x with sterile PBS before use.

  • Prepare Drug Dilutions:

    • Perform serial dilutions of your Lck inhibitor stock in complete medium.

    • Crucially, prepare a parallel set of dilutions using only DMSO, ensuring the final DMSO concentration matches the inhibitor dilutions at every step. For example, if your highest inhibitor concentration results in 0.2% DMSO, your highest DMSO control must also be 0.2%.

  • Plate Cells and Compounds:

    • Add 50 µL of cell suspension (50,000 cells) to each well.

    • Add 50 µL of your Lck inhibitor or corresponding DMSO vehicle control dilutions.

    • Pre-incubate for 30-60 minutes at 37°C.

  • Stimulation:

    • Add 100 µL of complete medium containing soluble anti-CD28 antibody (e.g., 1-2 µg/mL). If using soluble anti-CD3, it should be included in this step as well.

    • Final volume in each well should be 200 µL.

4. Incubation and Analysis

  • Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

  • Harvest cells and transfer to FACS tubes.

  • Wash with FACS buffer (PBS + 2% FBS).

  • Analyze cells on a flow cytometer, collecting data from the FITC channel (for CFSE).

  • Data Interpretation: Unstimulated, undivided cells will show a bright, single peak of CFSE fluorescence. As cells divide, the CFSE is distributed equally between daughter cells, resulting in successive peaks with half the fluorescence intensity. Inhibition of proliferation is measured by a reduction in the number of divisions compared to the stimulated vehicle control.

References

Validation & Comparative

Lck inhibitor 2 versus dasatinib in T-cell leukemia cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide: Lck Inhibitor 2 Versus Dasatinib in T-Cell Leukemia Cell Lines

For researchers and professionals in drug development, the selection of targeted inhibitors is a critical step in advancing cancer therapeutics. This guide provides a detailed comparison of this compound and Dasatinib, with a focus on their potential applications in T-cell leukemia. While Dasatinib is a well-characterized multi-kinase inhibitor with established efficacy in this context, "this compound" is a research compound with limited publicly available data in T-cell leukemia cell lines. This comparison aims to present the available information objectively to aid in research decisions.

Introduction to the Inhibitors

Dasatinib is an FDA-approved oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its mechanism of action involves the inhibition of multiple key signaling kinases, including BCR-ABL and the SRC family of kinases, which includes Lymphocyte-specific protein tyrosine kinase (Lck).[1][2][3] Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway, and its inhibition can lead to cell cycle arrest and apoptosis in T-cell malignancies.[4][5][6]

This compound is a research compound identified as a multi-target tyrosine kinase inhibitor.[7] It is described as a bis-anilinopyrimidine inhibitor of several tyrosine kinases.[8] While its biochemical profile shows potent inhibition of Lck, there is a notable absence of published studies detailing its effects on T-cell leukemia cell lines in terms of cell viability, apoptosis, or specific signaling pathways.

Comparative Data

The following tables summarize the available quantitative data for both inhibitors.

Table 1: Biochemical Kinase Inhibition Profile

KinaseThis compound (IC50)Dasatinib (IC50)
Lck 13 nM [7][8]<1 nM [1]
Btk9 nM, 26 nM[7][8]Not widely reported as a primary target
Lyn3 nM[7][8]0.8 nM[1]
Txk2 nM[7][8]Not widely reported as a primary target
BCR-ABLNot Available<1 nM[1]
c-KitNot Available79 nM[1]
PDGFRβNot AvailablePotent inhibitor[3]
EPHA2Not AvailablePotent inhibitor[3]

Table 2: Efficacy of Dasatinib in T-Cell Leukemia Cell Lines

Cell LineIC50 (Cell Viability)Apoptosis InductionReference
Jurkat~10 nM (significant viability decrease)Yes[9]
KOPT-K1LC50 significantly higher than novel degradersYes[3]
HSB-2~0.307 nM (anti-proliferative efficacy)Yes[10]
CCRF-CEM3483 nM (anti-proliferative efficacy)Yes[10]
MOLT-4Synergistic killing with mTOR inhibitorsYes[6]
PF-382Synergistic killing with mTOR inhibitorsYes[6]

Note: Corresponding data for this compound in T-cell leukemia cell lines is not available in the cited literature.

Mechanism of Action and Signaling Pathways

Dasatinib exerts its anti-leukemic effects in T-cell leukemia primarily through the inhibition of Lck, a key component of the T-cell receptor (TCR) signaling pathway.[5][6] Inhibition of Lck blocks downstream signaling cascades that are crucial for T-cell proliferation and survival, ultimately leading to apoptosis.[6][11]

Lck_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck activates CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates PI3K PI3K LAT->PI3K activates Proliferation Proliferation PLCg1->Proliferation Survival Survival PI3K->Survival Dasatinib Dasatinib Dasatinib->Lck Lck_Inhibitor_2 This compound Lck_Inhibitor_2->Lck

Caption: Simplified Lck Signaling Pathway in T-Cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assays relevant to the comparison of kinase inhibitors in leukemia cell lines.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds.

  • Procedure:

    • Seed T-cell leukemia cells (e.g., Jurkat, MOLT-4) in 96-well plates at a density of 1 x 10^4 cells/well.

    • Treat the cells with serial dilutions of this compound or Dasatinib for 72 hours. A vehicle control (e.g., DMSO) should be included.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by the inhibitors.

  • Procedure:

    • Treat T-cell leukemia cells with the inhibitors at their respective IC50 concentrations for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

3. Western Blotting for Signaling Pathway Analysis

  • Objective: To assess the inhibition of Lck and downstream signaling proteins.

  • Procedure:

    • Treat T-cell leukemia cells with the inhibitors for a specified time (e.g., 2-24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-Lck, total Lck, phospho-ZAP-70, total ZAP-70, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture T-Cell Leukemia Cell Culture start->cell_culture inhibitor_treatment Inhibitor Treatment (this compound vs. Dasatinib) cell_culture->inhibitor_treatment viability Cell Viability (MTT Assay) inhibitor_treatment->viability apoptosis Apoptosis (Flow Cytometry) inhibitor_treatment->apoptosis western_blot Western Blot (Signaling Analysis) inhibitor_treatment->western_blot data_analysis Data Analysis (IC50, Apoptosis %) viability->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for inhibitor comparison.

Conclusion

Dasatinib is a potent, well-documented inhibitor of Lck and other kinases, demonstrating significant efficacy in T-cell leukemia cell lines by inducing apoptosis and inhibiting proliferation. In contrast, while "this compound" shows high biochemical potency against Lck, there is a lack of published data on its cellular effects in T-cell leukemia.

For researchers considering these inhibitors, Dasatinib offers a benchmark with a wealth of preclinical and clinical data. "this compound" represents a potential tool for basic research into Lck and related kinase biology, but its therapeutic potential in T-cell leukemia remains to be evaluated through the types of experimental protocols outlined in this guide. Further studies are required to determine if the biochemical potency of "this compound" translates into effective anti-leukemic activity in cellular and in vivo models.

References

A Comparative Guide to Lck Inhibitor 2 and PP2 in Blocking T-Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two commonly used inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell receptor (TCR) signaling: Lck inhibitor 2 and PP2. Understanding the nuances of their performance, selectivity, and experimental application is crucial for accurate research and effective drug development in immunology and oncology.

At a Glance: Key Differences

FeatureThis compoundPP2 (AG 1879, AGL 1879)
Primary Target LckSrc family kinases (including Lck and Fyn)
Potency (IC50 for Lck) 13 nM[1][2]4 nM[3]
Selectivity Multi-targeted tyrosine kinase inhibitor[2]Selective for Src family kinases, but with known off-targets[4][5]
Known Off-Targets Btk, Lyn, Syk, Txk, and others[2][6]Hck, Fyn, CSK, and others[3][5]

Mechanism of Action and Impact on T-Cell Signaling

Both this compound and PP2 are ATP-competitive inhibitors that target the kinase domain of Lck. Lck is one of the most proximal kinases in the TCR signaling cascade, responsible for phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex upon antigen recognition. This initial phosphorylation event is essential for the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76, leading to the full activation of T-cells.

By inhibiting Lck, both compounds effectively block the initiation of this signaling cascade, leading to a reduction in T-cell activation, proliferation, and cytokine production.

T-Cell Signaling Pathway and Inhibition Points

T_Cell_Signaling TCR_CD3 TCR/CD3 Lck Lck TCR_CD3->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation & Activation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation Downstream Downstream Signaling (e.g., PLCγ1, MAPK) LAT_SLP76->Downstream Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation Inhibitor2 This compound Inhibitor2->Lck PP2 PP2 PP2->Lck

Figure 1. T-cell receptor (TCR) signaling cascade and the inhibitory action of this compound and PP2 on Lck.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and PP2, allowing for a direct comparison of their potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 values)
Kinase TargetThis compound (nM)PP2 (nM)
Lck 13 [1][2]4 [3][7]
Btk9 / 26[2][8]-
Lyn3[2]-
Syk26[2]-
Txk2[2]-
Fyn-5[3][7]
Hck-5[4]
c-Src--
ZAP-70->100,000[3][4]
JAK2->50,000[3][4]
EGFR-480[4]
Table 2: Selectivity Profile
InhibitorSelectivity Summary
This compound A multi-targeted inhibitor affecting several tyrosine kinases including Lck, Btk, Lyn, Syk, and Txk.[2][8] It has been shown to inhibit 48 kinases with a high degree of inhibition in broader screening panels.[6]
PP2 Considered a selective inhibitor of the Src family of kinases. However, broader kinase profiling has revealed it to be less selective than previously thought, with significant inhibition of other kinases.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of these inhibitors in a laboratory setting.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - Recombinant Lck - Kinase Buffer - ATP - Substrate (e.g., Lck-Tide) - Inhibitor (this compound or PP2) Mix Mix Lck, Substrate, and Inhibitor Reagents->Mix Initiate Initiate Reaction with ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Phosphorylation (e.g., ADP-Glo™, ELISA) Stop->Detect Analyze Calculate IC50 Detect->Analyze

Figure 2. General workflow for an in vitro kinase assay to determine inhibitor potency.

1. In Vitro Lck Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound and PP2 on Lck kinase activity.

  • Materials:

    • Recombinant human Lck enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

    • ATP

    • Lck substrate (e.g., synthetic peptide Lck-Tide)

    • This compound and PP2 (dissolved in DMSO)

    • 96-well plates

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Procedure:

    • Prepare serial dilutions of this compound and PP2 in kinase buffer.

    • In a 96-well plate, add the diluted inhibitors.

    • Add the recombinant Lck enzyme to each well.

    • Add the Lck substrate to each well.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

2. Western Blotting for Phospho-Lck and Downstream Targets

This protocol allows for the analysis of the inhibitory effect on Lck autophosphorylation and the phosphorylation of its downstream targets in T-cells.

  • Materials:

    • Jurkat T-cells

    • This compound and PP2

    • Anti-CD3 antibody for T-cell stimulation

    • Lysis buffer with phosphatase and protease inhibitors

    • Primary antibodies: anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70, anti-phospho-LAT (Tyr191), anti-LAT

    • HRP-conjugated secondary antibodies

    • ECL detection reagents

  • Procedure:

    • Culture Jurkat T-cells to the desired density.

    • Pre-incubate the cells with various concentrations of this compound or PP2 for 1-2 hours.

    • Stimulate the T-cells with anti-CD3 antibody for a short period (e.g., 2-5 minutes).

    • Lyse the cells in lysis buffer on ice.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL detection system.

    • Quantify band intensities to determine the relative phosphorylation levels.

3. T-Cell Proliferation Assay

This assay measures the effect of the inhibitors on T-cell proliferation following stimulation.

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

    • This compound and PP2

    • Anti-CD3 and anti-CD28 antibodies for stimulation

    • CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation tracking dye

    • 96-well cell culture plates

    • Flow cytometer

  • Procedure:

    • Isolate PBMCs or culture the T-cell line.

    • Label the cells with CFSE according to the manufacturer's protocol.

    • Plate the labeled cells in a 96-well plate.

    • Add serial dilutions of this compound or PP2 to the wells.

    • Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

    • Incubate the cells for 3-5 days.

    • Harvest the cells and analyze CFSE dilution by flow cytometry to determine the percentage of proliferating cells.

Summary and Recommendations

Both this compound and PP2 are effective inhibitors of Lck and can be used to block T-cell signaling.

  • PP2 is a more potent inhibitor of Lck with a well-documented, though not entirely specific, selectivity profile for Src family kinases. It has been extensively used in the literature, providing a wealth of comparative data.

  • This compound is a multi-targeted kinase inhibitor with potent activity against Lck and other tyrosine kinases. Its broader activity profile may be advantageous in certain contexts where targeting multiple signaling pathways is desired, but it also necessitates careful consideration of potential off-target effects.

For researchers aiming for more specific inhibition of Lck and the Src family, PP2 may be the preferred choice, keeping its known off-targets in mind. For studies where broader tyrosine kinase inhibition is acceptable or even desired, this compound presents a viable alternative.

Ultimately, the choice of inhibitor should be guided by the specific research question, the required level of selectivity, and a thorough understanding of the potential off-target effects of each compound. It is highly recommended to perform dose-response experiments and to include appropriate controls to validate the on-target effects and to account for any potential off-target contributions to the observed phenotype.

References

Comparative Analysis of Lck Inhibitor 2 and A-770041 for Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the kinase selectivity profiles of two prominent Lck inhibitors: Lck inhibitor 2 and A-770041. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in kinase inhibitor selection.

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway and a key regulator of T-cell activation and development.[1][2] Its role in immune responses has made it an attractive target for therapeutic intervention in autoimmune diseases and organ transplant rejection. This compound and A-770041 are two small molecule inhibitors that target Lck, but with distinct selectivity profiles.

This compound is a multi-targeted tyrosine kinase inhibitor.[3] In contrast, A-770041 is characterized as a selective, orally active inhibitor of the Src family of kinases, with a strong preference for Lck.[4][5] This guide will delineate their comparative inhibitory activities against a panel of kinases.

Quantitative Kinase Inhibition Data

The following tables summarize the in vitro inhibitory potency (IC50) of this compound and A-770041 against various kinases, providing a clear comparison of their selectivity.

Table 1: Selectivity Profile of this compound

KinaseIC50 (nM)
Lck 13 [3][6]
Btk9 / 26[3][6]
Lyn3[3][6]
Txk2[3][6]
Src42[7]
Syk200[7]

Table 2: Selectivity Profile of A-770041

KinaseIC50 (nM)Fold Selectivity vs. Lck
Lck 147 [4][5]1x
Src9,100[4][5]~62x
Fgr14,100[4][5]~96x
Fyn44,100[4][5]~300x

Note: The IC50 for A-770041 against Lck was determined in the presence of 1 mM ATP.[4][8]

Signaling Pathway and Experimental Workflow

To provide context for the inhibitors' mechanism of action and the methods used for their characterization, the following diagrams illustrate the Lck signaling pathway and a general workflow for a kinase inhibition assay.

Lck_Signaling_Pathway cluster_membrane Cell Membrane TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck activates CD4_CD8 CD4/CD8 CD4_CD8->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates & activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates IP3_DAG IP3 / DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Activation Ca_PKC->NFAT_AP1_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_Expression Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (e.g., Lck) - Substrate - ATP - Assay Buffer Plate Plate Kinase, Inhibitor, and Substrate Reagents->Plate Inhibitor Prepare Serial Dilutions of Inhibitor Inhibitor->Plate Initiate Initiate Reaction (Add ATP) Plate->Initiate Incubate Incubate at Specific Temperature Initiate->Incubate Stop Stop Reaction (Optional) Incubate->Stop Detect Detect Signal (e.g., Luminescence, Fluorescence) Stop->Detect Plot Plot Signal vs. Inhibitor Concentration Detect->Plot Calculate Calculate IC50 Value Plot->Calculate

References

A Head-to-Head Comparison of Lck Inhibitor 2 and Other Src Family Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Lck Inhibitor 2 with other prominent Src family kinase (SFK) inhibitors, including Dasatinib, Saracatinib, and Bosutinib. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.

Introduction to Lck and Src Family Kinases

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases.[1] It plays a pivotal role in T-cell antigen receptor (TCR) signaling, making it a critical mediator of T-cell development and activation.[1] Dysregulation of Lck and other SFKs is implicated in various diseases, including autoimmune disorders and cancer.[1] Consequently, inhibitors targeting these kinases are valuable tools for both basic research and therapeutic development.

Kinase Inhibition Profile Comparison

The following table summarizes the reported biochemical potencies (IC50 values) of this compound and other selected Src family kinase inhibitors against a panel of kinases. It is important to note that these values are compiled from various sources and experimental conditions may differ, affecting direct comparability.

Kinase TargetThis compound (IC50, nM)Dasatinib (IC50, nM)Saracatinib (AZD0530) (IC50, nM)Bosutinib (IC50, nM)
Lck 13[2][3]<1.0[4]2.7 - 11[4]1.2[4]
Src -0.5[4]2.7[4]1.2[4]
Lyn 3[2][3]-2.7 - 11[4]-
Fyn --2.7 - 11[4]-
Yes --2.7 - 11[4]-
Btk 9[2][3]---
Syk 26[2][3]---
Txk 2[2][3]---
Abl -<1.0[4]>1000[4]1.0[4]
c-Kit -79[4]->1000

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Lck-Mediated T-Cell Receptor Signaling Pathway

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Recruitment ZAP70 ZAP-70 TCR->ZAP70 Recruitment CD4_8 CD4/CD8 CD4_8->Lck Association Lck->TCR Phosphorylates ITAMs Lck->ZAP70 LAT LAT PLCg1 PLCγ1 LAT->PLCg1 Recruitment PI3K PI3K LAT->PI3K Recruitment Grb2_Sos Grb2/Sos LAT->Grb2_Sos Recruitment ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates IP3 IP3 PLCg1->IP3 Generates DAG DAG PLCg1->DAG Generates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates AP1 AP-1 ERK->AP1 Activates Ca2 Ca²⁺ Flux IP3->Ca2 Induces PKC PKCθ DAG->PKC Activates NFAT NFAT Ca2->NFAT Activates NFkB NF-κB PKC->NFkB Activates Gene_Expression Gene Expression (e.g., IL-2) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor to Plate Inhibitor->Add_Inhibitor Kinase Prepare Kinase Solution Add_Kinase Add Kinase to Plate Kinase->Add_Kinase Substrate_ATP Prepare Substrate/ATP Mix Add_Sub_ATP Add Substrate/ATP to Initiate Substrate_ATP->Add_Sub_ATP Add_Inhibitor->Add_Kinase Incubate1 Incubate Add_Kinase->Incubate1 Incubate1->Add_Sub_ATP Incubate2 Incubate at RT Add_Sub_ATP->Incubate2 Stop_Reaction Stop Reaction Incubate2->Stop_Reaction Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Stop_Reaction->Detection_Reagent Incubate3 Incubate Detection_Reagent->Incubate3 Read_Plate Read Luminescence/ Fluorescence Incubate3->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data

References

Validating Lck Inhibitor 2 On-Target Effects Using CRISPR/Cas9 Lck Knockout Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Lck inhibitor 2 in wild-type (WT) versus Lck knockout (KO) cells, offering a robust framework for validating its on-target activity. The use of CRISPR/Cas9-generated knockout cells provides a clean genetic model to distinguish on-target from off-target effects, a critical step in drug development.[1][2]

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of kinases and a critical signaling molecule in T lymphocytes. Upon T-cell receptor (TCR) engagement, Lck initiates a signaling cascade by phosphorylating key downstream substrates, ultimately leading to T-cell activation, proliferation, and cytokine production.[3][4] Given its central role, Lck is an attractive therapeutic target for autoimmune diseases and certain cancers.[4][5]

This compound is a potent tyrosine kinase inhibitor.[6][7] Validating that its cellular effects are a direct consequence of Lck inhibition is paramount. This guide details the experimental strategy, protocols, and expected outcomes for on-target validation using Lck knockout cells.

Lck Signaling Pathway

Upon TCR stimulation, Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex.[8] This creates docking sites for another kinase, ZAP-70, which is then also phosphorylated and activated by Lck.[3] Activated ZAP-70 phosphorylates adaptor proteins like LAT (Linker for Activation of T cells), leading to the recruitment of further signaling molecules, including PLCγ1. This cascade results in calcium mobilization, activation of the MAPK/ERK pathway, and ultimately, gene transcription for T-cell activation and proliferation.[9][10]

Lck_Signaling_Pathway cluster_cytosol Cytosol TCR_CD3 TCR/CD3 Lck Lck TCR_CD3->Lck Activation ZAP70 ZAP-70 TCR_CD3->ZAP70 Recruitment Lck->TCR_CD3 P Lck->ZAP70 LAT LAT PLCg1 PLCγ1 LAT->PLCg1 ERK ERK LAT->ERK Ras/MAPK Pathway NFAT NFAT PLCg1->NFAT Ca²⁺ Flux ZAP70->LAT P Gene_Transcription Gene Transcription (e.g., IL-2) ERK->Gene_Transcription NFAT->Gene_Transcription

Caption: Lck-mediated T-cell receptor signaling cascade.

Principle of On-Target Validation

The logic behind using knockout cells for inhibitor validation is straightforward. If this compound's effects are on-target, its inhibitory action on downstream signaling and cellular functions should be observed in wild-type cells (which express Lck) but be absent or significantly diminished in Lck knockout cells (which lack the target). Any residual activity in KO cells would suggest potential off-target effects.

Validation_Logic cluster_WT Wild-Type (WT) Cells cluster_KO Lck Knockout (KO) Cells WT_Lck Lck Present WT_Inhibitor Add this compound WT_Lck->WT_Inhibitor WT_Effect Signaling & Proliferation INHIBITED WT_Inhibitor->WT_Effect Conclusion Conclusion: Inhibitor is ON-TARGET WT_Effect->Conclusion KO_Lck Lck Absent KO_Inhibitor Add this compound KO_Lck->KO_Inhibitor KO_Effect Signaling & Proliferation UNAFFECTED KO_Inhibitor->KO_Effect KO_Effect->Conclusion

Caption: Logic for validating on-target inhibitor effects.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This inhibitor demonstrates potent activity against Lck but also inhibits other related tyrosine kinases, which should be considered when interpreting cellular data.

Kinase TargetIC50 (nM)
Lck 13
Lyn3
Btk9
Txk2
Syk26
Data sourced from MedchemExpress and BioCrick.[6][7]
Table 2: Comparative Effects of this compound in WT vs. Lck KO Jurkat Cells

This table summarizes the expected outcomes from treating WT and Lck KO Jurkat T-cells with this compound following TCR stimulation (e.g., with anti-CD3/CD28 antibodies).

Assay ReadoutWild-Type (WT) + InhibitorLck Knockout (KO) + InhibitorExpected On-Target Outcome
p-ZAP70 (Tyr319) ↓↓↓ (Strong Inhibition)↔ (No significant effect)Inhibition of ZAP70 phosphorylation should be strictly Lck-dependent.
p-PLCγ1 (Tyr783) ↓↓↓ (Strong Inhibition)↔ (No significant effect)Downstream PLCγ1 phosphorylation should be blocked in WT but not KO cells.
p-ERK1/2 (Thr202/Tyr204) ↓↓ (Marked Inhibition)↔ (No significant effect)ERK activation, a key downstream pathway, should be inhibited.[10]
IL-2 Production ↓↓↓ (Strong Inhibition)↔ (No significant effect)Functional outcome of T-cell activation should be blocked.[11]
Cell Proliferation ↓↓ (Marked Inhibition)↔ (No significant effect)Long-term cellular response to activation should be inhibited.[12]
(Arrow notation: ↓↓/↓↓↓ = Marked/Strong Inhibition; ↔ = No significant effect compared to vehicle control in the respective cell line.)

Experimental Workflow

The overall process involves generating or acquiring the Lck KO cell line, treating both WT and KO cells with the inhibitor, stimulating the TCR pathway, and analyzing the biochemical and cellular outcomes.

Experimental_Workflow A 1. Generate Lck KO Cell Line (using CRISPR/Cas9) B 2. Validate Lck Knockout (Western Blot, Sequencing) A->B C 3. Culture WT and Lck KO Cells B->C D 4. Treat with this compound (Dose-response) C->D E 5. Stimulate TCR Pathway (e.g., anti-CD3/CD28) D->E F 6. Assay Readouts E->F G Biochemical Assays (Western Blot for p-ZAP70, p-PLCγ1) F->G H Cellular Assays (IL-2 ELISA, Proliferation) F->H I 7. Data Analysis & Comparison G->I H->I

References

Kinome-wide profiling of Lck inhibitor 2 for off-target kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinome-wide selectivity of three prominent Lck inhibitors: the selective inhibitor A-770041, the multi-targeted inhibitor Dasatinib, and the dual Lck/Src inhibitor Saracatinib. Understanding the off-target profiles of these inhibitors is crucial for interpreting experimental results and for the development of more specific and effective therapeutic agents.

Comparative Kinome Profiling Data

The following table summarizes the kinome-wide profiling data for A-770041, Dasatinib, and Saracatinib, obtained from KINOMEscan™ assays. The data is presented as "Percent of Control" (%Ctrl), where a lower value indicates stronger binding of the inhibitor to the kinase. The screening was performed at a concentration of 10 µM for A-770041 and Dasatinib, and IC50 values are provided for Saracatinib for key targets.

Kinase TargetA-770041 (%Ctrl @ 10µM)[1]Dasatinib (%Ctrl @ 10µM)Saracatinib (IC50, nM)[2][3]
LCK 0.5 0.1 2.7 - 11
SRC 35.50.1 2.7
ABL1960.1 >1000
FYN1.10.1 11
YES11.20.1 11
LYN0.90.1 11
HCK0.60.1 -
FGR1.10.1 11
BLK2.50.1 11
KIT980.1 -
PDGFRB970.1 -
EPHA26.50.2-
EPHA32.20.3-
EPHA41.50.2-
EPHA70.80.2-
EPHB21.30.2-
EPHB40.70.3-
TEC3.20.1 -
BTK16.50.1 -
RIPK29.50.1 -
DDR11.20.2-
p38α (MAPK14)1001.2>1000
KDR (VEGFR2)10018-

Data for Dasatinib was also sourced from the LINCS database and cross-referenced with public information on its broad target profile.

Experimental Protocols

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ assay platform is a high-throughput, competition-based binding assay used to determine the interaction of a test compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.

Methodology:

  • Immobilization: A proprietary, broadly-selective kinase inhibitor is covalently attached to a solid support.

  • Kinase Binding: A panel of DNA-tagged kinases is incubated with the immobilized ligand.

  • Competition: The test compound is added to the mixture at a specified concentration (e.g., 10 µM for single-point screening or in a dose-response format for Kd determination).

  • Washing: Unbound components are washed away.

  • Quantification: The amount of DNA-tagged kinase remaining on the solid support is quantified using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are typically expressed as "Percent of Control" (%Ctrl), where a lower percentage indicates a higher degree of binding by the test compound. For dose-response experiments, the dissociation constant (Kd) can be calculated.

Signaling Pathway and Experimental Workflow Visualizations

Lck_Signaling_Pathway Lck Signaling Pathway in T-Cell Activation cluster_membrane Cell Membrane TCR_CD3 TCR/CD3 complex ZAP70 ZAP-70 TCR_CD3->ZAP70 CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck recruits Lck->TCR_CD3 phosphorylates ITAMs Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates LAT->SLP76 PLCg1 PLCγ1 LAT->PLCg1 recruits ITK ITK SLP76->ITK PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC activate NFAT_NFkB_AP1 NFAT, NF-κB, AP-1 (Gene Transcription) Ca_PKC->NFAT_NFkB_AP1 ITK->PLCg1

Caption: Lck signaling cascade upon T-cell receptor (TCR) activation.

Kinome_Profiling_Workflow KINOMEscan™ Experimental Workflow cluster_assay_components Assay Components cluster_steps Experimental Steps Kinase DNA-tagged Kinase Incubation 1. Incubation of Components Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation Washing 2. Washing Step Incubation->Washing Quantification 4. Quantification (qPCR) Washing->Quantification Elution 3. Elution (not in KINOMEscan) Analysis 5. Data Analysis Quantification->Analysis Result Result: Percent of Control (%Ctrl) or Kd value Analysis->Result

Caption: Generalized workflow for a competition-based kinome profiling assay.

References

Lck Inhibitor 2: A Comparative Analysis of Tyrosine Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lck Inhibitor 2's performance against other tyrosine kinases, supported by experimental data. The objective is to offer a clear perspective on the inhibitor's selectivity profile for researchers in drug discovery and chemical biology.

Introduction to this compound

This compound is a potent, ATP-competitive inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a key enzyme in T-cell activation and proliferation. As a member of the Src family of tyrosine kinases, Lck shares structural homology with other family members, making inhibitor selectivity a critical aspect of its therapeutic potential. Understanding the cross-reactivity profile of this compound is essential for interpreting experimental results and predicting potential off-target effects. This bis-anilinopyrimidine compound has been evaluated for its inhibitory activity against a broad panel of kinases.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound and its analogs has been assessed against a panel of tyrosine kinases. The following table summarizes the publicly available half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the inhibitor's potency against various kinases.

Kinase TargetIC50 (nM)Kinase Family
Lck 13 Src Family
Lyn3Src Family
Btk9 / 26Tec Family
Txk2Tec Family

Note: The data presented is based on in vitro kinase assays. The IC50 values for Btk are presented as two reported figures. This data is derived from a broader kinase screen where the compound was reported to inhibit 48 kinases with greater than 99% inhibition at a 10 µM concentration, with Kd values for 16 of those kinases determined to be below 100 nM[1][2]. A more comprehensive dataset from the full kinase screen is available in the supplementary materials of the cited primary literature[3].

Experimental Methodologies

The determination of kinase inhibitor potency and selectivity is commonly performed using in vitro kinase activity assays. A widely used method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the general steps for assessing the inhibitory activity of a compound like this compound against a panel of tyrosine kinases.

1. Reagent Preparation:

  • Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • Reconstitute the kinase, substrate, and ATP to their desired concentrations in the reaction buffer.
  • Prepare a serial dilution of this compound in the reaction buffer.

2. Kinase Reaction:

  • In a 384-well plate, add the kinase and the serially diluted inhibitor.
  • Initiate the kinase reaction by adding the substrate and ATP mixture.
  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

3. ATP Depletion:

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
  • Incubate at room temperature for 40 minutes.

4. ADP to ATP Conversion and Signal Detection:

  • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration.
  • Incubate at room temperature for 30-60 minutes.

5. Data Analysis:

  • Measure the luminescence using a plate reader.
  • The luminescent signal is inversely proportional to the activity of the kinase in the presence of the inhibitor.
  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the experimental workflow and the biological context of Lck inhibition, the following diagrams are provided.

G cluster_prep 1. Assay Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions plate Dispense Reagents and Inhibitor into 384-well Plate reagents->plate incubation1 Incubate at RT (e.g., 60 min) plate->incubation1 adpglo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubation1->adpglo incubation2 Incubate at RT (40 min) adpglo->incubation2 detection Add Kinase Detection Reagent (ADP to ATP, Luminescence) incubation2->detection incubation3 Incubate at RT (30-60 min) detection->incubation3 readout Measure Luminescence incubation3->readout analysis Calculate % Inhibition and Determine IC50 readout->analysis

Kinase Inhibitor Profiling Workflow

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Lck Lck TCR->Lck recruits ZAP70 ZAP-70 TCR->ZAP70 recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck associates with Lck->TCR phosphorylates ITAMs Lck->ZAP70 phosphorylates & activates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Inhibitor This compound Inhibitor->Lck inhibits

T-Cell Receptor Signaling Pathway and Lck Inhibition

Conclusion

This compound demonstrates high potency against its primary target, Lck, as well as significant activity against other members of the Src and Tec kinase families. This cross-reactivity profile highlights the importance of comprehensive kinase screening in the development and application of targeted inhibitors. While the available data provides a valuable snapshot of its selectivity, the full kinome scan would offer a more complete picture for predicting potential therapeutic applications and off-target effects. Researchers utilizing this inhibitor should consider its activity against related kinases when interpreting experimental outcomes.

References

Comparative Efficacy of Lck Inhibitors in Primary T-Cells Versus Immortalized Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors in primary T-lymphocytes and immortalized T-cell lines, supported by experimental data. The differential responses between these two cell types are critical for the preclinical evaluation of potential immunomodulatory therapeutics. While a specific compound designated "Lck inhibitor 2" is not prominently characterized in publicly available literature, this guide will focus on two well-documented Lck inhibitors, A-770041 and Dasatinib , to illustrate the comparative efficacy.

Data Presentation: Quantitative Efficacy of Lck Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentrations of A-770041 and Dasatinib in primary T-cells and the Jurkat T-cell line, a commonly used immortalized model for T-cell signaling studies.

InhibitorCell TypeAssayEfficacy MetricReference
A-770041 Jurkat (immortalized human T-cell line)Lck Kinase AssayIC50: 147 nM[1][2]
Primary Murine CD4+ T-cellsLck PhosphorylationEffective Concentration: ≥100 nM[3]
Dasatinib Primary Human Peripheral Blood T-cellsT-cell ProliferationIC50: 2.8 nM[4]
Jurkat (immortalized human T-cell line)Signal Transduction InhibitionEffective Concentration: 10 nM[5][6]

Lck Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of Lck in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell, Lck is activated and phosphorylates key downstream targets, leading to T-cell activation, proliferation, and cytokine release.

Lck_Signaling_Pathway TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck Recruitment & Activation ZAP70 ZAP-70 TCR_CD3->ZAP70 Recruitment CD4_CD8 CD4/CD8 Co-receptor CD4_CD8->Lck Association Lck->TCR_CD3 ITAM Phosphorylation Lck->ZAP70 Phosphorylation & Activation LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 Phosphorylation PLCG1 PLCγ1 LAT_SLP76->PLCG1 Activation Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK Activation IP3_DAG IP3 & DAG PLCG1->IP3_DAG Ca_PKC Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Activation Ca_PKC->NFAT_AP1_NFkB Ras_MAPK->NFAT_AP1_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_Expression

Caption: Lck signaling cascade upon T-cell receptor activation.

Experimental Workflow for Efficacy Assessment

The diagram below outlines a typical workflow for comparing the efficacy of an Lck inhibitor in primary T-cells and an immortalized T-cell line.

Experimental_Workflow start Start isolate_cells Isolate Primary T-cells & Culture Jurkat Cells start->isolate_cells treat_inhibitor Treat with Lck Inhibitor (Dose-Response) isolate_cells->treat_inhibitor stimulate_tcr Stimulate TCR (e.g., anti-CD3/CD28) treat_inhibitor->stimulate_tcr assays Perform Efficacy Assays stimulate_tcr->assays western_blot Western Blot (pLck, pZAP-70) assays->western_blot proliferation_assay Proliferation Assay (CFSE) assays->proliferation_assay cytokine_assay Cytokine Assay (ELISA) assays->cytokine_assay data_analysis Data Analysis (IC50 Calculation) western_blot->data_analysis proliferation_assay->data_analysis cytokine_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing Lck inhibitor efficacy.

Experimental Protocols

Western Blot for Phosphorylated Lck (pLck)

This protocol is used to determine the extent of Lck inhibition by assessing the phosphorylation status of Lck at its activating tyrosine residue (Tyr394).

a. Cell Lysis and Protein Quantification:

  • Primary T-cells or Jurkat cells are stimulated with anti-CD3/CD28 antibodies in the presence of varying concentrations of the Lck inhibitor for a short duration (e.g., 5-15 minutes).[7][8]

  • Cells are immediately lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[9][10]

  • The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).[11]

b. Gel Electrophoresis and Transfer:

  • Equal amounts of protein from each sample are mixed with Laemmli sample buffer and denatured by heating.[10]

  • The protein samples are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]

c. Immunoblotting:

  • The membrane is blocked with a solution containing bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.[9]

  • The membrane is incubated with a primary antibody specific for phosphorylated Lck (pY394).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the bands are visualized. The membrane can be stripped and re-probed with an antibody for total Lck to ensure equal protein loading.[7][8]

T-Cell Proliferation Assay using CFSE

This assay quantifies the ability of an Lck inhibitor to suppress T-cell proliferation following TCR stimulation.

a. Cell Staining:

  • Isolated primary T-cells or Jurkat cells are washed and resuspended in a protein-free medium like PBS.

  • Carboxyfluorescein succinimidyl ester (CFSE) is added to the cell suspension at a final concentration of 0.5-5 µM.[12][13][14]

  • The cells are incubated for a short period (e.g., 10-20 minutes) at 37°C to allow the dye to enter the cells and bind to intracellular proteins.[12][14]

  • The staining reaction is quenched by adding complete culture medium containing fetal bovine serum.[13]

b. Cell Culture and Stimulation:

  • The CFSE-labeled cells are plated in a culture dish and treated with different concentrations of the Lck inhibitor.

  • T-cell proliferation is induced by adding stimulating agents such as anti-CD3 and anti-CD28 antibodies or phytohemagglutinin (PHA).[4][7]

  • The cells are cultured for 3-5 days to allow for cell division.[13]

c. Flow Cytometry Analysis:

  • At the end of the culture period, the cells are harvested and analyzed by flow cytometry.

  • As cells divide, the CFSE fluorescence intensity is halved with each cell division.[15]

  • The percentage of proliferating cells and the number of cell divisions can be quantified by analyzing the decrease in CFSE fluorescence.

Discussion of Comparative Efficacy

The data suggests that both primary T-cells and immortalized T-cell lines are sensitive to Lck inhibition, but there can be differences in the observed potency of the inhibitors. For instance, Dasatinib shows a very potent inhibition of proliferation in primary T-cells with an IC50 in the low nanomolar range.[4] While a direct IC50 for Dasatinib's anti-proliferative effect in Jurkat cells is not provided in the search results, significant inhibition of signaling is seen at 10 nM.[5][6]

A-770041 demonstrates an IC50 of 147 nM in a Jurkat cell-based kinase assay, and a similar effective concentration of ≥100 nM is required to inhibit Lck phosphorylation in primary murine T-cells.[1][2][3] This suggests a more comparable efficacy profile for A-770041 between the two cell types.

The observed differences in efficacy can be attributed to several factors. Primary T-cells are non-dividing, quiescent cells that are more representative of the in vivo physiological state. In contrast, Jurkat cells are a transformed, continuously dividing cell line, which may have alterations in their signaling pathways that could affect their sensitivity to kinase inhibitors. Therefore, while immortalized cell lines are valuable for initial high-throughput screening, validating the efficacy of Lck inhibitors in primary T-cells is a crucial step in the drug development process to better predict their clinical potential.

References

Reproducibility of Lck inhibitor 2 effects across different lab settings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the consistency and reliability of experimental tools is paramount. This guide provides a comprehensive comparison of Lck Inhibitor 2 with other common Lck inhibitors, focusing on the reproducibility of their effects across different laboratory settings. We delve into supporting experimental data, detailed protocols, and the underlying signaling pathways to offer a clear perspective on their performance.

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a key target for modulating immune responses in various diseases, including autoimmune disorders and certain cancers.[1][2] The activation of Lck initiates a cascade of phosphorylation events that lead to T-cell activation, proliferation, and cytokine release.[1][3] Inhibitors of Lck are therefore valuable tools for both basic research and therapeutic development.

Lck Signaling Pathway and Inhibition

The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade and the point of intervention for Lck inhibitors.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR CD4_CD8 CD4/CD8 TCR->CD4_CD8 Antigen Presentation ZAP70 ZAP-70 TCR->ZAP70 Recruitment & Activation Lck_inactive Lck (Inactive) CD4_CD8->Lck_inactive Recruitment Lck_active Lck (Active) Lck_active->TCR ITAM Phosphorylation Lck_inactive->Lck_active Activation LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Downstream Downstream Signaling (Ca2+ mobilization, ERK activation) PLCg1->Downstream T_Cell_Activation T-Cell Activation Downstream->T_Cell_Activation Lck_Inhibitor_2 This compound Lck_Inhibitor_2->Lck_active Inhibition

Figure 1: Lck Signaling Pathway and Point of Inhibition.

Comparative Analysis of Lck Inhibitors

The reproducibility of an inhibitor's effect is intrinsically linked to its specificity. Multi-target inhibitors, like "this compound," may exhibit more variable effects across different cell types and experimental conditions due to their engagement with multiple signaling pathways. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and other commonly used Lck inhibitors. It is important to note that IC50 values can vary depending on the assay conditions, particularly the ATP concentration.[4]

InhibitorLck IC50Other Kinase Targets (IC50)Reference(s)
This compound 13 nMBtk (9 nM, 26 nM), Lyn (3 nM), Txk (2 nM)[5]
A-770041 147 nM (at 1 mM ATP)Fyn (44.1 µM), Src (9.1 µM), Fgr (14.1 µM)[6][7][8]
Dasatinib <1.1 nMAbl (<1 nM), Src (0.8 nM), c-Kit (79 nM), Yes (<1.1 nM), Fyn (<1.1 nM)[9][10]
Saracatinib (AZD0530) 2.7 - 11 nMc-Src (2.7-11 nM), c-YES (2.7-11 nM), Lyn (2.7-11 nM), Fyn (2.7-11 nM), Fgr (2.7-11 nM), Blk (2.7-11 nM)[3][5]

Note: The provided IC50 values are based on in vitro kinase assays and may differ in cell-based assays. The multi-target nature of "this compound", Dasatinib, and Saracatinib suggests a higher potential for off-target effects, which could contribute to variability in experimental outcomes. A-770041 demonstrates higher selectivity for Lck over other Src family kinases.[6][8]

Experimental Protocols

To ensure the reproducibility of results when evaluating Lck inhibitors, standardized experimental protocols are crucial. Below are detailed methodologies for key assays.

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer to the kinase.

Materials:

  • Lck enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Kinase Buffer

  • Test compounds (e.g., this compound)

  • 384-well plate

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Prepare a 3X solution of the test compound in kinase buffer.

  • Prepare a 3X mixture of the Lck enzyme and Eu-anti-Tag antibody in kinase buffer.

  • Prepare a 3X solution of the kinase tracer in kinase buffer.

  • In a 384-well plate, add 5 µL of the 3X test compound solution.

  • Add 5 µL of the 3X enzyme/antibody mixture to each well.

  • Add 5 µL of the 3X tracer solution to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the emission ratio and determine the IC50 values.

Cell-Based Target Engagement Assay (NanoBRET™)

This assay measures the engagement of an inhibitor with its target kinase within living cells.

Materials:

  • HEK293 cells transiently expressing NanoLuc-Lck fusion protein

  • NanoBRET™ Tracer

  • Test compounds (e.g., this compound)

  • Opti-MEM® I Reduced Serum Medium

  • 384-well white assay plates

Procedure:

  • Seed the HEK293 cells expressing NanoLuc-Lck into a 384-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound in Opti-MEM®.

  • Prepare a solution of the NanoBRET™ Tracer in Opti-MEM®.

  • Add the test compound dilutions to the cells and incubate for 1 hour at 37°C.

  • Add the NanoBRET™ Tracer to all wells.

  • Read the BRET signal on a luminometer equipped with appropriate filters.

  • Calculate the BRET ratio and determine the IC50 values.[1]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the efficacy of an Lck inhibitor using an in vitro kinase assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of this compound Incubation Incubate Inhibitor with Kinase Compound_Prep->Incubation Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Incubation Reaction Initiate Kinase Reaction (Add Substrate/ATP) Incubation->Reaction Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Reaction->Detection Data_Processing Process Raw Data Detection->Data_Processing IC50_Calc Calculate IC50 Value Data_Processing->IC50_Calc Results Report and Compare Results IC50_Calc->Results

Figure 2: In Vitro Lck Inhibition Assay Workflow.

Conclusion

The reproducibility of experiments involving "this compound" is influenced by its multi-targeted nature. To ensure reliable and comparable results across different lab settings, it is imperative to:

  • Acknowledge its polypharmacology: Be aware of its inhibitory effects on other kinases like Btk and Lyn, which could lead to varied cellular responses depending on the expression levels of these off-target kinases.

  • Utilize highly specific inhibitors as controls: When dissecting the specific role of Lck, employing more selective inhibitors like A-770041 can help differentiate Lck-specific effects from off-target effects.

  • Adhere to standardized protocols: The use of well-defined and consistent experimental protocols, such as those outlined above, is critical for minimizing variability. This includes consistent cell lines, reagent concentrations, and incubation times.

  • Report detailed experimental conditions: When publishing data, a thorough description of the assay conditions, including the specific ATP concentration used in kinase assays, is essential for others to replicate the findings.[4]

By carefully considering these factors, researchers can enhance the reproducibility of their findings and contribute to a more robust understanding of Lck's role in health and disease.

References

Proteomic Analysis of T-cells Treated with Lck Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proteomic effects of Lck inhibitors on T-cells, offering insights into their mechanism of action and impact on cellular signaling. While specific quantitative proteomic data for a compound designated "Lck inhibitor 2" is not publicly available, this guide utilizes data from well-characterized Lck inhibitors, such as Dasatinib and A-770041, to provide a representative comparison and detailed experimental methodologies.

Introduction to Lck Inhibition in T-cells

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in T-cell activation and signaling. As a member of the Src family of tyrosine kinases, Lck is one of the first molecules activated following T-cell receptor (TCR) engagement. It phosphorylates key signaling proteins, initiating a cascade that leads to T-cell proliferation, differentiation, and cytokine release.[1] Due to its pivotal role, Lck is a significant target for therapeutic intervention in autoimmune diseases and certain cancers, particularly T-cell acute lymphoblastic leukemia (T-ALL).[2][3] Lck inhibitors are small molecules designed to block the kinase activity of Lck, thereby dampening the T-cell immune response.[1]

Comparative Analysis of Lck Inhibitors

This section compares the effects of different Lck inhibitors on the T-cell proteome and phosphoproteome.

Lck Inhibitor Profile: Dasatinib

Dasatinib is a potent, orally available multi-kinase inhibitor that targets Lck, Src family kinases, and BCR-ABL.[3][4] Its effect on the phosphoproteome of T-ALL cell lines has been studied, revealing broad impacts on cellular signaling.

Table 1: Summary of Phosphorylation Changes in T-ALL Cell Lines Treated with Dasatinib

The following table summarizes significant changes in protein phosphorylation observed in T-ALL cell lines upon treatment with Dasatinib. This data is representative of the types of changes that can be expected with potent Lck inhibition.

ProteinFunctionChange in PhosphorylationReference
LCK T-cell receptor signalingDecreased[2]
SRC Signal transductionDecreased[2]
ZAP-70T-cell receptor signalingDecreased[4]
STAT5Signal transduction, cell proliferationDecreased[2]
ERK1/2MAPK signaling pathwayDecreased[4]
AKTPI3K/AKT signaling pathwayDecreased[4]

Note: This table is a qualitative summary based on published findings. Quantitative values can vary based on experimental conditions.

Alternative Lck Inhibitor: A-770041

A-770041 is another potent and selective inhibitor of Lck.[5][6] It has been shown to effectively inhibit Lck with high selectivity over other Src family kinases like Fyn.[5] While extensive quantitative proteomic data for A-770041 in T-cells is not as readily available as for Dasatinib, studies have demonstrated its ability to inhibit Lck phosphorylation and downstream signaling in T-cells.[7] A comparative proteomic analysis of T-cells treated with A-770041 would be expected to show a more targeted inhibition of the Lck signaling pathway with fewer off-target effects compared to broader kinase inhibitors like Dasatinib.

Experimental Protocols

This section provides a detailed methodology for the proteomic analysis of T-cells treated with an Lck inhibitor, based on common practices in the field.[8][9]

T-cell Culture and Inhibitor Treatment
  • Cell Culture: Human T-cell lines (e.g., Jurkat) or primary T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Inhibitor Preparation: The Lck inhibitor (e.g., Dasatinib) is dissolved in DMSO to create a stock solution (e.g., 10 mM) and stored at -20°C.

  • Treatment: T-cells are seeded at a density of 1 x 10^6 cells/mL. The Lck inhibitor is added to the desired final concentration (e.g., 100 nM Dasatinib) and incubated for a specified time (e.g., 24 hours). A vehicle control (DMSO) is run in parallel.

Protein Extraction and Digestion
  • Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation: Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide to prevent disulfide bond reformation.

  • Digestion: The protein mixture is diluted to reduce the urea concentration and digested with trypsin overnight at 37°C.

Phosphopeptide Enrichment (for Phosphoproteomics)
  • Enrichment: Phosphopeptides are enriched from the digested peptide mixture using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[2]

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: The peptide or phosphopeptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The raw mass spectrometry data is processed using a database search engine (e.g., MaxQuant) to identify and quantify proteins/phosphosites. Statistical analysis is performed to identify significant changes between the inhibitor-treated and control groups.

Visualizations

Lck Signaling Pathway in T-cells

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 LAT->PLCg1 PI3K PI3K LAT->PI3K Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK NFAT NFAT PLCg1->NFAT NFkB NF-κB PLCg1->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression Lck_Inhibitor Lck Inhibitor Lck_Inhibitor->Lck

Caption: Simplified Lck signaling pathway in T-cell activation and point of inhibition.

Experimental Workflow for Proteomic Analysis

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis T_Cells T-cells Treatment Treatment with Lck Inhibitor (or Vehicle Control) T_Cells->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Enrichment Phosphopeptide Enrichment (Optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Digestion->LC_MS Proteomics Enrichment->LC_MS Phosphoproteomics Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Results Identification of Differentially Expressed/Phosphorylated Proteins Data_Analysis->Results

Caption: General workflow for proteomic analysis of inhibitor-treated T-cells.

References

Validating Lck Inhibitor 2 Target Engagement in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor engages its intended target within a living cell is a critical step in the validation of its therapeutic potential. This guide provides a comparative analysis of Lck Inhibitor 2 and its alternatives, focusing on their target engagement in live cells. We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify complex biological pathways and experimental workflows.

Lymphocyte-specific protein tyrosine kinase (Lck) is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, making it an attractive target for therapeutic intervention in various autoimmune diseases and cancers. While numerous Lck inhibitors have been developed, verifying their engagement with Lck in the complex intracellular environment remains a significant challenge. This guide focuses on methods to validate the target engagement of this compound and compares its performance with other known Lck inhibitors, such as PP2 and Saracatinib.

Comparative Analysis of Lck Inhibitor Performance

To provide a clear comparison of this compound and its alternatives, the following table summarizes their half-maximal inhibitory concentrations (IC50) in live-cell target engagement assays. It is important to note that IC50 values can vary depending on the specific assay conditions and cell type used. The data presented here is compiled from various studies to provide a comparative overview.

InhibitorAssay TypeCell LineCellular IC50 (nM)Reference
This compound NanoBRETJurkatData not publicly available-
PP2 NanoBRETJurkatData not publicly available-
Saracatinib NanoBRETHEK293Data not publicly available-
Dasatinib (Reference) NanoBRETHEK2932.7[1]

Note: Directly comparable, publicly available quantitative data for this compound, PP2, and Saracatinib in the same live-cell target engagement assay is limited. The table highlights the need for head-to-head comparative studies. Dasatinib is included as a reference compound for which public NanoBRET data against Lck is available.

Lck Signaling Pathway

The following diagram illustrates the central role of Lck in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), Lck is activated and phosphorylates key downstream targets, including the TCR ζ-chain, ZAP-70, and LAT, initiating a signaling cascade that leads to T-cell activation.

Lck_Signaling_Pathway TCR TCR CD4_8 CD4/CD8 TCR->CD4_8 Antigen Presentation ZAP70_inactive ZAP-70 (inactive) TCR->ZAP70_inactive Recruitment Lck_inactive Lck (inactive) Lck_active Lck (active) Lck_inactive->Lck_active Activation Lck_active->TCR Lck_active->ZAP70_inactive pY LAT LAT Downstream Downstream Signaling LAT->Downstream Signal Amplification ZAP70_active ZAP-70 (active) ZAP70_active->LAT pY

Lck Signaling Pathway

Experimental Protocols

Validating the engagement of an inhibitor with its target in live cells can be achieved through various methods. Here, we detail the protocols for two widely used assays: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA®).

NanoBRET™ Target Engagement Assay for Lck

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.[2][3][4][5]

Experimental Workflow:

NanoBRET_Workflow A 1. Transfect Cells with Lck-NanoLuc® construct B 2. Seed Cells into assay plate A->B C 3. Add NanoBRET® Tracer and Test Compound (e.g., this compound) B->C D 4. Incubate (2 hours at 37°C) C->D E 5. Add NanoBRET® Substrate/Inhibitor Solution D->E F 6. Measure BRET Signal (Luminescence Reader) E->F G 7. Data Analysis (IC50 determination) F->G

NanoBRET™ Assay Workflow

Detailed Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Transiently transfect the cells with a plasmid encoding a fusion of Lck and NanoLuc® luciferase.[1] Co-transfection with a carrier DNA may be necessary to optimize expression levels.

  • Cell Seeding:

    • Twenty-four hours post-transfection, detach the cells and resuspend them in Opti-MEM.

    • Seed the cells into a 384-well white assay plate.[1]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound and alternative inhibitors (e.g., PP2, Saracatinib) in Opti-MEM.

    • Add the NanoBRET™ tracer, a fluorescently labeled molecule that binds to the ATP pocket of Lck, to the cells.

    • Immediately add the test compounds to the wells.

  • Incubation:

    • Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO2.

  • Substrate Addition:

    • Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution according to the manufacturer's instructions.

    • Add the substrate solution to all wells.

  • Signal Detection:

    • Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Cellular Thermal Shift Assay (CETSA®) for Lck

CETSA® is a label-free method that measures target engagement by assessing the thermal stabilization of a protein upon ligand binding.

Experimental Workflow:

CETSA_Workflow A 1. Treat Cells with Test Compound (e.g., this compound) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw Cycles) B->C D 4. Separate Soluble Fraction (Centrifugation) C->D E 5. Protein Quantification (e.g., Western Blot for Lck) D->E F 6. Data Analysis (Melt Curve Generation) E->F

CETSA® Workflow

Detailed Methodology:

  • Cell Treatment:

    • Culture Jurkat cells (a human T-lymphocyte cell line) in RPMI-1640 medium supplemented with 10% FBS.

    • Treat the cells with this compound or alternative inhibitors at various concentrations for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).[6]

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[6]

  • Cell Lysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[6]

  • Separation of Soluble Fraction:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[6]

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the amount of soluble Lck in each sample by Western blot analysis using an Lck-specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble Lck as a function of temperature to generate a melting curve for each treatment condition.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.

Conclusion

Validating the direct binding of inhibitors to Lck in a cellular context is essential for their development as research tools and potential therapeutics. The NanoBRET™ and CETSA® assays provide robust and quantitative methods for assessing target engagement in live cells. While publicly available, directly comparative data for this compound against its alternatives is currently limited, the protocols and principles outlined in this guide provide a framework for conducting such critical validation experiments. The generation of head-to-head comparative data using these standardized assays will be invaluable for making informed decisions in drug discovery and development projects targeting Lck.

References

Lck Inhibitor 2 vs. Tool Compounds: A Comparative Guide for Studying Lck Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a key target for studying immune responses and for the development of therapeutics for autoimmune diseases and certain cancers. The selection of a suitable chemical probe is paramount for accurately dissecting Lck's biological functions. This guide provides a detailed comparison of "Lck inhibitor 2" with commonly used tool compounds, Saracatinib (AZD0530) and A-770041, to aid researchers in making an informed decision for their experimental needs.

Introduction to Lck Inhibitors

Lck, a member of the Src family of tyrosine kinases, initiates the signaling cascade upon T-cell receptor (TCR) engagement by phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex. This event triggers a cascade of downstream signaling events, leading to T-cell activation, proliferation, and cytokine release.[1][2] Dysregulation of Lck activity is implicated in various diseases, highlighting the need for specific inhibitors to study its role and as potential therapeutic agents.[2][3]

This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against Lck.[4][5] Saracatinib (AZD0530) is a potent dual Src/Abl kinase inhibitor that also effectively inhibits Lck.[1][6] A-770041 was developed as a more selective Lck inhibitor with reduced activity against other Src family kinases compared to earlier compounds.[3][7][8]

Biochemical and Cellular Activity Comparison

The following tables summarize the available quantitative data for this compound, Saracatinib, and A-770041. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with caution.

Table 1: Biochemical Potency (IC50) of Lck Inhibitors

KinaseThis compound (nM)Saracatinib (AZD0530) (nM)A-770041 (nM)
Lck 13 [4][5]<10 [6]147 [7][8][9]
Btk9[4][5]--
Lyn3[4][5]<10[6]>8-fold selective vs. Lck[9]
Syk26[4][5]--
Txk2[4][5]--
Src-2.7[1][6]9100 (>60-fold selective vs. Lck)[7][9]
Fyn-<10[6]44100 (300-fold selective vs. Lck)[7][8][9]
Abl-30-
c-Kit-200-
EGFR-66-

Table 2: Cellular Activity of Lck Inhibitors

AssayThis compoundSaracatinib (AZD0530)A-770041
T-cell Proliferation (Jurkat cells) Data not availableInhibits growth of various cancer cell lines[6]Inhibits anti-CD3 induced IL-2 production (EC50 = 80 nM)[7][8]
Lck Phosphorylation Inhibition Data not availablePotently inhibits Src activation in cells[6]Inhibits Lck phosphorylation in murine CD4+ T-cells (effective at ≥100 nM)[4][10]

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is crucial to visualize the Lck signaling pathway and the experimental workflows used to assess their efficacy.

Lck_Signaling_Pathway cluster_membrane Cell Membrane TCR_CD3 TCR-CD3 Complex Lck Lck TCR_CD3->Lck activates ZAP70 ZAP-70 TCR_CD3->ZAP70 recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck recruits Lck->TCR_CD3 phosphorylates ITAMs Lck->ZAP70 LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits & activates Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK activates SLP76->PLCg1 IP3_DAG IP3 & DAG PLCg1->IP3_DAG generates Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC activates NFAT NFAT Ca_PKC->NFAT activates NFkB NF-κB Ca_PKC->NFkB activates AP1 AP-1 Ras_MAPK->AP1 activates Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: Simplified Lck signaling pathway in T-cell activation.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay In vitro Kinase Assay (e.g., ADP-Glo) IC50_Det Determine IC₅₀ Kinase_Assay->IC50_Det Cell_Culture T-cell Culture (e.g., Jurkat, primary T-cells) Inhibitor_Treatment Treat with Lck Inhibitor Cell_Culture->Inhibitor_Treatment Phospho_Lck_WB Western Blot for p-Lck Inhibitor_Treatment->Phospho_Lck_WB T_Cell_Prolif T-cell Proliferation Assay (e.g., MTS/CFSE) Inhibitor_Treatment->T_Cell_Prolif Cytokine_Release Cytokine Release Assay (e.g., ELISA for IL-2) Inhibitor_Treatment->Cytokine_Release

Caption: General experimental workflow for evaluating Lck inhibitors.

Experimental Protocols

Biochemical Lck Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and provides a method to determine the in vitro potency of inhibitors.

Materials:

  • Recombinant Lck enzyme

  • Lck substrate (e.g., poly(E,Y)4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test inhibitors (this compound, Saracatinib, A-770041) dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in kinase buffer.

  • Add 2.5 µL of the inhibitor dilutions to the wells of a 384-well plate. Include a DMSO-only control.

  • Add 5 µL of a 2X kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP by adding 20 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular T-cell Proliferation Assay (MTS Assay)

This protocol describes a method to assess the effect of Lck inhibitors on the proliferation of Jurkat T-cells.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for stimulation

  • Test inhibitors dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

Procedure:

  • Seed Jurkat cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of the test inhibitors in culture medium.

  • Add 50 µL of the inhibitor dilutions to the respective wells. Include a DMSO-only control.

  • Stimulate the cells by adding PHA (e.g., 1 µg/mL) or a combination of plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of proliferation inhibition relative to the stimulated, untreated control and determine the IC50 values.

Western Blot for Lck Phosphorylation

This protocol outlines the procedure to detect the phosphorylation status of Lck in response to inhibitor treatment.

Materials:

  • Jurkat cells or primary T-cells

  • Stimulating agent (e.g., anti-CD3/anti-CD28 antibodies)

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Lck (Tyr394) and anti-total Lck

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture T-cells and treat with inhibitors for the desired time before stimulation.

  • Stimulate the cells for a short period (e.g., 5-15 minutes).

  • Lyse the cells on ice and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Lck antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total Lck antibody to normalize for protein loading.

Conclusion and Recommendations

The choice of an Lck inhibitor for research purposes depends on the specific experimental question.

  • This compound is a potent, multi-targeted inhibitor that, in addition to Lck, strongly inhibits other kinases like Btk, Lyn, and Txk.[4][5] This broad activity profile makes it a useful tool for studying signaling pathways where these kinases are co-expressed and may have redundant functions. However, its lack of selectivity for Lck over other Src family members and Tec family kinases means that attributing observed cellular effects solely to Lck inhibition requires careful consideration and potentially the use of additional, more selective tool compounds or genetic approaches for validation.

  • Saracatinib (AZD0530) is a well-characterized dual Src/Abl inhibitor with potent activity against Lck.[1][6] Its broad inhibition of the Src family kinases makes it a good tool for studying the overall role of this kinase family in a particular biological process. However, like this compound, its promiscuity makes it challenging to dissect the specific contribution of Lck.

  • A-770041 offers improved selectivity for Lck over other Src family members, particularly Fyn.[7][8][9] This makes it a more suitable tool for studies aiming to specifically interrogate the function of Lck. However, it is less potent than this compound and Saracatinib, and off-target effects at higher concentrations should still be considered.

Recommendations for Researchers:

  • For initial studies to determine if Lck or related kinases are involved in a biological process, a potent but less selective inhibitor like This compound or Saracatinib can be employed.

  • To specifically investigate the role of Lck, the more selective compound A-770041 is a better choice.

  • It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize off-target effects.

  • Whenever possible, results obtained with chemical inhibitors should be validated using complementary approaches, such as RNAi or CRISPR/Cas9-mediated gene knockout.

  • Researchers should always consider performing a kinase panel screen to fully characterize the selectivity profile of the inhibitor in their specific experimental context.

This guide provides a starting point for selecting and using Lck inhibitors. As new and more selective inhibitors become available, it will be important to continue to critically evaluate their properties to ensure the generation of robust and reliable data in the study of Lck biology.

References

Assessing the Reversibility of Lck Inhibition: A Comparative Guide to Lck Inhibitor 2 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lck Inhibitor 2 and other notable Lck inhibitors, with a focus on the critical aspect of binding reversibility. Understanding whether an inhibitor binds reversibly or irreversibly to its target kinase is paramount in drug development, influencing dosing regimens, off-target effects, and overall therapeutic strategy. While this compound is a known potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a key player in T-cell activation, its binding reversibility has not been definitively established in publicly available literature. This guide will therefore compare its known properties with those of well-characterized reversible Lck inhibitors: Dasatinib, Saracatinib, and Bosutinib.

Lck Signaling Pathway

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine release.

Lck_Signaling_Pathway cluster_cell T-Cell cluster_inhibitor Inhibition TCR TCR CD3 CD3 Complex (ITAMs) TCR->CD3 CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck recruits Lck->CD3 phosphorylates ZAP70 ZAP-70 CD3->ZAP70 recruits & activates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates Downstream Downstream Signaling PLCg1->Downstream Activation T-Cell Activation Proliferation Cytokine Release Downstream->Activation Inhibitor Lck Inhibitor Inhibitor->Lck Inhibits

Figure 1. Simplified Lck signaling pathway upon T-cell receptor (TCR) activation and the point of intervention for Lck inhibitors.

Quantitative Comparison of Lck Inhibitors

The following tables summarize the available quantitative data for this compound and its reversible counterparts. Direct comparison of reversibility parameters for this compound is currently limited by the lack of published data.

Table 1: Potency of Lck Inhibitors

InhibitorTargetIC50 (nM)
This compound Lck 13 [1]
Btk9[1]
Lyn3[1]
Txk2[1]
Dasatinib Lck <1 - 2.8 [2][3][4]
Src0.8[3]
Abl<1[3]
Saracatinib (AZD0530) Lck <4 - 10 [5][6]
Src2.7[5][6]
Bosutinib Lck <10 [7]
Src1.2[3]
Abl1[3]

Table 2: Reversibility Profile of Lck Inhibitors

InhibitorBinding ModeEvidence of Reversibility
This compound Not definitively reported-
Dasatinib ReversibleRapidly and reversibly switches off T-cell cytotoxicity and cytokine release.[8][9][10][11]
Saracatinib (AZD0530) Reversible, ATP-competitiveDescribed as a competitive, reversible binding to the active conformation of the ATP binding-site.[12] Reversibly prevents osteoclast precursor migration.[5][13]
Bosutinib Reversible (inferred)Bosutinib-induced elevation of serum creatinine is reversible upon discontinuation.[14]

Experimental Protocols for Assessing Inhibitor Reversibility

Determining the reversibility of a kinase inhibitor is crucial. Here are detailed methodologies for key experiments.

Jump Dilution Assay

This biochemical assay directly measures the dissociation rate (k_off) of an inhibitor from its target enzyme, providing a quantitative measure of residence time. A longer residence time indicates a slower dissociation and a more durable inhibitory effect.

Experimental Workflow:

Jump_Dilution_Workflow cluster_preincubation Step 1: Pre-incubation cluster_dilution Step 2: Rapid Dilution cluster_measurement Step 3: Measurement cluster_analysis Step 4: Data Analysis Enzyme Enzyme (Lck) Complex Enzyme-Inhibitor Complex Enzyme->Complex Inhibitor Inhibitor (High Conc.) Inhibitor->Complex Dilution Dilute into Assay Buffer with Substrate & ATP Complex->Dilution Measurement Monitor Enzyme Activity over Time Dilution->Measurement Analysis Determine koff and Residence Time (τ = 1/koff) Measurement->Analysis

Figure 2. Workflow for a jump dilution assay to determine inhibitor residence time.

Methodology:

  • Pre-incubation: Incubate a concentrated solution of the kinase (e.g., recombinant Lck) with a saturating concentration of the inhibitor (typically 10-100 times its IC50) to ensure the formation of the enzyme-inhibitor complex.[8][9][10]

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a reaction buffer containing the kinase substrate (e.g., a specific peptide) and ATP to initiate the enzymatic reaction. The dilution reduces the concentration of the free inhibitor to a level that would cause minimal inhibition on its own.[8][9][10]

  • Activity Measurement: Monitor the enzyme activity over time by measuring the rate of product formation. This can be done using various detection methods, such as fluorescence polarization, luminescence, or radioactivity.

  • Data Analysis: For a reversible inhibitor, enzyme activity will gradually recover as the inhibitor dissociates from the enzyme. The rate of this recovery is used to calculate the dissociation rate constant (k_off). For an irreversible inhibitor, no significant recovery of enzyme activity will be observed.

Time-Dependent IC50 Assay

This assay assesses whether the potency of an inhibitor (its IC50 value) changes with the pre-incubation time with the enzyme. A decrease in IC50 with longer pre-incubation times is indicative of a time-dependent, and potentially irreversible, inhibitor.

Methodology:

  • Pre-incubation: Prepare a series of reactions where the enzyme (Lck) is pre-incubated with a range of inhibitor concentrations for different durations (e.g., 0, 15, 30, 60 minutes).

  • Reaction Initiation: After the designated pre-incubation time, initiate the kinase reaction by adding the substrate and ATP.

  • Endpoint Measurement: Allow the reaction to proceed for a fixed period and then measure the amount of product formed.

  • IC50 Determination: For each pre-incubation time point, plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

  • Data Analysis: If the inhibitor is reversible and does not exhibit slow-binding kinetics, the IC50 value will remain constant regardless of the pre-incubation time. If the IC50 value decreases with increasing pre-incubation time, it suggests time-dependent inhibition, which can be a characteristic of irreversible or slow-binding reversible inhibitors.[15][16][17]

Cell-Based Washout Assay

This assay evaluates the reversibility of an inhibitor in a more physiologically relevant cellular context.

Methodology:

  • Cell Treatment: Treat cultured cells (e.g., a T-cell line expressing Lck) with the inhibitor at a concentration sufficient to achieve significant target inhibition.

  • Washout: After a defined incubation period, remove the inhibitor-containing medium and wash the cells multiple times with fresh, inhibitor-free medium.

  • Recovery Monitoring: At various time points after the washout, lyse the cells and measure the activity of the target kinase (Lck) or assess a downstream signaling event (e.g., phosphorylation of a known Lck substrate).

  • Data Analysis: For a reversible inhibitor, target activity should recover over time as the inhibitor dissociates and is washed away. For an irreversible inhibitor, target activity will not recover, as the inhibitor has formed a stable covalent bond with the enzyme.

Conclusion

The assessment of binding reversibility is a critical step in the characterization of any kinase inhibitor. While this compound demonstrates potent inhibition of Lck, its classification as a reversible or irreversible inhibitor remains to be publicly documented. The comparison with established reversible Lck inhibitors such as Dasatinib and Saracatinib highlights the importance of this characteristic. The experimental protocols detailed in this guide provide a robust framework for researchers to independently assess the reversibility of this compound or any other novel kinase inhibitor, thereby enabling a more comprehensive understanding of its therapeutic potential. Further investigation into the binding kinetics of this compound is warranted to fully elucidate its mechanism of action and guide its potential development as a therapeutic agent.

References

Combination Therapy of Lck and mTOR Inhibitors: A Promising Strategy for T-cell Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A targeted dual-pronged attack on key signaling pathways in T-cell Acute Lymphoblastic Leukemia (T-ALL) using a combination of Lck and mTOR inhibitors has shown significant promise in preclinical studies. This approach demonstrates synergistic effects in curbing leukemia growth, offering a potential new therapeutic avenue for patients with relapsed or refractory disease.

T-ALL is an aggressive hematologic cancer, and while intensive chemotherapy is the standard of care, relapse and resistance remain significant challenges.[1][2] The Lck and mTOR signaling pathways are crucial for T-cell development and are frequently dysregulated in T-ALL, making them prime targets for therapy.[3][4][5] Recent research has highlighted the potent anti-leukemic effects of concurrently inhibiting both pathways.

A key study demonstrated a powerful synergy between the general tyrosine kinase inhibitor dasatinib, which targets Lck, and the mTORC1 inhibitor temsirolimus.[6][7][8] This combination effectively suppressed T-ALL growth in cell lines, primary patient samples, and patient-derived xenograft (PDX) models.[6][8] The mechanistic basis for this synergy lies in the dual blockade of critical survival signals. Dasatinib inhibits the phosphorylation and activation of Lck, thereby dampening T-cell receptor (TCR) signaling.[6][8] When combined with the inhibition of mTORC1, this leads to a significant reduction in the anti-apoptotic protein MCL-1, inducing potent cell death in T-ALL cells.[6][7]

Comparative Efficacy of Lck and mTOR Inhibitor Combination

Preclinical data have shown that the combination of dasatinib and temsirolimus is more effective than either agent alone. The synergistic interaction has been quantified in various T-ALL cell lines, demonstrating the potential for enhanced therapeutic efficacy.

Table 1: In Vitro Efficacy of Dasatinib and Temsirolimus in T-ALL Cell Lines

Cell LineDasatinib IC50 (nM)Temsirolimus IC50 (nM)Combination Index (CI) at ED50Effect
Jurkat>1000~10<1Synergy
MOLT-4~500~20<1Synergy
PF-382~100~5<1Synergy
SUPT1~250~15<1Synergy

Data adapted from Laukkanen et al., 2022.[8] A Combination Index (CI) of less than 1 indicates a synergistic effect.

In Vivo Efficacy in Patient-Derived Xenograft Models

The promising in vitro results were translated into in vivo models, where the combination of dasatinib and temsirolimus demonstrated significant anti-leukemic activity and was well-tolerated.[6][8]

Table 2: In Vivo Efficacy in T-ALL Patient-Derived Xenograft (PDX) Models

PDX ModelTreatment GroupMedian Survival (days)Outcome
T-ALL PDX-1Vehicle25-
Dasatinib35Modest survival benefit
Temsirolimus32Modest survival benefit
Dasatinib + Temsirolimus>50Significant survival benefit

Illustrative data based on findings from Laukkanen et al., 2022.[8]

Comparison with Alternative Therapies

Standard-of-care for T-ALL primarily involves multi-agent chemotherapy.[2][9] For relapsed or refractory cases, options are limited but can include drugs like nelarabine.[9][10] Other targeted therapies under investigation for T-ALL include inhibitors of NOTCH1, JAK/STAT, and PI3K/Akt pathways.[7][11] While these approaches have shown promise, the dual inhibition of Lck and mTOR offers a unique mechanism of action by simultaneously targeting TCR signaling and a central regulator of cell growth and survival.

Signaling Pathways and Mechanism of Action

The Lck and mTOR pathways are interconnected and play vital roles in T-cell proliferation and survival. The following diagram illustrates the targeted inhibition of these pathways by the combination therapy.

T_ALL_Signaling TCR TCR Lck Lck TCR->Lck activates ZAP70 ZAP70 Lck->ZAP70 phosphorylates PI3K PI3K ZAP70->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation MCL1 MCL-1 mTORC1->MCL1 upregulates Apoptosis Apoptosis MCL1->Apoptosis inhibits Dasatinib Dasatinib Dasatinib->Lck inhibits Temsirolimus Temsirolimus Temsirolimus->mTORC1 inhibits

Caption: Lck and mTOR signaling in T-ALL and points of inhibition.

Experimental Workflow

The preclinical evaluation of this combination therapy involved a series of in vitro and in vivo experiments to assess synergy, efficacy, and mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies CellLines T-ALL Cell Lines & Primary Patient Samples DrugTreatment Treat with Dasatinib, Temsirolimus, or Combination CellLines->DrugTreatment Viability Cell Viability Assays (e.g., CellTiter-Glo) DrugTreatment->Viability ApoptosisAssay Apoptosis Assays (e.g., Annexin V staining) DrugTreatment->ApoptosisAssay WesternBlot Western Blotting for Signaling Proteins (p-Lck, MCL-1) DrugTreatment->WesternBlot PDX_Establish Establish T-ALL PDX in Immunocompromised Mice InVivo_Treatment Treat Mice with Vehicle, Dasatinib, Temsirolimus, or Combination PDX_Establish->InVivo_Treatment Monitoring Monitor Leukemia Burden & Survival InVivo_Treatment->Monitoring Analysis Analyze Leukemic Cells from Treated Mice Monitoring->Analysis

Caption: Workflow for preclinical evaluation of combination therapy.

Detailed Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the combination of Lck and mTOR inhibitors.

1. Cell Culture and Reagents:

  • Cell Lines: Human T-ALL cell lines (e.g., Jurkat, MOLT-4, PF-382, SUPT1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[8]

  • Primary Samples: Primary T-ALL patient samples were cultured under similar conditions, often with the addition of cytokines to support viability.

  • Inhibitors: Dasatinib and temsirolimus were dissolved in DMSO to create stock solutions and then diluted in culture medium to the desired concentrations for treatment.

2. Cell Viability and Synergy Assays:

  • Method: Cell viability was assessed using assays such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

  • Procedure: Cells were seeded in 96-well plates and treated with a dose range of single agents or combinations for 72 hours.[8]

  • Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.

3. Apoptosis Assays:

  • Method: Apoptosis was quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.

  • Procedure: Cells were treated with the inhibitors for a specified period (e.g., 48-72 hours), then stained with fluorescently labeled Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells) before analysis.[8]

4. Western Blotting:

  • Purpose: To analyze the expression and phosphorylation status of key proteins in the Lck and mTOR signaling pathways.

  • Procedure: T-ALL cells were treated with inhibitors, and cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against targets such as phospho-Lck, total Lck, MCL-1, and a loading control (e.g., β-actin).

5. Patient-Derived Xenograft (PDX) Models:

  • Model: Immunodeficient mice (e.g., NOD/SCID) were engrafted with primary human T-ALL cells.[12][13]

  • Treatment: Once leukemia was established, mice were randomized to receive vehicle control, dasatinib, temsirolimus, or the combination via oral gavage or intraperitoneal injection.[8]

  • Monitoring: Leukemia progression was monitored by bioluminescence imaging (if cells were transduced with luciferase) or by analyzing peripheral blood for human CD45+ cells. Survival was a primary endpoint.[12]

Conclusion

The combination of an Lck inhibitor like dasatinib with an mTOR inhibitor such as temsirolimus represents a rationally designed therapeutic strategy for T-ALL.[6][7] The strong synergistic effects observed in preclinical models, coupled with a clear mechanistic rationale, provide a compelling case for the clinical investigation of this combination in T-ALL patients, particularly those with relapsed or refractory disease.[6][8] Further studies are warranted to optimize dosing schedules and to identify patient populations most likely to benefit from this targeted approach.

References

Safety Operating Guide

Safe Disposal of Lck Inhibitor 2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Lck inhibitor 2 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with established safety and logistical best practices.

Immediate Safety and Handling Precautions:

Prior to initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side-shields, protective gloves, and impervious clothing. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. An accessible safety shower and eye wash station are mandatory in the vicinity of the handling area.

Quantitative Data Summary

For quick reference, the key chemical and safety data for this compound (CAS No. 944795-06-6) are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₈H₁₇N₅O₂[1][2]
Molecular Weight 335.36 g/mol [1]
Appearance Solid[1]
Solubility DMSO: 20 mg/mL (59.64 mM; requires sonication)[3]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[2]
Precautionary Statements P264, P270, P273, P301 + P312, P330, P391, P501[2]
Storage Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources.[2][4]

Experimental Protocol for Proper Disposal

The following step-by-step methodology outlines the approved procedure for the disposal of this compound waste. This protocol is designed to mitigate risks and ensure compliance with safety regulations.

Materials Required:

  • Designated hazardous chemical waste container (clearly labeled)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Chemical fume hood

  • Waste disposal tags or labels from your institution's Environmental Health and Safety (EHS) department

  • Spill containment materials (e.g., absorbent pads)

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[5]

    • Keep solid waste (e.g., contaminated gloves, weigh boats, paper towels) separate from liquid waste (e.g., unused solutions in DMSO).[5]

  • Containerization of Solid Waste:

    • Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container.

    • Ensure the container is compatible with the chemical properties of the inhibitor.

  • Containerization of Liquid Waste:

    • Collect all liquid waste containing this compound in a sealable, chemical-resistant container. Plastic is often preferred for waste storage.[6]

    • The original container may be used for waste collection if it is in good condition and can be securely sealed.[7] Do not use food-grade containers.[7]

    • Avoid overfilling the container; leave adequate headspace to prevent spills.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific concentration and quantity.

    • Include the hazard warnings: "Harmful if swallowed" and "Very toxic to aquatic life."

    • Attach a completed waste disposal tag as required by your institution.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7]

    • Ensure the SAA is a secure, secondary containment area away from drains and incompatible materials, such as strong acids, alkalis, and oxidizing agents.[2][7]

  • Disposal Request and Collection:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow their specific procedures for waste collection and documentation.

  • Decontamination of Empty Containers:

    • A container that held this compound is considered "empty" only after all contents have been removed by standard practices.[8]

    • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent may be required. The rinsate must be collected and disposed of as hazardous waste.[8]

    • Once properly decontaminated, remove or deface the original labels before disposing of the container in the regular trash or recycling, as per institutional policy.[5][8]

Important Considerations:

  • Do Not Dispose Down the Drain: Due to its high aquatic toxicity (H410), this compound must not be disposed of down the sink.[2] Avoid release to the environment.[2]

  • Spill Management: In the event of a spill, use absorbent materials to contain it. Collect the contaminated material and dispose of it as hazardous waste.[2] Ensure the area is well-ventilated.

Mandatory Visualizations

The following diagrams illustrate key procedural workflows for the safe handling and disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal PPE Wear Appropriate PPE Segregate Segregate Solid & Liquid Waste PPE->Segregate Start Ventilation Work in Ventilated Area Ventilation->Segregate Containerize Place in Labeled, Compatible Container Segregate->Containerize Seal Securely Seal Container Containerize->Seal Store Store in Satellite Accumulation Area Seal->Store EHS Contact EHS for Pickup Store->EHS Dispose Dispose via Approved Waste Plant EHS->Dispose Final Step

Caption: Workflow for the proper disposal of this compound.

Signaling_Pathway_Inhibition T-Cell Receptor T-Cell Receptor Lck Lck T-Cell Receptor->Lck Downstream Signaling Downstream Signaling Lck->Downstream Signaling IL-2 Production IL-2 Production Downstream Signaling->IL-2 Production Lck_Inhibitor_2 Lck_Inhibitor_2 Lck_Inhibitor_2->Lck

Caption: Inhibition of the Lck signaling pathway by this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lck Inhibitor 2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Handling Information for Lck Inhibitor 2

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Chemical and Safety Data at a Glance

A clear understanding of the chemical properties and associated hazards of this compound is the foundation of safe handling. The following tables summarize this essential information.

Chemical Identifier Value
CAS Number 944795-06-6
Molecular Formula C₁₈H₁₇N₅O₂
Molecular Weight 335.36 g/mol
Hazard Statement GHS Classification Precautionary Action
Harmful if swallowedAcute toxicity, Oral (Category 4)Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.
Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)Avoid release to the environment. Collect spillage.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory minimizes risk and ensures consistent, reliable results.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the product name and CAS number on the label match your order.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is -20°C for the powder and -80°C when in solvent.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. While specific glove material recommendations are not available due to a lack of comprehensive testing, the following provides a strong baseline for protection.

PPE Category Specification Rationale
Hand Protection Nitrile gloves (double-gloving recommended)Provides a chemical-resistant barrier. Double-gloving offers additional protection in case of a breach in the outer glove.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes inhalation exposure.
Spill Response Protocol

In the event of a spill, immediate and correct action is critical to contain the hazard and prevent exposure.

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard level.

  • Isolate: Secure the area and prevent entry.

  • Report: Inform your laboratory supervisor and institutional safety officer.

  • Clean-up (for small, manageable spills):

    • Don the appropriate PPE as listed above.

    • Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled waste container.

    • Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), followed by a rinse with water.

    • Place all contaminated cleaning materials into the waste container.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.

  • Unused Product: Dispose of unused this compound as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific procedures and to schedule a waste pickup.

  • Contaminated Materials: All materials that have come into contact with this compound, including empty containers, gloves, absorbent pads, and other disposable labware, must be disposed of as hazardous waste.

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol: A General Framework for Cell-Based Assays

The following provides a generalized workflow for utilizing this compound in cell culture experiments. Specific concentrations and incubation times should be optimized for your particular cell line and experimental goals.

  • Stock Solution Preparation:

    • Dissolve this compound powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C.

  • Cell Seeding:

    • Plate your cells of interest in a multi-well plate at a density that allows for logarithmic growth throughout the experiment.

    • Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment:

    • Prepare a series of dilutions of the this compound stock solution in your cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Incubation:

    • Return the plate to the incubator and incubate for the desired duration of the experiment.

  • Analysis:

    • Following incubation, perform your desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting to assess protein phosphorylation, or flow cytometry for cell cycle analysis.

Visualizing Key Processes

To further clarify critical procedures and biological context, the following diagrams have been generated.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect verify Verify Compound inspect->verify store Store at -20°C (powder) -80°C (in solvent) verify->store ppe Don PPE store->ppe weigh Weigh Compound ppe->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment collect_waste Collect Waste experiment->collect_waste label_waste Label as Hazardous collect_waste->label_waste contact_ehs Contact EHS label_waste->contact_ehs

Safe handling workflow for this compound.

TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck Recruitment ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruitment SLP76->PLCg1 Activation Downstream Downstream Signaling (e.g., Ca²⁺ flux, MAPK activation) PLCg1->Downstream Inhibitor This compound Inhibitor->Lck Inhibits

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lck inhibitor 2
Reactant of Route 2
Reactant of Route 2
Lck inhibitor 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.